N-Ethylphthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSOQSUCWVBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052134 | |
| Record name | N-Ethylphthalimide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5022-29-7 | |
| Record name | 2-Ethyl-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5022-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Ethylphthalimide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylphthalimide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethylphthalimide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PU4A53CO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Ethylphthalimide: A Comprehensive Technical Guide for Researchers
CAS Number: 5022-29-7
This technical guide provides an in-depth overview of N-Ethylphthalimide, a versatile chemical compound with applications in organic synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological significance.
Core Properties of this compound
This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 5022-29-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [2][4] |
| Melting Point | 73-77 °C | [1] |
| Boiling Point | 285 °C | [1] |
| Density | 1.249 g/cm³ | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in many organic solvents. | |
| Vapor Pressure | 0.00279 mmHg at 25°C | [1] |
| Flash Point | 122 °C | [1] |
| Refractive Index | 1.5460 (estimate) | [1] |
Synthesis of this compound
This compound is commonly synthesized through two primary methods: the Gabriel synthesis, which utilizes potassium phthalimide (B116566) and an ethyl halide, and the direct reaction of phthalic anhydride (B1165640) with ethylamine (B1201723).
Experimental Protocol 1: Gabriel Synthesis from Potassium Phthalimide and Ethyl Bromide
This method is a classic approach for the preparation of N-alkylated phthalimides.
Materials:
-
Potassium phthalimide
-
Ethyl bromide
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.
-
Slowly add ethyl bromide to the solution at room temperature with continuous stirring.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.
-
Filter the precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain pure this compound.
Experimental Protocol 2: Synthesis from Phthalic Anhydride and Ethylamine
This alternative method involves the direct condensation of phthalic anhydride with ethylamine.
Materials:
-
Phthalic anhydride
-
Ethylamine (aqueous solution or gas)
-
Acetic acid (optional, as a solvent)
Procedure:
-
In a round-bottom flask, place phthalic anhydride.
-
Slowly add an excess of ethylamine solution or bubble ethylamine gas through the molten phthalic anhydride. The reaction is exothermic and should be controlled by external cooling if necessary.
-
If using a solvent, the reactants can be refluxed in a suitable solvent like glacial acetic acid.
-
Heat the mixture to a temperature of 150-200°C for 1-2 hours to ensure the completion of the cyclization and removal of water.
-
The molten product is allowed to cool and solidify.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Chemical Reactivity and Applications
This compound is a key intermediate in the Gabriel synthesis of primary amines. The phthalimide group acts as a protecting group for the amine functionality, which can be later deprotected under acidic or basic conditions, or more commonly, by hydrazinolysis to yield ethylamine.[5][6] This reactivity makes it a valuable reagent in organic synthesis for the introduction of an ethylamine moiety.
Potential Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the broader class of phthalimide derivatives has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
A study on N-ethyl phthalimide esters demonstrated their potential as antioxidant agents.[7] The mechanism of antioxidant activity for many phenolic and related compounds involves the scavenging of free radicals, which can be a key factor in mitigating oxidative stress-related cellular damage.
Furthermore, other phthalimide derivatives have been shown to interact with significant cellular signaling pathways. For instance, certain phthalimide analogs have been investigated as inhibitors of the TGF-β pathway, which is implicated in cancer progression.[8] Additionally, the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, has been identified as a target for some phthalimide-based compounds in cancer therapy.[9]
Given the structural similarity of this compound to these biologically active molecules, it is plausible that it could also modulate similar pathways. However, this remains a hypothesis pending direct experimental validation.
References
- 1. quora.com [quora.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. biomedgrid.com [biomedgrid.com]
N-Ethylphthalimide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-Ethylphthalimide, a key reagent and intermediate in organic synthesis. The document outlines its molecular characteristics, provides a detailed experimental protocol for its synthesis via the Gabriel pathway, and includes relevant safety and handling information.
Core Molecular Data
This compound is a phthalimide (B116566) derivative characterized by an ethyl group attached to the nitrogen atom. Its fundamental molecular properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| IUPAC Name | 2-ethylisoindole-1,3-dione | |
| CAS Number | 5022-29-7 | [1] |
| Melting Point | 73-77 °C | |
| Boiling Point | 285 °C | |
| Density | 1.249 g/cm³ |
Synthesis of this compound via Gabriel Synthesis
This compound is commonly synthesized through the Gabriel synthesis, a robust method for preparing primary amines that effectively avoids overalkylation.[2][3] The first stage of this synthesis involves the N-alkylation of phthalimide to produce the target N-alkylphthalimide intermediate.
Experimental Protocol
This protocol details the synthesis of this compound from potassium phthalimide and an ethyl halide (e.g., ethyl iodide or ethyl bromide).[4][5][6]
Materials:
-
Phthalimide
-
Potassium Hydroxide (B78521) (KOH)
-
Ethyl Iodide or Ethyl Bromide
-
Ethanol (B145695) (absolute)
-
Distilled Water
Procedure:
-
Formation of Potassium Phthalimide:
-
Dissolve phthalimide in absolute ethanol in a round-bottom flask.
-
Separately, dissolve a stoichiometric equivalent of potassium hydroxide (KOH) in a minimal amount of absolute ethanol.
-
Slowly add the ethanolic KOH solution to the phthalimide solution while stirring.
-
The potassium salt of phthalimide will precipitate out of the solution. The reaction is an acid-base reaction where the hydroxide ion deprotonates the imide, forming a potent nucleophile.[3]
-
The resulting precipitate, potassium phthalimide, can be isolated by filtration and washed with a small amount of cold ethanol.
-
-
N-Alkylation:
-
Suspend the dried potassium phthalimide in a suitable solvent, such as dimethylformamide (DMF) or ethanol.
-
Add a stoichiometric equivalent of an ethyl halide (e.g., ethyl bromide or ethyl iodide) to the suspension.[6]
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
This step proceeds via a nucleophilic substitution (SN2) reaction, where the phthalimide anion attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming this compound.[3][6]
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude this compound.
-
Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield white crystals of pure this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Gabriel synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Subsequent Reactions
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. allen.in [allen.in]
- 5. quora.com [quora.com]
- 6. How do you prepare Ethanamine from Gabriel phthalimide synthesis (R = C₂H.. [askfilo.com]
- 7. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. testbook.com [testbook.com]
N-Ethylphthalimide melting point and solubility
An In-depth Technical Guide on the Core Physicochemical Properties of N-Ethylphthalimide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This document provides a detailed overview of the melting point and solubility of this compound (CAS: 5022-29-7), complete with experimental protocols and workflow visualizations.
Physicochemical Data of this compound
This compound is a derivative of phthalimide (B116566) with an ethyl group attached to the nitrogen atom. Its physical properties are crucial for its handling, purification, and application in various chemical syntheses.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point varies slightly across different sources, which is typical and can depend on the purity of the sample and the experimental method used. A summary of the reported values is presented in Table 1.
| Parameter | Value (°C) | Source |
| Melting Point | 73-77 | [1][2] |
| Melting Point | 72.5-78.5 | [3] |
| Melting Point | 76-78 | [4] |
| Table 1: Reported Melting Point of this compound |
A narrow melting point range, typically 0.5-1.0°C, is indicative of a high-purity compound.[5] Impurities tend to lower and broaden the melting point range.[5][6]
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in readily available literature. However, its solubility characteristics can be inferred from its structure and the known properties of its parent compound, phthalimide.
Phthalimide itself is slightly soluble in water and has limited solubility in polar protic solvents like alcohols.[7][8] It exhibits better solubility in nonpolar solvents.[7] The dissolution of phthalimide in various organic solvents is generally an endothermic process, meaning solubility increases with temperature.[9][10]
The presence of the ethyl group in this compound increases its nonpolar character compared to phthalimide. This structural modification suggests a lower solubility in polar solvents like water and potentially higher solubility in organic solvents such as acetone, ethyl acetate (B1210297), and toluene.
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol) | Low | The nonpolar ethyl group reduces favorable interactions with polar protic solvents. |
| Polar Aprotic (e.g., Acetone, DMSO) | Moderate to High | Good solubility is expected due to dipole-dipole interactions. |
| Nonpolar (e.g., Toluene, Hexane) | Moderate to High | Van der Waals forces between the molecule's hydrocarbon framework and the solvent are favorable. |
| Table 2: Predicted Solubility of this compound |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of solid organic compounds like this compound.
Melting Point Determination via the Capillary Method
This is a common and accurate method for determining the melting point of a solid.[5][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)[12]
-
Thermometer
-
Spatula
-
Porous plate or watch glass
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a porous plate and finely powder it with a spatula.[12]
-
Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[6] The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[6] Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.
-
Heating:
-
For an unknown sample, perform a rapid initial heating to determine an approximate melting range.[5]
-
Allow the apparatus to cool.
-
In a second, more careful determination, heat the sample rapidly to about 15-20°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[5]
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal melts (T2).[5] The melting point is reported as the range T1-T2.
-
Replication: Repeat the procedure at least once with a fresh sample in a new capillary tube to ensure consistency.[12]
Solubility Determination
This protocol outlines a systematic approach to determine the solubility of a test chemical in various solvents.[13]
Apparatus & Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene)
-
Glass vials with screw caps
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Temperature-controlled shaker or water bath
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities.
-
Preparation of Saturated Solution (Isothermal Equilibrium Method):
-
Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation: After equilibrium, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to separate the solid from the liquid phase.
-
Sample Analysis:
-
Carefully extract a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
-
Calculation: Calculate the original concentration of this compound in the saturated solution, considering the dilution factor. This value represents the solubility at that specific temperature, typically expressed in g/L or mol/L.
-
Temperature Dependence: Repeat the entire procedure at different temperatures to study the effect of temperature on solubility.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Phthalimide - Wikipedia [en.wikipedia.org]
- 9. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. davjalandhar.com [davjalandhar.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectroscopic Analysis of N-Ethylphthalimide: A Technical Guide
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for N-Ethylphthalimide (C₁₀H₉NO₂). The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document summarizes key spectral features, outlines experimental protocols for data acquisition, and presents logical workflows for analysis.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of phthalimide (B116566) with an ethyl group attached to the nitrogen atom. Spectroscopic analysis is crucial for confirming its structure and purity. ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively, while IR spectroscopy identifies the characteristic functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the ethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Multiplet | 2H | Aromatic (H-α) |
| ~7.6-7.7 | Multiplet | 2H | Aromatic (H-β) |
| 3.74 | Quartet | 2H | Methylene (-CH₂-) |
| 1.25 | Triplet | 3H | Methyl (-CH₃) |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
The carbon NMR spectrum provides information on all unique carbon environments within the molecule. The expected chemical shifts are based on the analysis of phthalimide derivatives and general principles of ¹³C NMR spectroscopy.[2][3][4]
| Expected Chemical Shift (δ) ppm | Carbon Assignment |
| ~168 | Carbonyl (C=O) |
| ~134 | Aromatic (C-β) |
| ~132 | Aromatic (Quaternary C) |
| ~123 | Aromatic (C-α) |
| ~35 | Methylene (-CH₂-) |
| ~13 | Methyl (-CH₃) |
Note: Full ¹³C NMR spectral data for this compound is available in spectral databases such as SpectraBase.[5]
Infrared (IR) Spectral Data
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the imide functional group and the aromatic ring. Analysis of related compounds shows characteristic peaks in the following regions.[6][7]
| Expected Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2840 | Medium-Weak | Aliphatic C-H Stretch |
| ~1770 & ~1710 | Strong | Asymmetric & Symmetric C=O Stretch (Imide) |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1380 | Strong | C-N Stretch |
Note: IR spectra can be recorded using KBr disc or as a crystalline melt.[1][5]
Experimental Protocols
Accurate spectral data acquisition relies on standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as a reference point (0 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Record the ¹H and ¹³C NMR spectra on a spectrometer, such as a 300 MHz or 400 MHz instrument.[1][5]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
FTIR Spectroscopy Protocol (KBr Disc Method)
-
Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent disc.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[8] A background spectrum of a pure KBr pellet should be taken for baseline correction.
Data Visualization
Diagrams created using Graphviz help to visualize the relationship between the molecular structure and its spectral data, as well as the experimental workflow.
Caption: Molecular structure of this compound and its correlation with key ¹H and ¹³C NMR signals.
Caption: Workflow for NMR and IR spectroscopic analysis from sample preparation to final data interpretation.
References
- 1. journals.plos.org [journals.plos.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. compoundchem.com [compoundchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. This compound | C10H9NO2 | CID 21120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]
A Comprehensive Technical Guide to the Synthesis of N-Ethylphthalimide from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of N-ethylphthalimide, a key intermediate in various organic transformations, including the Gabriel synthesis of primary amines. The primary route of synthesis involves the reaction of phthalic anhydride (B1165640) with ethylamine (B1201723). This guide covers the underlying reaction mechanism, detailed experimental protocols for various methodologies, and a comparative summary of quantitative data.
Reaction Mechanism and Principles
The synthesis of this compound from phthalic anhydride and ethylamine proceeds via a two-step mechanism. The initial step is a nucleophilic acyl substitution where the amine (ethylamine) attacks one of the carbonyl carbons of the anhydride ring. This opens the ring to form an intermediate N-ethylphthalamic acid. The second step involves intramolecular cyclization via dehydration, typically promoted by heat, to form the stable five-membered imide ring of this compound.
Experimental Protocols
Several methods have been developed for this synthesis, ranging from conventional heating to modern microwave-assisted techniques. The choice of method often depends on the desired reaction time, yield, and available equipment.
Method A: Conventional Synthesis via Reflux in Acetic Acid
This is a classic and reliable method for synthesizing N-substituted phthalimides. Acetic acid serves as both a solvent and a catalyst for the dehydration step.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq), ethylamine (1.0 eq), and glacial acetic acid (approx. 3-4 mL per gram of anhydride).[1]
-
Reaction: Heat the mixture to reflux (approximately 118°C) with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1][2] The reaction is typically complete within 2-4 hours.[1]
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.[2]
-
Purification:
-
Filter the solid product using a Buchner funnel.
-
Wash the crude product with cold water to remove residual acetic acid and unreacted starting materials.[3] A wash with dilute hydrochloric acid may also be employed.[2]
-
Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to obtain pure this compound crystals.[1]
-
Dry the purified product in an oven or under a vacuum.
-
Method B: Microwave-Assisted Green Synthesis
Microwave irradiation offers a significant reduction in reaction time and often leads to improved yields, aligning with the principles of green chemistry.[3] The use of a solid acid catalyst like montmorillonite-KSF clay is common.[2][3]
Protocol:
-
Preparation: Thoroughly grind phthalic anhydride (1.0 eq, 0.00337 M) and montmorillonite-KSF catalyst (e.g., 1.0 g) into a uniform mixture.[2][3]
-
Setup: Place the mixture in a microwave-safe reaction vessel. Add ethylamine (1.0 eq, 0.00337 M) and a minimal amount of acetic acid (e.g., 2.5 mL) as a solvent.[3]
-
Reaction: Expose the mixture to microwave radiation (e.g., at 450-700 W).[3][4] The reaction is typically complete in a matter of minutes (e.g., 4-5 minutes).[4] Monitor the reaction by TLC.
-
Isolation: Allow the vessel to cool to room temperature. Extract the product into a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂).[2][3]
-
Purification:
Method C: Solvent-Free Synthesis (Direct Fusion)
This method involves heating the reactants together directly without any solvent, which can be advantageous for industrial-scale production.
Protocol:
-
Setup: In a round-bottom flask fitted with a wide air condenser, mix powdered phthalic anhydride and ethylamine.[5]
-
Reaction: Heat the reaction mixture until a homogeneous melt is formed. The reaction may be vigorous initially. Continue heating at reflux temperature.[5] Any material that sublimes into the condenser should be pushed back down with a glass rod.
-
Isolation and Purification: Once the reaction is complete, allow the contents to cool and solidify. The resulting crude product can be purified by recrystallization from a solvent mixture like acetone (B3395972) and methanol.[5]
Quantitative Data Summary
The efficiency of this compound synthesis varies with the chosen methodology. The following table summarizes key quantitative parameters from various reported procedures.
| Methodology | Heating Method | Catalyst/Solvent | Typical Reaction Time | Reported Yield | Reference |
| Conventional | Reflux | Acetic Acid | 2 - 4 hours | Good to High | [1] |
| Microwave-Assisted | Microwave (450-700W) | Montmorillonite-KSF / Acetic Acid | 3 - 10 minutes | 85-95% (Improved by 5-12% over conventional) | [3] |
| Solvent-Free | Direct Heating (Fusion) | None | 1 - 2 hours | 62 - 88% | [4][5] |
| Continuous Process | Two-Zone Heating | None (Molten Reactants) | Continuous | High Purity, High Throughput | [6] |
Visualization of Experimental Workflow
The general laboratory workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jetir.org [jetir.org]
- 3. eijppr.com [eijppr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
- 6. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Applications of N-Ethylphthalimide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylphthalimide is a versatile synthetic intermediate primarily utilized in organic synthesis as a precursor to primary ethylamine (B1201723). Its application is most prominently featured in the Gabriel synthesis, a robust and reliable method for the formation of primary amines, which effectively circumvents the common issue of over-alkylation encountered with other methods. This technical guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, with a focus on its role in the Gabriel synthesis. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to ethylamine are provided, alongside a discussion of various deprotection strategies. Furthermore, this guide summarizes the physical and spectroscopic properties of this compound and explores its limited, yet notable, other applications in organic chemistry.
Introduction
This compound, a derivative of phthalimide (B116566), serves as a crucial building block in modern organic synthesis. The phthalimide group acts as an efficient protecting group for a primary amine, allowing for the introduction of an ethylamine moiety into a wide range of molecules. This strategy is of particular importance in medicinal chemistry and drug development, where the ethylamine functional group is a common pharmacophore. The Gabriel synthesis, a named reaction of significant historical and practical importance, remains the cornerstone of this compound's utility. This guide aims to provide a detailed technical resource for researchers and professionals utilizing this compound in their synthetic endeavors.
Physical and Spectroscopic Properties of this compound
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.
Physical Properties
This compound is a white crystalline solid at room temperature.[1][2] Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molar Mass | 175.18 g/mol | [4] |
| Melting Point | 73-77 °C | [4] |
| Boiling Point | 285.5 °C at 760 mmHg | [1] |
| Density | 1.249 g/cm³ | [4] |
| Appearance | White crystalline powder | [4] |
Spectroscopic Data
Spectroscopic data is critical for the characterization and purity assessment of this compound.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum of this compound typically shows a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, in addition to the aromatic protons of the phthalimide ring. |
| ¹³C NMR | The carbon NMR spectrum displays characteristic peaks for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group.[5] |
| IR Spectroscopy | The infrared spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the imide group. |
Core Application: The Gabriel Synthesis of Ethylamine
The primary and most significant application of this compound is as a key intermediate in the Gabriel synthesis for the preparation of pure primary ethylamine.[6][7][8] This multi-step process involves the formation of this compound followed by its deprotection.
Synthesis of this compound
This compound is typically synthesized via the nucleophilic substitution of an ethyl halide with potassium phthalimide.[9] The phthalimide anion, being a soft nucleophile, readily attacks the electrophilic carbon of the ethyl halide.
Caption: Synthesis of this compound via SN2 reaction.
Deprotection of this compound to Yield Ethylamine
The crucial step in the Gabriel synthesis is the cleavage of the N-C bond in this compound to liberate the primary amine. This can be achieved through several methods, with hydrazinolysis being the most common.
Caption: Deprotection of this compound via hydrazinolysis.
While hydrazinolysis is prevalent, other methods can be employed for the deprotection of this compound, which may be advantageous in the presence of other functional groups sensitive to hydrazine (B178648).
-
Acidic or Basic Hydrolysis: This method involves heating this compound with a strong acid or base.[12] However, these conditions are often harsh and can lead to side reactions.
-
Reductive Cleavage with Sodium Borohydride (B1222165): A milder, two-stage, one-pot procedure involves the reduction of the phthalimide carbonyl groups with sodium borohydride, followed by acid-catalyzed release of the amine.[13][14] This method is particularly useful for substrates that are sensitive to hydrazinolysis.[13]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and deprotection of this compound.
Synthesis of this compound from Potassium Phthalimide and Ethyl Bromide
This protocol is a general procedure based on the principles of the Gabriel synthesis.
Materials:
-
Potassium phthalimide
-
Ethyl bromide
-
Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add ethyl bromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
The this compound will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water to remove any remaining DMF and potassium bromide.
-
The crude product can be purified by recrystallization from ethanol (B145695) or an ethanol/water mixture.
Quantitative Data (Illustrative): While specific yields can vary, this reaction typically proceeds in high yield, often exceeding 80-90%, depending on the purity of the reagents and reaction conditions.
Deprotection of this compound via Hydrazinolysis
This protocol describes the cleavage of the phthaloyl group using hydrazine hydrate (B1144303).[10]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
-
Dichloromethane (B109758) or other suitable organic solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 1-2 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to ensure complete precipitation of phthalhydrazide (B32825) and to form the ethylammonium (B1618946) chloride salt.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
To the remaining aqueous solution, add a concentrated sodium hydroxide solution until the pH is strongly basic to liberate the free ethylamine.
-
Extract the ethylamine with dichloromethane or another suitable low-boiling organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain ethylamine.
Quantitative Data (Illustrative): Yields for the hydrazinolysis step are generally high, often in the range of 70-90%.[15]
Reductive Deprotection of this compound with Sodium Borohydride
This protocol provides a milder alternative to hydrazinolysis.[13]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v).[14]
-
To the stirred solution at room temperature, add sodium borohydride (4.0-5.0 equivalents) portion-wise.
-
Stir the reaction mixture for 12-24 hours at room temperature. Monitor the disappearance of the starting material by TLC.
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-80 °C for 1-2 hours to promote the release of the primary amine.[14]
-
The work-up procedure typically involves an acid-base extraction to isolate the ethylamine.
Quantitative Data (Illustrative): This mild deprotection method can provide high yields, often exceeding 90%.[16]
Other Potential Applications of this compound
While the Gabriel synthesis is the predominant application of this compound, the phthalimide moiety itself can participate in other chemical transformations. However, it is important to note that for many of these applications, other N-substituted phthalimides (e.g., N-hydroxyphthalimide or N-bromophthalimide) are more commonly employed.
-
Photochemical Reactions: Phthalimides are known to undergo various photochemical reactions, including hydrogen abstraction, cycloaddition, and photoinduced electron transfer. However, specific and synthetically useful photochemical applications of this compound are not widely reported.
-
Corrosion Inhibition: Some studies have explored the use of phthalimide derivatives as corrosion inhibitors for metals in acidic media. The nitrogen and oxygen atoms of the phthalimide ring can coordinate with the metal surface, forming a protective layer. While this is a potential area of application, specific data on this compound's efficacy is limited.
-
Building Block in Medicinal Chemistry: The phthalimide scaffold is present in a number of biologically active molecules. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.[17]
Summary and Outlook
This compound is a valuable and highly specialized reagent in organic synthesis. Its primary role as a masked form of ethylamine in the Gabriel synthesis provides a reliable and high-yielding route to this important primary amine, avoiding the pitfalls of direct amination of ethyl halides. The well-established protocols for its synthesis and deprotection, particularly via hydrazinolysis and the milder reductive cleavage, make it a practical choice for a wide range of synthetic applications. While other potential uses for the phthalimide core exist, the utility of this compound itself remains largely confined to its role in the Gabriel synthesis. Future research may explore novel applications of this readily available compound, but its current and historical significance is firmly rooted in its ability to deliver a clean and efficient synthesis of ethylamine.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. This compound | C10H9NO2 | CID 21120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.in [brainly.in]
- 7. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
- 8. testbook.com [testbook.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 14. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
N-Ethylphthalimide and its Analogs: A Versatile Scaffold for Bioactive Compound Synthesis
A Technical Guide for Drug Development Professionals
The phthalimide (B116566) core, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry, serving as a crucial intermediate for the synthesis of a wide array of bioactive compounds.[1][2][3][4] Its hydrophobic nature enhances the ability of its derivatives to cross biological membranes, a desirable trait for potential drug candidates.[5] This guide delves into the synthesis, biological activities, and experimental protocols for compounds derived from the phthalimide scaffold, with a focus on its role as a versatile starting material for developing novel therapeutics, including anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant agents.
General Synthesis of N-Substituted Phthalimides
The most common and straightforward method for synthesizing N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with a primary amine.[3] This condensation reaction is a fundamental step in leveraging the phthalimide scaffold for further molecular hybridization and the introduction of various pharmacophores.[5]
Experimental Protocol: General Synthesis
A typical procedure involves reacting phthalic anhydride with a primary amine, such as ethylamine (B1201723) or a substituted aniline, in a suitable solvent like glacial acetic acid or dioxane. The reaction mixture is often heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7] For instance, in microwave-assisted synthesis, phthalic anhydride and the respective amine are irradiated to facilitate a rapid and efficient reaction.[8]
Bioactive Derivatives from Phthalimide Intermediates
The phthalimide structure is a key building block for diverse pharmacological agents.
Anticonvulsant Activity
N-phenylphthalimide derivatives have shown significant potential as anticonvulsant drugs.[9][10] Extensive research has focused on modifying the N-phenyl ring to optimize activity, particularly against maximal electroshock seizures (MES), a common preclinical model for epilepsy.
Structure-Activity Relationship (SAR) Insights
Studies on N-phenylphthalimides have revealed key structural requirements for anticonvulsant efficacy. The substitution pattern on the N-phenyl ring is critical. For instance, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a highly potent agent.[9][10] The general order of anticonvulsant efficiency based on substituents on the N-phenyl ring is: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted.[9][10][11]
Quantitative Data: Anticonvulsant Activity
The efficacy of these compounds is often quantified by the median effective dose (ED50) in animal models.
| Compound | Activity Metric (ED50) | Species | Reference |
| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | 25.2 µmol/kg | Rat | [9][10][11] |
| 4-Amino-N-(2-methylphenyl)phthalimide | 47.61 µmol/kg | Mouse | [9][10][11] |
Experimental Protocol: Anticonvulsant Screening (MES Test)
The maximal electroshock seizure (MES) test is a standard preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male mice or rats are used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The ED50, the dose required to protect 50% of the animals, is calculated.[9][10][12]
Anti-inflammatory and Antioxidant Activity
Phthalimide derivatives have been designed as analogs of thalidomide (B1683933), a well-known immunomodulatory and anti-inflammatory drug.[3][13] These compounds often target key mediators of inflammation, such as Tumor Necrosis Factor-alpha (TNF-α) and cyclooxygenase (COX) enzymes.[5][13]
One study reported that the compound 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) exhibited the highest in vitro anti-inflammatory activity among the tested compounds, with a 32% decrease in inflammation markers.[5] Docking studies suggested this compound has a high binding affinity for the COX-2 enzyme, with a binding energy score (-17.89 kcal/mol) superior to the standard drug celecoxib (B62257) (-17.27 kcal/mol).[5]
Furthermore, a series of N-Ethyl Phthalimide Esters were synthesized and evaluated for their antioxidant properties using methods like DPPH radical scavenging, FRAP, and CUPRAC, with several compounds showing good activity.[1][7]
Antimicrobial Activity
The phthalimide core is a valuable scaffold for designing new antimicrobial agents to combat drug resistance.[5][6] Various derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | Activity Compared to Standard | Reference |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | 133% vs Ampicillin, 106% vs Cefotaxime | [5] |
| Compound 12 | Pseudomonas aeruginosa | 75% vs Cefotaxime, 57.6% vs Gentamicin | [5] |
| N-substituted phthalimide analogs (2-5) | Staphylococcus aureus, Escherichia coli | Showed "very good activity" vs Phenol | [6] |
Experimental Protocol: Antimicrobial Screening (Cup Plate Method)
-
Culture Medium: Nutrient agar (B569324) is prepared and sterilized.
-
Inoculation: The agar plates are uniformly seeded with a standardized inoculum of the test microorganism.
-
Cup/Well Formation: Wells or "cups" are created in the agar using a sterile borer.
-
Compound Application: A specific concentration (e.g., 100µg) of the test compound, dissolved in a solvent like DMSO, is added to the wells. A standard antibiotic (e.g., Phenol, Ampicillin) and a solvent control are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured to determine the antimicrobial activity.[6]
Conclusion
The phthalimide moiety, including N-ethylphthalimide and its broader class of N-substituted analogs, represents a privileged and highly versatile scaffold in drug discovery. Its synthetic accessibility allows for the creation of large libraries of compounds with diverse functionalities. Research has consistently demonstrated that derivatives based on this core structure possess significant anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant properties. The continued exploration of this chemical space, through molecular hybridization and structure-activity relationship studies, holds great promise for the development of next-generation therapeutic agents.
References
- 1. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Synthesis and Anticonvulsant Activity of Some N-Phenylphthalimides [jstage.jst.go.jp]
- 10. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of some N-phenylphthalimides. | CoLab [colab.ws]
- 12. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Ethylphthalimide as a Key Intermediate in the Gabriel Synthesis of Ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the pivotal role of N-ethylphthalimide as a central intermediate in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines. While the user's query positions this compound as a primary reactant, this guide clarifies its actual function as the product of the initial N-alkylation step in the synthesis of ethylamine (B1201723). This distinction is crucial for a comprehensive understanding and successful application of this synthetic route.
The Gabriel synthesis offers a robust pathway to primary amines, effectively avoiding the overalkylation often encountered in the direct alkylation of ammonia. The methodology involves two principal stages: the formation of an N-alkylphthalimide from potassium phthalimide (B116566) and an alkyl halide, followed by the cleavage of the N-alkylphthalimide to liberate the desired primary amine. In the context of synthesizing ethylamine, this compound is the key intermediate formed in the first stage.
Data Presentation: Quantitative Analysis of the Synthesis of Ethylamine via this compound
The following tables summarize the key quantitative data for the two-stage synthesis of ethylamine using the Gabriel method, with this compound as the intermediate.
Table 1: Synthesis of this compound from Potassium Phthalimide and Ethyl Halide
| Parameter | Value | Reference |
| Reactants | Potassium Phthalimide, Ethyl Bromide/Iodide | [1] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Reaction Temperature | 110-120°C | [3] |
| Reaction Time | 1 hour (post-initiation) | [3] |
| Typical Yield | 67-71% | [3] |
Table 2: Cleavage of this compound to Yield Ethylamine (Ing-Manske Procedure)
| Parameter | Value | Reference |
| Reactant | This compound | [4] |
| Reagent | Hydrazine (B178648) Hydrate (B1144303) | [5] |
| Solvent | Ethanol | [5] |
| Reaction Condition | Reflux | [5] |
| Typical Yield | ~80% | [4] |
Reaction Mechanisms and Pathways
The overall transformation involves a nucleophilic substitution followed by a nucleophilic acyl substitution. The following diagram illustrates the signaling pathway of the Gabriel synthesis for preparing ethylamine.
Caption: Reaction pathway for the Gabriel synthesis of ethylamine.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of ethylamine via this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for a similar N-alkylphthalimide and provides a reliable framework for the synthesis of this compound.[3]
1. Reaction Setup:
-
In a round-bottom flask, intimately mix potassium phthalimide (0.89 mole) and ethyl bromide (0.88 mole).
2. N-Alkylation:
-
Stir the mixture. If no spontaneous reaction occurs within 30 minutes, heat the mixture to 110-120°C to initiate the reaction.
-
Once the reaction starts (indicated by the mixture becoming liquid), maintain the temperature at 110°C for one hour with stirring to ensure the reaction goes to completion.
3. Work-up and Isolation:
-
Pour the hot reaction mixture into a mortar and allow it to cool and solidify.
-
Grind the solid mass with water to remove potassium bromide and filter the mixture. Repeat the grinding and filtration with water.
-
Transfer the solid residue to a flask with benzene (B151609) and heat to boiling.
-
After cooling, filter the mixture to remove any remaining potassium bromide and unreacted phthalimide.
-
Separate the benzene layer from any water using a separatory funnel and dry it with calcium chloride.
-
Remove the benzene by distillation under reduced pressure.
4. Purification:
-
The resulting solid is crude this compound.
-
Purify the product by grinding with ether, followed by filtration and washing with ether until the product is white. A yield of 67-71% can be expected.[3]
Protocol 2: Cleavage of this compound to Ethylamine (Ing-Manske Procedure)
This is a general and widely used procedure for the cleavage of N-alkylphthalimides.[5][6]
1. Reaction Setup:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
2. Hydrazinolysis:
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Isolation of Ethylamine:
-
Upon completion of the reaction, a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the solid phthalhydrazide.
-
Wash the precipitate with a small amount of cold ethanol.
-
The filtrate contains the desired ethylamine.
4. Purification:
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting crude ethylamine can be further purified by distillation. An expected yield is around 80%.[4]
Experimental Workflow Visualization
The following diagram outlines the logical steps in the experimental workflow for the synthesis of ethylamine.
Caption: Experimental workflow for the synthesis of ethylamine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. How do you prepare Ethanamine from Gabriel phthalimide synthesis (R = C₂H.. [askfilo.com]
- 6. rsc.org [rsc.org]
N-Ethylphthalimide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Ethylphthalimide. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. This guide details the stability profile of this compound under various stress conditions, offers protocols for stability testing, and provides recommendations for optimal storage and handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 5022-29-7 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol [1][2] |
| Appearance | White to off-white solid (crystals or powder)[2] |
| Melting Point | 72.5-78.5 °C[2] |
| Solubility | Slightly soluble in water. |
Stability Profile
This compound is a generally stable compound under standard laboratory conditions.[3] However, its stability is compromised under specific environmental stressors, primarily hydrolysis, and to a lesser extent, thermal and photolytic conditions. A summary of its stability is provided in Table 2.
| Stress Condition | Stability | Potential Degradation Products |
| Hydrolytic (Acidic) | Unstable | Phthalic acid, Ethylamine[3] |
| Hydrolytic (Basic) | Unstable | Phthalic acid, Ethylamine[3] |
| Oxidative | Potentially unstable with strong oxidizing agents | Oxidized phthalimide (B116566) ring derivatives |
| Thermal | Stable at ambient temperatures; degrades at high temperatures | Carbon monoxide, Carbon dioxide[3] |
| Photolytic | Potentially unstable upon prolonged exposure to UV light | Phthalimide ring cleavage products |
Hydrolytic Stability
The most significant degradation pathway for this compound is the hydrolysis of its imide ring. This reaction is catalyzed by both acidic and basic conditions, yielding phthalic acid and ethylamine.[3] The susceptibility to hydrolysis is a key consideration in the Gabriel synthesis of primary amines, where N-alkylated phthalimides are cleaved to release the desired amine.[4]
Thermal Stability
This compound is a crystalline solid that is stable at room temperature. Upon heating to its melting point and beyond, thermal decomposition will occur. The hazardous decomposition products identified are carbon monoxide (CO) and carbon dioxide (CO₂).[3]
Photostability
The phthalimide moiety contains a chromophore that absorbs ultraviolet radiation, suggesting a potential for photolytic degradation. While specific photostability studies on this compound are not extensively documented, it is prudent to protect the compound from prolonged exposure to light, particularly UV light, to prevent potential degradation.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:
-
Storage Temperature: Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C). For long-term storage, refrigeration is advisable.
-
Container: Keep in a tightly sealed, light-resistant container to prevent moisture uptake and photodegradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[3]
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method for this compound. These protocols are based on established principles and guidelines, such as those from the International Council for Harmonisation (ICH).
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and analyze at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60°C).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and analyze at regular intervals.
-
If degradation is too rapid, cool the solution or use a lower concentration of NaOH. If it is too slow, use 1 M NaOH and/or gentle heating.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and analyze at regular intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a clean, dry vial.
-
Heat the sample in a thermostatic oven at a temperature below its melting point (e.g., 60°C) for a specified period.
-
At each time point, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (and a solid sample in parallel) to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Protocol 4.2).
Protocol for Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or a suitable buffer (e.g., phosphate (B84403) buffer)
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution using a UV-Vis spectrophotometer. This will likely be in the range of 220-240 nm.
-
Initial Chromatographic Conditions:
-
Mobile Phase: Start with a simple isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
-
-
Method Optimization:
-
Inject a solution of unstressed this compound to determine its retention time.
-
Inject the solutions from the forced degradation studies.
-
Optimize the mobile phase composition (e.g., by varying the ratio of acetonitrile and water or by introducing a gradient) to achieve good resolution between the parent peak and any degradation product peaks. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) to the aqueous phase can improve peak shape.
-
-
Method Validation (Abbreviated):
-
Specificity: Demonstrate that the method can separate the main peak from degradation products. Peak purity analysis using a photodiode array (PDA) detector can confirm that the this compound peak is free from co-eluting impurities.
-
Linearity, Accuracy, and Precision: Once optimized, the method should be fully validated according to ICH guidelines if it is to be used for quantitative analysis.
-
Visualizations
The following diagrams illustrate the primary degradation pathway and a general workflow for stability testing of this compound.
Caption: Hydrolysis of this compound.
References
N-Ethylphthalimide: A Versatile Precursor for the Synthesis of High-Performance Dyes and Pigments
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Ethylphthalimide and its derivatives have emerged as crucial building blocks in the synthesis of a diverse range of high-performance azo dyes and pigments. The inherent stability of the phthalimide (B116566) ring, coupled with the synthetic versatility offered by the N-ethyl substituent and the potential for aromatic substitution, allows for the fine-tuning of the chromophoric properties and performance characteristics of the resulting colorants. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of dyes and pigments derived from this compound, with a focus on experimental protocols, quantitative data, and the underlying chemical principles.
Introduction
The quest for novel colorants with enhanced properties such as high tinctorial strength, excellent fastness, and specific spectral characteristics is a continuous endeavor in the fields of materials science, textiles, and increasingly, in the development of functional materials for biomedical applications. N-substituted phthalimides have been identified as a promising class of intermediates for the synthesis of azo dyes, which are characterized by the presence of one or more azo (–N=N–) groups. The phthalimide moiety contributes to the stability and planarity of the dye molecule, which can lead to improved fastness properties. The N-ethyl group, in particular, can influence the solubility and interaction of the dye with various substrates.
This guide details the synthetic pathway from this compound to a variety of azo dyes, focusing on the key intermediate, 4-Amino-N-ethylphthalimide. Experimental procedures for the synthesis of this intermediate and its subsequent use in diazotization and coupling reactions are provided, along with a summary of the characterization data and performance properties of the resulting dyes.
Synthetic Pathways
The primary route to synthesizing azo dyes from this compound involves a multi-step process that begins with the functionalization of the phthalimide ring, followed by the formation of the azo chromophore. The key intermediate in this pathway is 4-Amino-N-ethylphthalimide.
Synthesis of 4-Amino-N-ethylphthalimide
The synthesis of 4-Amino-N-ethylphthalimide is typically achieved in a three-step process starting from phthalimide.
-
Nitration of Phthalimide: Phthalimide is first nitrated to introduce a nitro group onto the aromatic ring, yielding 4-nitrophthalimide (B147348).
-
N-Ethylation: The 4-nitrophthalimide is then N-ethylated using an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) to produce 4-nitro-N-ethylphthalimide.
-
Reduction: The nitro group of 4-nitro-N-ethylphthalimide is subsequently reduced to an amino group to yield the target intermediate, 4-Amino-N-ethylphthalimide.
N-Ethylphthalimide: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
N-Ethylphthalimide, a readily accessible derivative of phthalic anhydride (B1165640), has emerged as a valuable and versatile building block in the field of heterocyclic chemistry. Its unique structural features and reactivity allow for its incorporation into a diverse array of heterocyclic frameworks, many of which are of significant interest to the pharmaceutical and agrochemical industries. This technical guide explores the utility of this compound as a precursor for the synthesis of key heterocyclic systems, with a focus on the preparation of isoindolinones and benzimidazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the application of these methodologies in a research and development setting.
Core Applications of this compound in Heterocyclic Synthesis
While traditionally known for its role in the Gabriel synthesis of primary amines, this compound's reactivity extends to its participation in cyclization and condensation reactions to form novel heterocyclic structures. The electron-withdrawing nature of the phthalimide (B116566) carbonyl groups activates adjacent positions, making the molecule susceptible to various nucleophilic attacks and rearrangements that can be harnessed for the construction of more complex molecules.
Synthesis of N-Ethylisoindolinones
A prominent application of this compound is its conversion to N-ethylisoindolinones. Isoindolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and enzyme inhibitory properties.[1][2] The synthesis typically involves the selective reduction of one of the carbonyl groups of the phthalimide ring.
Experimental Protocol: Catalytic Reduction of this compound to N-Ethylisoindolinone
This protocol is a general representation based on established reduction methods for N-substituted phthalimides.
Materials:
-
This compound
-
Catalyst (e.g., Raney Nickel, Palladium on Carbon)
-
Hydrogen Source (e.g., Hydrogen gas, Hydrazine (B178648) hydrate)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the catalyst (e.g., 10 mol% Pd/C) to the solution.
-
If using hydrogen gas, the reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus. If using a transfer hydrogenation agent like hydrazine hydrate, it is added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is stirred at room temperature or heated, depending on the catalyst and hydrogen source, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude N-ethylisoindolinone can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data for Isoindolinone Synthesis:
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | N-Ethylisoindolinone | Raney Ni, H2 (50 psi), Ethanol, 80°C, 5 h | ~50 | |
| Various Phthalimides | 3-Hydroxy-isoindolin-1-ones | Photodecarboxylative addition | Good to Excellent | [2][3] |
Reaction Workflow for Isoindolinone Synthesis and Bioactivity Screening
Caption: Workflow for the synthesis of N-ethylisoindolinone and subsequent biological evaluation.
Synthesis of Benzimidazole (B57391) Derivatives
This compound can serve as a precursor for N-phthaloylamino acids, which can then be utilized in the synthesis of benzimidazole-containing heterocycles. Benzimidazoles are another critical pharmacophore found in numerous marketed drugs.
Experimental Protocol: Synthesis of N-(1H-benzimidazol-2-ylmethyl)phthalimide
This protocol is adapted from the synthesis of related benzimidazole derivatives from N-phthaloylamino acids.[4][5]
Materials:
-
N-Phthaloylglycine (synthesized from phthalic anhydride and glycine)
-
4N Hydrochloric Acid
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
A mixture of N-phthaloylglycine (1 equivalent) and o-phenylenediamine (1 equivalent) is prepared.
-
4N Hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, the precipitate formed is filtered, washed with water, and dried.
-
The crude product, N-(1H-benzimidazol-2-ylmethyl)phthalimide, is recrystallized from ethanol.
Quantitative Data for Benzimidazole Derivative Synthesis:
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| N-Phthaloylglycine | N-(1H-benzimidazol-2-ylmethyl)phthalimide | o-Phenylenediamine, 4N HCl, Reflux, 2 h | Not specified | [4][5] |
| N-Phthaloyl-L-alanine | N-[1-(1H-benzimidazol-2-yl)ethyl]phthalimide | o-Phenylenediamine, 4N HCl, Reflux, 2 h | Not specified | [4][5] |
Reaction Pathway for Benzimidazole Synthesis
Caption: Two-step synthesis of N-(benzimidazol-2-yl-alkyl)phthalimides.
Future Outlook and Emerging Applications
The utility of this compound as a building block for heterocyclic synthesis is an expanding area of research. While the synthesis of isoindolinones and benzimidazoles is well-documented, the potential for this compound to participate in multicomponent reactions, ring-expansion reactions to form larger heterocycles like benzodiazepines, or as a precursor for other fused heterocyclic systems remains an area ripe for exploration.[6][7] The development of novel catalytic systems and reaction conditions will undoubtedly unlock new synthetic pathways starting from this versatile molecule, leading to the discovery of novel bioactive compounds.
Conclusion
This compound has proven to be a valuable and versatile starting material for the synthesis of important heterocyclic scaffolds, particularly isoindolinones and benzimidazoles. The straightforward and often high-yielding reactions make it an attractive building block for both academic research and industrial applications. This guide provides a foundational understanding of its synthetic utility, complete with actionable experimental protocols and data, to empower researchers in their pursuit of novel heterocyclic compounds with potential applications in drug discovery and development.
References
- 1. Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade [organic-chemistry.org]
- 2. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Gabriel Synthesis of N-Ethylphthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed explanation of the Gabriel synthesis for preparing primary amines, specifically focusing on the synthesis of N-Ethylphthalimide as a key intermediate. This method is widely employed in organic synthesis and drug development due to its ability to produce primary amines with high purity, avoiding the overalkylation often encountered with other methods.
Introduction to the Gabriel Synthesis
The Gabriel synthesis, named after Siegmund Gabriel, is a robust and reliable method for the synthesis of primary amines from primary alkyl halides. The reaction utilizes the phthalimide (B116566) anion as a surrogate for the ammonia (B1221849) anion (NH₂⁻), which allows for a controlled, stepwise introduction of the amino group. This method is particularly advantageous as it prevents the formation of secondary and tertiary amine byproducts, which are common in the direct alkylation of ammonia.
The overall transformation involves three key steps:
-
Deprotonation of Phthalimide: Phthalimide is deprotonated by a base, typically potassium hydroxide (B78521), to form the nucleophilic potassium phthalimide.
-
N-Alkylation: The phthalimide anion undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, in this case, an ethyl halide, to form the N-alkylated phthalimide intermediate, this compound.
-
Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved, typically through acidic or basic hydrolysis or, more commonly, via hydrazinolysis (the Ing-Manske procedure), to release the desired primary amine.
Mechanism of this compound Gabriel Synthesis
The synthesis of this compound is the central part of the Gabriel synthesis when preparing ethylamine. The mechanism involves the following steps:
-
Step 1: Formation of the Phthalimide Anion. Phthalimide is treated with a base, such as potassium hydroxide (KOH), to deprotonate the acidic N-H proton. The resulting phthalimide anion is stabilized by resonance with the two adjacent carbonyl groups, making it an excellent nucleophile.
-
Step 2: Nucleophilic Attack. The phthalimide anion then acts as a nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction. This results in the formation of this compound and a halide salt as a byproduct.
-
Step 3: Liberation of the Primary Amine (Subsequent Step). To obtain the final primary amine (ethylamine), the this compound intermediate would be subjected to hydrolysis or hydrazinolysis. Hydrazinolysis is often preferred as it proceeds under milder conditions. Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the release of the primary amine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Melting Point | 72.5-78.5 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ (ppm): 7.85-7.90 (m, 2H, Ar-H), 7.70-7.75 (m, 2H, Ar-H), 3.75 (q, J=7.2 Hz, 2H, N-CH₂), 1.25 (t, J=7.2 Hz, 3H, CH₃) | [1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 168.2, 133.9, 132.1, 123.2, 34.5, 13.0 | [1] |
| IR Spectrum (KBr) | ν (cm⁻¹): ~1770 and ~1715 (C=O stretching), ~1600 (C=C aromatic), ~1400 (C-N stretching) | [1] |
| Mass Spectrum (m/z) | 175 (M+), 160, 147, 133, 104, 76 | [1] |
| Reaction Conditions | ||
| Typical Yield | High (specific yield depends on exact conditions and scale) | |
| Purity (by GC) | ≥97.5% |
Experimental Protocols
The following protocols are adapted from established procedures for the Gabriel synthesis and are specifically tailored for the preparation of this compound.
Protocol 1: Synthesis of Potassium Phthalimide
Materials:
-
Phthalimide
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol (B145695)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve phthalimide in absolute ethanol by gentle heating.
-
In a separate beaker, prepare a solution of potassium hydroxide in absolute ethanol.
-
Slowly add the ethanolic KOH solution to the phthalimide solution with stirring.
-
A precipitate of potassium phthalimide will form immediately.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the potassium phthalimide by vacuum filtration and wash it with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product in a desiccator.
Protocol 2: Synthesis of this compound
Materials:
-
Potassium Phthalimide
-
Ethyl Bromide or Ethyl Iodide
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube, suspend the dry potassium phthalimide in anhydrous dimethylformamide (DMF).
-
Add ethyl bromide or ethyl iodide to the suspension.
-
Heat the reaction mixture with stirring in an oil bath. The reaction temperature and time will depend on the specific ethyl halide used (e.g., reflux for several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and potassium halide.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain pure this compound.
-
Dry the purified crystals and determine the yield and melting point.
Visualizations
This compound Gabriel Synthesis Mechanism
Caption: Mechanism of this compound Gabriel Synthesis and subsequent amine liberation.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Synthesis of Primary Amines via the Gabriel Method
Introduction
The synthesis of primary amines is a fundamental transformation in organic chemistry, crucial for the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] A significant challenge in amine synthesis is the tendency for over-alkylation when using methods like the direct alkylation of ammonia (B1221849), which often results in mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[2][3] The Gabriel synthesis, named after German chemist Siegmund Gabriel, provides a robust and reliable method for selectively producing primary amines and avoiding these byproducts.[4][5][6]
This protocol details the transformation of primary alkyl halides into primary amines using potassium phthalimide (B116566).[4] The methodology involves two key stages: the N-alkylation of the phthalimide anion followed by the cleavage of the resulting N-alkylphthalimide intermediate to release the desired primary amine.[7][8] The use of hydrazine (B178648) in the deprotection step, known as the Ing-Manske procedure, is a common and effective method for liberating the amine under relatively mild conditions.[4][9]
Reaction Principle
The Gabriel synthesis leverages the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[4][10] The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups, allowing for easy deprotonation by a moderately strong base like potassium hydroxide (B78521) to form potassium phthalimide.[2][11]
The synthesis proceeds in two main steps:
-
N-Alkylation: The nucleophilic potassium phthalimide reacts with a primary alkyl halide (or other suitable electrophile) via an Sₙ2 reaction to form a stable N-alkylphthalimide intermediate.[2][5] The bulky nature of the phthalimide nucleophile and the reduced nucleophilicity of the nitrogen in the product prevent subsequent alkylations.[2][11][12]
-
Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis can be used, this can require harsh conditions and result in low yields.[5][6] A more common and milder method is hydrazinolysis, which involves reacting the intermediate with hydrazine (N₂H₄).[4][11] This reaction yields the free primary amine and a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration.[1][4]
Below is a diagram illustrating the general reaction pathway.
Figure 1: General reaction mechanism of the Gabriel synthesis.
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a primary amine (e.g., ethylamine (B1201723) from ethyl bromide) using the Gabriel method.
Materials and Reagents
-
Potassium Phthalimide
-
Primary Alkyl Halide (e.g., Ethyl Bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, filtration apparatus.
Protocol 1: N-Alkylation of Potassium Phthalimide
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, add potassium phthalimide (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension.[9]
-
Reagent Addition: Slowly add the primary alkyl halide (1.0-1.1 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The resulting mixture containing the N-alkylphthalimide intermediate can be used directly in the next step.
Protocol 2: Deprotection via Hydrazinolysis
-
Reagent Addition: To the cooled reaction flask from Protocol 1, add ethanol, followed by the slow, dropwise addition of hydrazine hydrate (2.0 - 5.0 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours.[13] A thick white precipitate of phthalhydrazide will form.[4][10]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Filtration: Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.[1] c. Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.[1] d. Extraction: Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 1 M HCl. The primary amine will move to the aqueous layer as its ammonium salt.[1] e. Isolation: Separate the aqueous layer and carefully basify it with 2 M NaOH solution until the pH is >12.[1] f. Final Extraction: Extract the liberated primary amine from the basic aqueous layer with several portions of DCM or diethyl ether.[1] g. Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amine. h. Purification: If necessary, purify the final product by distillation or column chromatography.[1]
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the one-pot synthesis of primary amines.
Figure 2: Experimental workflow for the Gabriel synthesis.
Representative Data
The Gabriel synthesis is applicable to a wide range of primary alkyl halides. The following table provides illustrative data on reaction conditions and yields for the synthesis of various primary amines. Yields are highly dependent on the specific substrate and optimization of reaction conditions.
| Alkyl Halide (Substrate) | Product (Primary Amine) | N-Alkylation Conditions | Deprotection Conditions | Overall Yield (%) | Reference |
| Ethyl Bromide | Ethylamine | DMF, 90 °C, 3h | N₂H₄·H₂O, EtOH, Reflux, 3h | 80-90 (Illustrative) | [1] |
| Benzyl Bromide | Benzylamine | DMF, 100 °C, 2h | N₂H₄·H₂O, EtOH, Reflux, 4h | 82-94 | [14] |
| 1-Bromohexane | Hexylamine | DMF, 90 °C, 4h | N₂H₄·H₂O, EtOH, Reflux, 4h | 85 (Illustrative) | [1] |
| Tosylated PEG | Amino-PEG | CH₃CN, Et₃N, Reflux, 10h | N₂H₄·H₂O (aq), THF, RT, 4h | 70-85 | [13] |
Note: The data presented are representative and may vary. Researchers should optimize conditions for each specific substrate.
Limitations and Considerations
-
Substrate Scope: The Gabriel synthesis is generally limited to primary alkyl halides, as secondary halides often lead to elimination reactions.[4][5] Aryl halides are unreactive under standard Sₙ2 conditions.[5]
-
Deprotection Conditions: While hydrazinolysis is widely used, hydrazine is toxic and requires careful handling. The separation of the phthalhydrazide byproduct can sometimes be challenging.[4][10]
-
Atom Economy: The traditional method has poor atom economy, as a stoichiometric amount of the phthalimide derivative is generated as waste.[14] However, methods for recovering the phthalic acid byproduct are being explored to improve the greenness of the synthesis.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Khan Academy [khanacademy.org]
- 13. rsc.org [rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Reaction of N-Ethylphthalimide with Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the cleavage of the phthalimide (B116566) group from N-Ethylphthalimide using hydrazine (B178648) hydrate (B1144303) to yield ethylamine (B1201723). This reaction, a key step in the Gabriel synthesis of primary amines, is a widely used and effective method for amine deprotection under relatively mild conditions. These notes offer comprehensive experimental procedures, quantitative data, and mechanistic insights to guide researchers in achieving high-yield synthesis of primary amines.
Introduction
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered in the direct alkylation of ammonia. The synthesis involves the N-alkylation of a phthalimide salt, followed by the deprotection of the resulting N-alkylphthalimide to release the desired primary amine. The use of hydrazine hydrate for the cleavage of the phthalimide group, known as the Ing-Manske procedure, is a common and efficient method that proceeds under neutral conditions. This document outlines the specific application of this procedure to this compound for the production of ethylamine.
Data Presentation
| Parameter | Value | Source |
| Substrate | N-(2-ethoxyethyl)phthalimide | Benchchem |
| Reagent | Hydrazine Hydrate (~64%) | Benchchem |
| Solvent | Ethanol (B145695) (95%) | Benchchem |
| Stoichiometry (Hydrazine:Substrate) | ~10 equivalents | Benchchem |
| Reaction Temperature | Reflux | Benchchem |
| Reaction Time | 2-4 hours | Benchchem |
| Expected Yield | 80-95% | Benchchem |
Experimental Protocols
This section provides a detailed methodology for the reaction of this compound with hydrazine hydrate.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (64-65% solution in water is commonly used)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (approximately 10-20 mL per gram of phthalimide).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide (B32825) will form as the reaction proceeds.[1]
-
Cooling and Precipitation: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature, and then further cool in an ice bath to maximize the precipitation of the phthalhydrazide byproduct.
-
Workup and Isolation of Ethylamine:
-
Filtration: Filter the cold reaction mixture through a Buchner funnel to remove the precipitated phthalhydrazide. Wash the solid with a small amount of cold ethanol.
-
Acidification: Combine the filtrate and the washings. To ensure complete removal of the phthalhydrazide, acidify the solution with concentrated HCl. This will protonate the ethylamine, forming the water-soluble ethylamine hydrochloride, and may cause further precipitation of any remaining phthalhydrazide.
-
Second Filtration (if necessary): If more precipitate forms upon acidification, filter the solution again.
-
Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator.
-
Basification and Extraction: To the remaining aqueous solution, add a sodium hydroxide solution to deprotonate the ethylamine hydrochloride, liberating the free ethylamine. The ethylamine can then be extracted into an organic solvent such as dichloromethane (B109758) or ether using a separatory funnel.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and carefully remove the solvent by distillation or rotary evaporation to obtain the purified ethylamine. Due to the volatility of ethylamine, appropriate precautions should be taken to avoid loss of product during solvent removal.
-
Visualizations
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atoms of hydrazine act as nucleophiles, attacking the carbonyl carbons of the phthalimide ring. This leads to the opening of the ring and subsequent intramolecular rearrangement to form the stable cyclic phthalhydrazide byproduct and release the primary amine.[2][3]
Caption: Reaction mechanism of this compound with hydrazine.
Experimental Workflow:
The following diagram illustrates the key steps in the experimental procedure for the synthesis of ethylamine from this compound.
Caption: Experimental workflow for ethylamine synthesis.
References
Application Notes and Protocols for Acidic Hydrolysis of N-Ethylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide (B116566) group is a commonly utilized protecting group for primary amines in organic synthesis, most notably in the Gabriel synthesis. The cleavage of the N-alkylphthalimide to liberate the corresponding primary amine is a critical step that can be achieved under various conditions. While hydrazinolysis is a widely used method, acidic hydrolysis presents an alternative route. This document provides detailed application notes and protocols for the acidic hydrolysis of N-Ethylphthalimide, offering insights into the reaction conditions, a comparative analysis with other deprotection methods, and a generalized experimental protocol.
Acidic hydrolysis of N-alkylphthalimides involves the use of strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically with heating.[1][2] The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Subsequent proton transfers and ring opening ultimately lead to the formation of the primary amine and phthalic acid.[1] However, this method is often characterized by harsh reaction conditions, including high temperatures and prolonged reaction times, which may not be suitable for substrates with acid-sensitive functional groups.[2]
Comparative Data of Deprotection Methods
The selection of a deprotection strategy for N-alkylphthalimides is contingent on the substrate's stability and the desired reaction efficiency. Below is a comparative summary of common deprotection methods.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong mineral acids (e.g., 20-30% HCl, H₂SO₄) | High temperature (reflux), long reaction times | Utilizes common and inexpensive reagents. | Harsh conditions can lead to degradation of sensitive substrates; often slow.[2][3] |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (B1144303) (NH₂NH₂) | Reflux in ethanol | Mild and generally high-yielding. | Hydrazine is toxic; phthalhydrazide (B32825) byproduct can be difficult to remove. |
| Reductive Cleavage | Sodium borohydride (B1222165) (NaBH₄), followed by acid | 2-propanol/water, room temperature then heat | Exceptionally mild, suitable for sensitive substrates. | Two-stage, one-pot procedure. |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Often requires harsh conditions. | Simple reagents. | Generally, hydrolysis stops at the phthalamic acid stage, requiring subsequent acid treatment.[3] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound using Hydrochloric Acid
This protocol is a general procedure for the acidic cleavage of N-alkylphthalimides and can be adapted for this compound. Optimization of reaction time and temperature may be necessary.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add a 20-30% solution of hydrochloric acid. The volume should be sufficient to ensure effective stirring and dissolution of the starting material upon heating.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), until the starting material is consumed. This may take several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. Phthalic acid may precipitate upon cooling.
-
Filter the cooled mixture to remove the precipitated phthalic acid.
-
Transfer the filtrate to a separatory funnel.
-
Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). Monitor the pH closely.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ethylamine (B1201723).
-
Further purification of the ethylamine can be performed by distillation.
Visualizations
Signaling Pathway of Acidic Hydrolysis
References
Application Notes and Protocols for the Basic Hydrolysis of N-Ethylphthalimide in Amine Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide (B116566) group is a widely utilized protecting group for primary amines in organic synthesis, most notably in the Gabriel synthesis.[1] The deprotection of the N-alkylphthalimide intermediate is a critical step to liberate the desired primary amine. While several methods exist for this cleavage, basic hydrolysis offers a classical approach. This document provides detailed application notes and protocols for the basic hydrolysis of N-ethylphthalimide to yield ethylamine (B1201723), a key building block in many pharmaceutical compounds.
Overview of Deprotection via Basic Hydrolysis
Basic hydrolysis involves the treatment of the N-alkylphthalimide with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[2] The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbons of the phthalimide ring, leading to the cleavage of the amide bonds and the eventual release of the primary amine and the corresponding phthalate (B1215562) salt.[3] While effective, this method often requires forcing conditions, such as elevated temperatures and prolonged reaction times, which may not be suitable for substrates with base-sensitive functional groups.[1][4]
Data Presentation: General Conditions for Basic Hydrolysis of this compound
Quantitative yields for the basic hydrolysis of this compound are not extensively documented in readily available literature, and outcomes can be substrate-dependent. The following table summarizes the general reaction conditions and expected outcomes based on established chemical principles. Optimization is often required to achieve satisfactory yields.
| Parameter | Condition | Expected Outcome / Remarks |
| Substrate | This compound | --- |
| Reagent | Aqueous Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) can also be used. |
| Concentration | 10-20% (w/v) | Higher concentrations may accelerate the reaction but can also promote side reactions. |
| Solvent | Water, often with a co-solvent like Ethanol (B145695) | Ethanol helps to improve the solubility of the this compound. |
| Temperature | Reflux | High temperatures are typically necessary to drive the reaction to completion. |
| Reaction Time | Several hours | Reaction progress should be monitored (e.g., by TLC) to determine completion. |
| Yield | Variable (often moderate) | Yields can be impacted by the stability of the desired amine under harsh basic conditions. |
| By-product | Sodium Phthalate | Water-soluble and can be separated during aqueous work-up. |
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound with Sodium Hydroxide
This protocol describes a general procedure for the deprotection of this compound to afford ethylamine.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated)
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (10-20 mL per gram of substrate).
-
Addition of Base: Prepare a 10-20% aqueous solution of sodium hydroxide. Add the NaOH solution to the flask containing the this compound.
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can range from 2 to 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base by carefully adding concentrated hydrochloric acid until the solution is acidic (pH < 2).
-
The sodium salt of phthalic acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation and then remove the solid by filtration.
-
Transfer the filtrate to a separatory funnel.
-
Make the aqueous layer strongly basic (pH > 12) by the slow addition of a concentrated NaOH solution.
-
Extract the liberated ethylamine with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The ethylamine can be isolated by careful distillation of the solvent. Due to the volatility of ethylamine, it is often converted to a salt (e.g., hydrochloride) for easier handling and storage by bubbling HCl gas through the ethereal solution or by adding an ethereal HCl solution.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of Basic Hydrolysis of this compound.
Experimental Workflow
Caption: General experimental workflow for basic hydrolysis.
References
Application Notes and Protocols: N-Ethylphthalimide as a Protecting Group for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic protection and deprotection of functional groups is paramount. The primary amine is a ubiquitous functional group that often requires protection to prevent unwanted side reactions during synthetic transformations. The phthalimide (B116566) group, introduced via reagents like N-ethylphthalimide, serves as a robust and reliable protecting group for primary amines. Its utility is most prominently showcased in the Gabriel synthesis, which allows for the clean preparation of primary amines from alkyl halides.
The phthalimide protecting group is favored for its high stability under a wide range of reaction conditions, including acidic, basic, and some reducing environments. This stability ensures the integrity of the protected amine while other parts of the molecule undergo chemical modification. The subsequent deprotection can be achieved under relatively mild conditions, most commonly through hydrazinolysis, to liberate the free primary amine in good yield.
These application notes provide a comprehensive overview of the use of this compound as a protecting group for primary amines, including detailed experimental protocols for both protection and deprotection, comparative data for different methodologies, and visualizations of the key chemical transformations and workflows.
Data Presentation: A Comparative Overview
The efficiency of both the protection of a primary amine with a phthalimide group and its subsequent deprotection is influenced by the chosen methodology. Below is a summary of quantitative data for various approaches, highlighting the advantages of modern techniques such as microwave-assisted synthesis.
Table 1: Protection of Primary Amines using Phthalimide Derivatives
| Alkyl Halide/Amine | Protection Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ethyl Bromide | Conventional Heating | Potassium Phthalimide | DMF | 2 hours | 80-100 °C | >90% | [1] |
| Benzyl Bromide | Conventional Heating | Potassium Phthalimide, K₂CO₃ | DMF | Not Specified | Not Specified | 73.8% | [2] |
| Various Amines | Microwave Irradiation | Phthalic Anhydride (B1165640) | DMF (drops) | 3-4 minutes | Not Specified | High | [3] |
| Ethanolamine | Microwave Irradiation | Phthalic Anhydride | Neat | 30 seconds | Fused | 90% | |
| Chloroacetic Acid | Microwave Irradiation | Phthalimide, KOH | DMF (drops) | 4.5 minutes | Not Specified | 95% | [4] |
Table 2: Deprotection of N-Alkylphthalimides
| N-Alkylphthalimide | Deprotection Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Hydrazinolysis | Hydrazine (B178648) Hydrate (B1144303) (NH₂NH₂) | Ethanol (B145695) | 1-2 hours | Reflux | High | [5][6] |
| N-Substituted Phthalimides | Hydrazinolysis | Hydrazine Hydrate | Methanol | 1-2 hours | Room Temp | High | [5][6] |
| N-Alkylphthalimides | Reductive Cleavage | NaBH₄, then Acetic Acid | 2-Propanol | 12-24 hours | Room Temp | High | [7][8] |
| N-Alkylphthalimides | Aminolysis | Methylamine (33% in EtOH) | Ethanol | Few hours | Room Temp | High | [9] |
Experimental Protocols
The following section provides detailed methodologies for the protection of a primary amine using the Gabriel synthesis and subsequent deprotection via hydrazinolysis. A microwave-assisted protection protocol is also included as a rapid and efficient alternative.
Protocol 1: Protection of a Primary Amine via Gabriel Synthesis (Conventional Heating)
This protocol describes the N-alkylation of potassium phthalimide with an ethyl halide to form this compound.
Materials:
-
Potassium phthalimide
-
Ethyl bromide (or ethyl iodide)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Dichloromethane (B109758) (or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF in a round-bottom flask, add the ethyl halide (1.0 equivalent).[1]
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete (indicated by the disappearance of the ethyl halide), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[1]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted Protection of a Primary Amine
This protocol offers a rapid and solvent-free alternative for the synthesis of N-substituted phthalimides.
Materials:
-
Phthalic anhydride
-
Conical flask
-
Glass funnel
-
Domestic microwave oven
-
Ethanol
Procedure:
-
In a conical flask, mix equimolar amounts of phthalic anhydride and ethylamine.
-
Cover the flask with a glass funnel to act as a condenser.
-
Place the flask in a domestic microwave oven and irradiate at a suitable power level (e.g., 750W) for a short duration (e.g., 30-60 seconds). The mixture will fuse and liquefy.
-
After irradiation, carefully remove the flask and allow the liquid to cool to room temperature, during which crystals of this compound will form.
-
Wash the crystals with a small amount of cold ethanol and dry to obtain the pure product.
Protocol 3: Deprotection of this compound via Hydrazinolysis (Ing-Manske Procedure)
This is the most common and effective method for cleaving the phthalimide group to yield the primary amine.[10]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (or Methanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the this compound (1.0 equivalent) in ethanol in a round-bottom flask.[7]
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.[7]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.[5][6] A precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and then acidify with concentrated HCl.[7]
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide.[7]
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
The filtrate contains the ethylamine hydrochloride salt. To obtain the free amine, the filtrate can be concentrated under reduced pressure, and the resulting salt can be treated with a base (e.g., NaOH) followed by extraction with an organic solvent.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and experimental workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 3. hakon-art.com [hakon-art.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of N-Ethylphthalimide via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of N-Ethylphthalimide using recrystallization, a fundamental technique for the purification of solid organic compounds. The protocol is designed to be a starting point for researchers, with recommendations for solvent screening and optimization to achieve high purity.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound, this compound, readily at an elevated temperature (near the solvent's boiling point) but poorly at lower temperatures. Conversely, impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon crystallization). This process effectively isolates the desired compound in a crystalline, purified form.
Solvent Selection for this compound
A systematic solvent screening should be performed to identify the optimal solvent or solvent system for this compound.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol (B145695), methanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, complete solubility at elevated temperatures, and significant crystal formation upon cooling.
Quantitative Data on Solvent Suitability
The following table provides a template for researchers to record their experimental findings during solvent screening. The data for ethanol is based on qualitative observations from related compounds, while other entries are placeholders to be filled in by the user.
| Solvent | Boiling Point (°C) | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Formation upon Cooling | Recommendation |
| Ethanol | 78 | Low (User to determine) | High (User to determine) | Good to Excellent | Highly Recommended |
| Methanol | 65 | User to determine | User to determine | User to determine | Recommended for trial |
| Isopropanol | 82 | User to determine | User to determine | User to determine | Recommended for trial |
| Acetone | 56 | User to determine | User to determine | User to determine | Possible, may have high solubility at low temp |
| Ethyl Acetate | 77 | User to determine | User to determine | User to determine | Possible alternative |
| Water | 100 | Very Low (User to determine) | Low (User to determine) | Poor | Not Recommended as a single solvent |
Experimental Workflow and Protocols
The general workflow for the recrystallization of this compound is depicted below.
Caption: General workflow for the purification of this compound by recrystallization.
Detailed Protocol for Recrystallization from Ethanol:
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask.
-
Gently heat the flask in a water bath on a hot plate. Swirl the flask continuously to aid dissolution.
-
Continue adding small portions of hot ethanol until the this compound just completely dissolves. Avoid adding excess solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with a small amount of hot ethanol.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Use a small amount of the filtrate to rinse any remaining crystals from the flask into the funnel.
-
Wash the collected crystals with a small portion of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point of this compound (m.p. 73-77 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Logical Relationship of Recrystallization Parameters
The success of the recrystallization process depends on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Interrelationship of key parameters affecting the outcome of recrystallization.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory procedures should be conducted with appropriate safety precautions. The protocols provided should be adapted and optimized by the user based on their specific experimental conditions and purity requirements.
Application Notes and Protocols for TLC Monitoring of N-Ethylphthalimide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical technique for monitoring the progress of organic reactions.[1][2] In the synthesis and subsequent reactions of N-Ethylphthalimide, TLC provides a crucial qualitative and semi-quantitative assessment of the consumption of starting materials and the formation of products. This document offers detailed application notes and protocols for the effective use of TLC in monitoring reactions involving this compound, such as its synthesis via the Gabriel pathway and its subsequent hydrolysis to yield ethylamine (B1201723).
This compound itself is a key intermediate in the synthesis of primary amines and other derivatives.[3][4] Accurate monitoring of its formation and consumption is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product.
Core Principles of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents).[5] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[6]
By spotting a reaction mixture on a TLC plate alongside the starting materials and expected products, one can visually track the progress of the reaction. The disappearance of starting material spots and the appearance of product spots indicate the reaction is proceeding.[7][8] The reaction is considered complete when the starting material spot is no longer visible.[8]
Experimental Protocols
Protocol 1: Monitoring the Synthesis of this compound (Gabriel Synthesis)
This protocol outlines the TLC monitoring of the reaction between phthalimide (B116566) and an ethylating agent (e.g., ethyl iodide or ethyl bromide) to form this compound.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde stain)
-
Heat gun
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the starting material (phthalimide) in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to create a reference spot.
-
At various time intervals during the reaction (e.g., t=0, 1h, 2h, completion), withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
-
TLC Plate Spotting:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, spot the phthalimide reference and the reaction mixture aliquots on the baseline. Ensure the spots are small and do not overlap.
-
-
Development:
-
Prepare the mobile phase (see Table 1 for recommended solvent systems). A common starting point is a mixture of hexane (B92381) and ethyl acetate.[6]
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the TLC plate.
-
Visualize the spots under a UV lamp (254 nm). This compound and phthalimide are UV-active and will appear as dark spots.[9] Circle the spots with a pencil.
-
For further visualization, or if compounds are not UV-active, use a chemical stain.
-
Potassium Permanganate Stain: Dip the plate in the stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: Dip the plate in the stain and heat. This stain is good for detecting many functional groups and can produce a range of colors.[3][9]
-
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[6]
-
Compare the spots of the reaction mixture to the reference spot of phthalimide. The appearance of a new spot with a different Rf value indicates the formation of this compound. The reaction is complete when the phthalimide spot is no longer visible in the reaction mixture lane.
-
Protocol 2: Monitoring the Hydrolysis of this compound
This protocol is for monitoring the cleavage of this compound to produce ethylamine and phthalic acid.
Procedure:
Follow the same general procedure as in Protocol 1, with the following modifications:
-
Reference Standards: Use this compound as the starting material reference and, if available, ethylamine and phthalic acid as product references.
-
Mobile Phase: A more polar solvent system may be required to effectively separate the polar products (see Table 2).
-
Visualization:
-
This compound and phthalic acid are UV-active.
-
Ethylamine is not UV-active but can be visualized with a ninhydrin (B49086) stain, which produces a characteristic purple or reddish spot for primary amines.[3]
-
Data Presentation
The following tables summarize typical Rf values for the compounds of interest in different solvent systems. Note that these values can vary depending on the specific experimental conditions (e.g., temperature, plate manufacturer, chamber saturation).
Table 1: TLC Data for this compound Synthesis
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| Phthalimide | 7:3 | 0.3 | UV (254 nm), Stains |
| This compound | 7:3 | 0.5 | UV (254 nm), Stains |
| Ethyl Iodide | 7:3 | >0.9 (may run with solvent front) | Iodine vapor, KMnO4 |
Table 2: TLC Data for this compound Hydrolysis
| Compound | Mobile Phase (Dichloromethane:Methanol) | Approximate Rf Value | Visualization |
| This compound | 9:1 | 0.8 | UV (254 nm), Stains |
| Phthalic Acid | 9:1 | 0.1 | UV (254 nm), Stains |
| Ethylamine | 9:1 | 0.4 | Ninhydrin Stain |
Mandatory Visualizations
Workflow for TLC Monitoring of this compound Synthesis
Caption: A logical workflow for monitoring this compound reactions using TLC.
Signaling Pathway: Gabriel Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Magic Formulas [chem.rochester.edu]
- 3. jocpr.com [jocpr.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
Synthesis and Medicinal Chemistry of N-Ethylphthalimide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-Ethylphthalimide derivatives and an overview of their diverse applications in medicinal chemistry. N-substituted phthalimides, including this compound analogs, represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities such as antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Introduction
The phthalimide (B116566) core, a bicyclic non-aromatic nitrogen-containing heterocycle, serves as a crucial building block in the synthesis of various bioactive molecules.[1] Its derivatives are known to readily cross biological membranes due to their hydrophobic nature. The ethyl group at the nitrogen atom can be further functionalized, allowing for the creation of diverse chemical entities with varied pharmacological profiles. This document outlines key synthetic methodologies and protocols for biological evaluation.
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through several reliable methods. The classical approach involves the Gabriel synthesis, where potassium phthalimide is N-alkylated with an appropriate ethyl halide. Further modifications can be introduced to the ethyl side chain or the phthalimide ring to generate a library of derivatives.
Protocol 1: Synthesis of N-(2-Bromoethyl)phthalimide
This protocol details the synthesis of a key intermediate, N-(2-bromoethyl)phthalimide, which can be further modified.
Materials:
-
Potassium phthalimide
-
Ethanol (B145695) (98-100%)
-
Carbon disulfide
Procedure:
-
A mixture of potassium phthalimide and an excess of 1,2-dibromoethane is heated in an oil bath at 180-190°C for 12 hours.
-
After cooling, the crude product is extracted from the remaining potassium bromide by refluxing with 300 mL of 98-100% ethanol for approximately 30 minutes until the dark oil is completely dissolved.
-
The hot solution is filtered with suction, and the residual salt is washed with a small amount of hot ethanol.
-
The ethanol is distilled from the filtrate under reduced pressure.
-
To the dry residue, 500 mL of carbon disulfide is added and refluxed for about 15 minutes to separate the soluble N-(2-bromoethyl)phthalimide from insoluble byproducts.
-
The product is purified by recrystallization.
Protocol 2: General Procedure for the Synthesis of this compound Esters
This protocol describes the synthesis of this compound esters, which have shown notable antioxidant activity.[2]
Materials:
-
An N-substituted phthalimide intermediate with a reactive terminal group (e.g., N-(hydroxymethyl)phthalimide)
-
Substituted benzoic acids
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
The N-substituted phthalimide intermediate (0.002 mol) is reacted with a mono- or di-substituted benzoic acid (0.003 mol) in the presence of anhydrous potassium carbonate (0.003 mol) in 10 mL of DMF.
-
The reaction mixture is stirred at room temperature for approximately 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and stirred for 10 minutes.
-
The precipitated product is filtered, washed with water, and dried.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of this compound derivatives.
References
Application Notes and Protocols: N-Ethylphthalimide and its Analogs in the Synthesis of Chiral Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral primary amines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The Gabriel synthesis, a classic method for preparing primary amines, utilizes the phthalimide (B116566) group as a protected form of ammonia, preventing over-alkylation that is common with direct alkylation of ammonia.[1] This methodology can be effectively adapted for the synthesis of enantiomerically enriched or pure chiral primary amines. N-ethylphthalimide serves as a simple model for N-alkylphthalimides, which are key intermediates in this process. The phthalimide group can be introduced via reaction of a primary amine with phthalic anhydride (B1165640) or through alkylation of potassium phthalimide with an alkyl halide.[2] Subsequent deprotection of the N-alkylphthalimide yields the desired primary amine.[3]
This document provides detailed protocols for the synthesis of a chiral primary amine, using (R)-1-phenylethylamine as a representative example, via the formation and subsequent deprotection of the corresponding N-phthaloyl derivative. Two common deprotection methods are highlighted: the classic Ing-Manske procedure using hydrazine (B178648) hydrate (B1144303) and a milder method employing sodium borohydride (B1222165), which is particularly useful for preserving stereochemical integrity.[4]
Signaling Pathways and Experimental Workflows
The overall synthetic strategy involves two main stages: the formation of a chiral N-alkylphthalimide intermediate and its subsequent deprotection to yield the chiral primary amine.
Logical Workflow for Chiral Primary Amine Synthesis
Caption: General workflow for the two-stage synthesis of chiral primary amines.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of (R)-1-phenylethylamine via the N-phthalimide intermediate.
Table 1: Synthesis of (R)-N-(1-Phenylethyl)phthalimide
| Starting Materials | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Potassium Phthalimide, (R)-1-Phenylethyl bromide | (R)-N-(1-Phenylethyl)phthalimide | DMF | 3 | 100 | 85-95 |
Table 2: Deprotection of (R)-N-(1-Phenylethyl)phthalimide
| Deprotection Method | Starting Material | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Hydrazine Hydrate | (R)-N-(1-Phenylethyl)phthalimide | (R)-1-Phenylethylamine | Ethanol (B145695) | 4 | Reflux | 80-90 | >99 |
| NaBH₄ / Acetic Acid | (R)-N-(1-Phenylethyl)phthalimide | (R)-1-Phenylethylamine | 2-Propanol, then Acetic Acid | 1 (NaBH₄), then 0.5 (AcOH) | Reflux | 85-95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-N-(1-Phenylethyl)phthalimide
This protocol describes the N-alkylation of potassium phthalimide with a chiral alkyl halide.
Materials:
-
Potassium phthalimide
-
(R)-1-Phenylethyl bromide
-
Dimethylformamide (DMF)
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add potassium phthalimide (1.2 equivalents) and anhydrous DMF.
-
Stir the suspension and add (R)-1-phenylethyl bromide (1.0 equivalent).
-
Heat the reaction mixture to 100 °C and maintain for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to afford (R)-N-(1-phenylethyl)phthalimide as a white solid.
Protocol 2: Deprotection of (R)-N-(1-Phenylethyl)phthalimide using Hydrazine Hydrate (Ing-Manske Procedure)
This protocol outlines the classic method for cleaving the phthalimide group.
Materials:
-
(R)-N-(1-Phenylethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (e.g., 2 M)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (R)-N-(1-phenylethyl)phthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours, during which a white precipitate of phthalhydrazide (B32825) will form.[5]
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and basify with a sodium hydroxide solution until pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield (R)-1-phenylethylamine. The enantiomeric excess can be determined by chiral HPLC or by forming a diastereomeric salt with a chiral acid and analyzing by NMR.[5]
Protocol 3: Mild Deprotection of (R)-N-(1-Phenylethyl)phthalimide using Sodium Borohydride and Acetic Acid
This protocol, adapted from Osby, Martin, and Ganem, provides a milder alternative to hydrazinolysis, which is particularly beneficial for substrates prone to racemization.[4]
Materials:
-
(R)-N-(1-Phenylethyl)phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Glacial acetic acid
-
Dichloromethane
-
Water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend (R)-N-(1-phenylethyl)phthalimide (1.0 equivalent) in 2-propanol in a round-bottom flask.
-
Add sodium borohydride (4.0 equivalents) portion-wise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and add glacial acetic acid dropwise until the effervescence ceases.
-
Heat the mixture to reflux for an additional 30 minutes.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to afford the crude (R)-1-phenylethylamine. The product can be further purified by distillation if necessary. The enantiomeric excess should be determined to confirm the retention of stereochemistry.[4][5]
Mandatory Visualizations
Mechanism of Gabriel Synthesis and Deprotection
Caption: Key steps in the Gabriel synthesis of a chiral primary amine.
Workflow for Mild Deprotection
Caption: Workflow for the mild deprotection of N-alkylphthalimides.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. Determination of the enantiomeric composition of 1-phenylethylamine based on its quenching of the fluorescence of 2,2′-dihydroxy-1,1′-binaphthalene - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Ethylphthalimide Reaction with Substituted Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of N-ethylphthalimide and its parent compound, phthalimide (B116566), with substituted alkyl halides, commonly known as the Gabriel synthesis, is a cornerstone method for the selective preparation of primary amines.[1][2] This reaction is of paramount importance in organic synthesis and medicinal chemistry due to its ability to avoid the overalkylation often observed with the direct alkylation of ammonia.[3][4] The process involves the N-alkylation of the phthalimide anion followed by deprotection to release the primary amine. This application note provides a detailed overview of the reaction, experimental protocols, and its application in drug development, with a focus on quantitative data and visual representations of the underlying chemical and biological processes.
Reaction Mechanism and Scope
The Gabriel synthesis proceeds via a two-step mechanism. The first step involves the deprotonation of phthalimide or its N-alkylated derivatives (like this compound, though less common as a starting material for primary amine synthesis) with a base, typically potassium hydroxide (B78521), to form a resonance-stabilized phthalimide anion.[3][5] This anion then acts as a potent nucleophile, attacking the electrophilic carbon of a primary or, in some cases, secondary alkyl halide in an SN2 reaction.[6][7] The planarity of the phthalimide anion, despite its bulk, allows for this nucleophilic attack.[3] The resulting N-alkylphthalimide is a stable intermediate that prevents further alkylation.[3]
The second crucial step is the deprotection of the N-alkylphthalimide to liberate the desired primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which involves heating with hydrazine (B178648) hydrate (B1144303).[8] This method is often preferred due to its mild conditions.[9] Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[2][4]
The reaction is most efficient with primary alkyl halides. Secondary alkyl halides can also be used, but may lead to lower yields due to competing elimination reactions.[2] The reaction is widely applicable to a variety of substituted alkyl halides, allowing for the synthesis of a diverse range of primary amines with various functional groups.
Data Presentation: Reaction of Potassium Phthalimide with Substituted Alkyl Halides
The following table summarizes the reaction conditions and yields for the N-alkylation of potassium phthalimide with various substituted alkyl halides, which is the key step in the Gabriel synthesis.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-Alkylphthalimide (%) | Reference |
| Benzyl (B1604629) chloride | K₂CO₃ | DMF | 100 | 6 | 94 | [10] |
| 1-Bromobutane | K₂CO₃ | Toluene | 100 | 6 | 83 | [10] |
| Ethyl bromoacetate | K₂CO₃ | Toluene | 100 | 6 | 95 | [10] |
| 1-Bromo-3-phenylpropane | K₂CO₃ | Toluene | 100 | 6 | 92 | [10] |
| 1-Chloro-4-nitrobenzene | K₂CO₃ | Toluene | 100 | 6 | 84 | [10] |
| n-Butyl bromide | [Bmim]OH | Solvent-free | 80 | 2 | 95 | [11] |
| Benzyl bromide | [Bmim]OH | Solvent-free | 20 | 0.5 | 98 | [11] |
| Propargyl bromide | [Bmim]OH | Solvent-free | 20 | 0.5 | 96 | [11] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylphthalimide
This protocol describes the N-alkylation of phthalimide with benzyl chloride using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl chloride
-
Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalimide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 100 °C and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure N-benzylphthalimide.
Protocol 2: Deprotection of N-Alkylphthalimide using Hydrazine Hydrate (Ing-Manske Procedure)
This protocol outlines the cleavage of the N-alkylphthalimide intermediate to yield the primary amine.
Materials:
-
N-Alkylphthalimide
-
Hydrazine hydrate (80-95%)
-
Ethanol or Methanol (B129727)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (B109758) or other suitable organic solvent for extraction
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 eq) in ethanol or methanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Reflux the mixture for 1-3 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to protonate the amine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
To the filtrate, add a concentrated solution of sodium hydroxide until the solution is strongly basic.
-
Extract the liberated primary amine with dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine.
Mandatory Visualizations
Reaction Mechanism of Gabriel Synthesis
Caption: General mechanism of the Gabriel synthesis.
Experimental Workflow for Primary Amine Synthesis
Caption: Experimental workflow for Gabriel synthesis.
Signaling Pathway of Pomalidomide (B1683931) in Multiple Myeloma
Caption: Pomalidomide's mechanism of action.
Applications in Drug Development
The Gabriel synthesis is a valuable tool in the synthesis of numerous pharmaceutical agents. The ability to introduce a primary amine group with high selectivity is crucial for constructing the pharmacophores of many drugs.
A notable example is in the synthesis of immunomodulatory drugs (IMiDs) like pomalidomide and lenalidomide , which are analogs of thalidomide.[12][13] These drugs are used in the treatment of multiple myeloma. The synthesis of these molecules involves the introduction of a primary amine onto a phthalimide-derived core structure.
The mechanism of action of pomalidomide involves its binding to the protein cereblon (CRBN) , which is a component of an E3 ubiquitin ligase complex.[14][] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[16] The degradation of these transcription factors, which are essential for myeloma cell survival, results in the downregulation of key oncogenes like c-Myc and IRF4, ultimately leading to apoptosis of the malignant cells.[14] Furthermore, pomalidomide exhibits immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity.[17]
The Gabriel synthesis has also been employed in the preparation of other biologically active molecules, including the stimulant drug amphetamine .[1][18]
Conclusion
The reaction of this compound and its derivatives with substituted alkyl halides remains a highly relevant and powerful method for the synthesis of primary amines. Its high selectivity and broad substrate scope make it an indispensable tool in organic synthesis and drug discovery. The ability to synthesize complex amine-containing molecules, such as the immunomodulatory drug pomalidomide, highlights the enduring importance of the Gabriel synthesis in the development of new therapeutics. The detailed protocols and data presented in these application notes provide a practical guide for researchers utilizing this versatile reaction.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 12. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 18. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
Application Notes and Protocols for the Preparation of Amino Acids Using N-Ethylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amino acids, particularly unnatural amino acids, is a cornerstone of modern drug discovery and development. The precise incorporation of these building blocks allows for the fine-tuning of peptide and small molecule therapeutics. The Gabriel synthesis, a robust method for preparing primary amines, can be effectively adapted for the synthesis of α-amino acids. This application note details the use of N-ethylphthalimide as a stable and reliable nitrogen source for the preparation of a variety of amino acids.
The phthalimide (B116566) group serves as an excellent protecting group for the amino functionality, preventing over-alkylation and other side reactions.[1][2] This methodology provides a clean and efficient route to N-protected amino acid precursors, which can then be deprotected to yield the desired amino acid. Two primary strategies employing this compound for amino acid synthesis are the direct alkylation of this compound with α-haloesters and the more versatile Gabriel-malonic ester synthesis.
Core Concepts and Reaction Pathways
The fundamental principle behind using this compound in amino acid synthesis is the nucleophilic substitution reaction between the phthalimide anion and an electrophilic carbon atom bearing a leaving group. The bulky nature of the phthalimide group ensures monoalkylation.[3]
The overall workflow can be summarized as follows:
-
Preparation of the Phthalimide Nucleophile: While the traditional Gabriel synthesis starts with the deprotonation of phthalimide to form potassium phthalimide,[4] using a pre-formed N-alkylphthalimide like this compound provides a convenient starting point.
-
N-Alkylation: The phthalimide nitrogen acts as a nucleophile, attacking an α-haloester or a substituted malonic ester.
-
Deprotection (Hydrolysis): The final step involves the removal of the phthaloyl group to liberate the primary amine of the amino acid. This is typically achieved through acidic hydrolysis or, more mildly, via hydrazinolysis (the Ing-Manske procedure).[5][6]
Signaling Pathway Diagram: General Gabriel Synthesis
Caption: General workflow of the Gabriel synthesis for primary amine preparation.
Experimental Protocols
Method 1: Amino Acid Synthesis via Direct Alkylation of this compound with α-Haloesters
This method is a straightforward approach for the synthesis of simple amino acids where the corresponding α-haloester is commercially available.
Reaction Scheme:
-
This compound is reacted with an α-bromoester (e.g., ethyl bromoacetate (B1195939) to synthesize glycine).
-
The resulting N-phthaloylethyl amino ester is then hydrolyzed to yield the amino acid.
Detailed Protocol: Synthesis of Glycine (B1666218)
-
Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add ethyl chloroacetate (B1199739) (1.05 eq) to the suspension.[7]
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic phase under reduced pressure to obtain the crude N-phthaloylethyl glycine ethyl ester. Purify by recrystallization or column chromatography.
-
-
Hydrolysis (Hydrazinolysis):
-
Dissolve the purified N-phthaloylethyl glycine ethyl ester (1.0 eq) in ethanol (B145695).
-
Add hydrazine (B178648) hydrate (B1144303) (1.5-2.0 eq) to the solution.[6]
-
Reflux the mixture for several hours until a precipitate (phthalhydrazide) forms and the reaction is complete (monitored by TLC).[5]
-
Cool the reaction mixture and filter to remove the solid phthalhydrazide.
-
Wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the ethyl ester of glycine, which can be further hydrolyzed to glycine by heating with aqueous acid (e.g., HCl).
-
Method 2: Gabriel-Malonic Ester Synthesis
This method offers greater versatility as the amino acid side chain is introduced by alkylating a phthalimidomalonic ester intermediate.[8]
Reaction Scheme:
-
Potassium phthalimide is reacted with diethyl bromomalonate to form diethyl phthalimidomalonate.
-
The α-proton of the malonic ester is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate.
-
The enolate is alkylated with an alkyl halide (R-X), which will become the side chain of the amino acid.
-
The resulting substituted phthalimidomalonic ester is hydrolyzed and decarboxylated to yield the final amino acid.
Detailed Protocol: General Procedure for Amino Acid Synthesis
-
Synthesis of Diethyl Phthalimidomalonate:
-
In a suitable reaction vessel, combine potassium phthalimide (1.0 eq) and diethyl bromomalonate (1.05 eq).
-
Heat the mixture to 110-120 °C. The mixture will become a liquid.
-
Continue heating at 110 °C for one hour to ensure the reaction goes to completion.
-
Cool the mixture, which will solidify. Grind the solid with water to remove potassium bromide and filter.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., benzene/ether).
-
-
Alkylation of Diethyl Phthalimidomalonate:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.0 eq) in ethanol.
-
To this solution, add diethyl phthalimidomalonate (1.0 eq) and stir until a clear solution is obtained.
-
Add the desired alkyl halide (R-X) (1.0-1.1 eq) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude alkylated product.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the crude alkylated diethyl phthalimidomalonate with concentrated aqueous acid (e.g., HCl or H₂SO₄) for several hours. This step hydrolyzes both the ester groups and the phthalimide.
-
Upon cooling, phthalic acid will precipitate and can be removed by filtration.
-
The aqueous filtrate containing the amino acid hydrochloride is then concentrated.
-
The crude amino acid can be purified by recrystallization.
-
Data Presentation
| Amino Acid Precursor | N-Phthaloyl Amino Acid Product | Yield (%) |
| Glycine | N-Phthaloylglycine | 85-95% |
| L-Alanine | N-Phthaloyl-L-alanine | 75-85% |
| L-Valine | N-Phthaloyl-L-valine | 70-80% |
| L-Leucine | N-Phthaloyl-L-leucine | 72-82% |
| L-Phenylalanine | N-Phthaloyl-L-phenylalanine | 80-90% |
| L-Aspartic Acid | N-Phthaloyl-L-aspartic acid | 65-75% |
Note: Yields are compiled from typical literature values for the phthaloylation of amino acids and may vary depending on the specific reaction conditions and scale. A study by Homsi and Kasideh reported satisfactory yields (44.3 - 87.1%) for the synthesis of six N-phthalimide amino acid derivatives.[9]
Mandatory Visualizations
Experimental Workflow: Gabriel-Malonic Ester Synthesis
Caption: Workflow for the Gabriel-malonic ester synthesis of amino acids.
Logical Relationship: Choice of Reagents and Final Amino Acid
References
- 1. byjus.com [byjus.com]
- 2. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. quora.com [quora.com]
- 8. eightfoldlearning.com [eightfoldlearning.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of the Gabriel Synthesis with N-Ethylphthalimide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of the Gabriel synthesis, specifically focusing on the use of N-Ethylphthalimide for the preparation of ethylamine (B1201723).
Troubleshooting Guide
This guide addresses common issues encountered during the Gabriel synthesis of ethylamine, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound low in the first step of the synthesis?
Possible Causes and Solutions:
-
Poor Quality of Potassium Phthalimide (B116566): The potassium phthalimide may have degraded due to moisture. It is crucial to use anhydrous potassium phthalimide. If the quality is uncertain, it is advisable to prepare it fresh by reacting phthalimide with potassium hydroxide (B78521) in ethanol (B145695).[1]
-
Inefficient Deprotonation of Phthalimide: If preparing potassium phthalimide in situ, incomplete deprotonation will result in a lower concentration of the nucleophile. Ensure the use of a sufficiently strong base, like potassium hydroxide or potassium hydride, and an appropriate solvent.[2][3] The pKa of phthalimide is approximately 8.3, making deprotonation with KOH feasible.[2]
-
Suboptimal Solvent: Dimethylformamide (DMF) is widely recommended as the solvent for the alkylation step as it is a polar aprotic solvent that facilitates SN2 reactions.[4][5] Other solvents like DMSO, acetonitrile (B52724), or HMPA can also be used.[5] Using protic solvents can decrease the nucleophilicity of the phthalimide anion.
-
Low Reaction Temperature: The reaction between potassium phthalimide and ethyl bromide or ethyl chloride typically requires elevated temperatures to proceed at a reasonable rate.[4] A common temperature range is around 90°C.[4]
-
Side Reactions: Although the Gabriel synthesis is designed to avoid overalkylation, other side reactions can occur. Ensure that the starting materials are pure to minimize unwanted reactions.
Q2: The N-alkylation reaction to form this compound is not proceeding to completion. What can be done?
Possible Causes and Solutions:
-
Insufficient Reaction Time: Some Gabriel syntheses can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding with the work-up.
-
Steric Hindrance: The Gabriel synthesis is most effective for primary alkyl halides like ethyl bromide. While this is not an issue for synthesizing ethylamine, it's a critical factor for other primary amines.[2]
-
Reagent Stoichiometry: Ensure the appropriate molar ratios of reactants are used. An excess of the ethyl halide may be used to drive the reaction to completion.
Q3: The final yield of ethylamine is low after the cleavage of this compound. What are the likely reasons?
Possible Causes and Solutions:
-
Inefficient Cleavage Method: The method used to cleave the this compound is critical for high yields.
-
Acidic or Basic Hydrolysis: These methods often require harsh conditions (strong acids or bases and high temperatures) and can lead to low yields of the desired primary amine.[2][6]
-
Hydrazinolysis (Ing-Manske Procedure): This is the most commonly recommended method for cleaving N-alkylphthalimides.[6] It proceeds under milder, neutral conditions and generally results in higher yields.[5]
-
-
Incomplete Reaction During Cleavage: The hydrazinolysis reaction should be allowed to proceed to completion. This can be monitored by TLC. Refluxing in ethanol with hydrazine (B178648) hydrate (B1144303) is a common procedure.[4]
-
Difficult Separation of Byproducts: The phthalhydrazide (B32825) byproduct formed during hydrazinolysis can sometimes be challenging to separate completely from the desired amine product, leading to lower isolated yields.[6] Ensuring complete precipitation and thorough washing of the precipitate is important.
Q4: How can I improve the separation of ethylamine from the reaction byproducts?
Possible Causes and Solutions:
-
Phthalhydrazide Precipitation: After hydrazinolysis, the reaction mixture can be acidified with concentrated HCl and refluxed to ensure complete precipitation of phthalhydrazide, which can then be removed by filtration.[4]
-
Extraction: After removing the phthalhydrazide, the filtrate can be made basic to deprotonate the ethylamine salt. The free ethylamine can then be extracted into an organic solvent like dichloromethane.[4]
-
Distillation: As ethylamine is volatile, distillation can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of the Gabriel synthesis for preparing ethylamine? A: The main advantage is its ability to produce a primary amine without the formation of secondary or tertiary amine byproducts, which are common in the direct alkylation of ammonia.[4]
Q: Can I use secondary alkyl halides in the Gabriel synthesis? A: The Gabriel synthesis generally fails with secondary alkyl halides due to the bulky nature of the phthalimide nucleophile, which favors elimination reactions over the desired SN2 substitution.[2][6]
Q: Which cleavage method is generally preferred for this compound? A: Hydrazinolysis, also known as the Ing-Manske procedure, is the most widely used and often preferred method due to its milder reaction conditions and typically higher yields compared to acidic or basic hydrolysis.[4][5]
Q: What are some common solvents used in the Gabriel synthesis? A: For the N-alkylation step, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used.[5] For the hydrazinolysis step, ethanol is a frequently used solvent.[4]
Q: Can catalysts be used to improve the reaction rate? A: In some variations, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) may be employed to enhance the rate of the N-alkylation step.[4]
Data Presentation
The following tables summarize quantitative data for the key steps in a typical Gabriel synthesis for producing a primary amine.
Table 1: Typical Yields for the Synthesis of N-Alkylphthalimides
| Product | Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-(2-bromoethyl)phthalimide | 1,2-dibromoethane | None | 180-190 | 12 | 69-79 | [1] |
| N-(2-ethoxyethyl)phthalimide | 1-bromo-2-ethoxyethane | DMF | 90-100 | 12-16 | 70-85 | [7] |
Table 2: Comparison of Cleavage Methods for N-Alkylphthalimides
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) | Reference |
| Hydrazinolysis | Hydrazine hydrate | Reflux in ethanol | Mild, neutral conditions | Phthalhydrazide can be difficult to separate | 80-95 | [7] |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄) | High temperature | Simple reagents | Harsh conditions, slow, often low yields | Variable, often low | [4][6] |
| Basic Hydrolysis | Strong base (e.g., NaOH) | High temperature | Simple reagents | Harsh conditions, potential for side reactions | Variable, often low | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the N-alkylation of potassium phthalimide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 equivalent) and dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add ethyl bromide (1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to approximately 90°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude this compound.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Cleavage of this compound via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the liberation of ethylamine from this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (typically 1.2 to 1.5 equivalents) to the solution.[4]
-
Reaction: Heat the mixture to reflux with stirring. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation of Phthalhydrazide: Cool the reaction mixture to room temperature. If necessary, acidify with concentrated HCl and reflux for an additional hour to ensure complete precipitation of the phthalhydrazide.[4] Filter off the precipitate and wash it with a small amount of cold ethanol.
-
Isolation of Ethylamine: Concentrate the filtrate under reduced pressure to remove the ethanol. Make the remaining solution basic with a concentrated NaOH solution. Extract the liberated ethylamine with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent to yield the ethylamine product.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-Ethylphthalimide in Gabriel Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Ethylphthalimide in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound in the Gabriel synthesis?
A1: The most common side reactions in the Gabriel synthesis involving this compound occur during the cleavage of the this compound intermediate. These include:
-
Hydrolysis of this compound: Under strong acidic or basic conditions used for cleavage, the this compound can be hydrolyzed back to phthalic acid (or its salt) and ethylamine (B1201723). If the reaction conditions are too harsh or prolonged, this can lead to a lower yield of the desired primary amine.
-
Formation of Phthalamic Acid Derivatives: Incomplete hydrolysis can lead to the formation of N-ethylphthalamic acid as a byproduct.
-
Elimination Reactions: While less common with primary alkyl halides like ethyl iodide, the use of stronger, bulkier bases or higher temperatures could potentially lead to elimination reactions, although this is more of a concern with secondary and tertiary alkyl halides.[1][2]
Q2: How can I minimize the formation of these side products?
A2: To minimize side product formation, consider the following:
-
Use of Milder Cleavage Conditions: The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303), is a milder method for cleaving the this compound.[3][4] This method often provides higher yields of the primary amine by avoiding the harsh conditions of strong acid or base hydrolysis.[5]
-
Optimization of Reaction Conditions: Carefully control the temperature, reaction time, and concentration of reagents during the cleavage step. For basic hydrolysis, using a moderate concentration of base and monitoring the reaction progress can prevent excessive hydrolysis and byproduct formation.
-
Proper Work-up and Purification: A well-designed work-up procedure is crucial to separate the desired ethylamine from byproducts like phthalic acid or phthalhydrazide (B32825).
Q3: Can I use a strong base like sodium hydroxide (B78521) for the cleavage step? What are the potential drawbacks?
A3: Yes, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to hydrolyze this compound to yield ethylamine.[6][7] However, this method has potential drawbacks:
-
Harsh Conditions: It often requires heating, which can promote side reactions.[8]
-
Lower Yields: The harsh basic conditions can lead to the formation of phthalic acid salts and other byproducts, potentially lowering the isolated yield of the primary amine.[5]
-
Difficult Purification: The resulting mixture of the amine and phthalic acid salt can sometimes be challenging to separate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound (Alkylation Step) | 1. Inactive potassium phthalimide (B116566). 2. Impure or wet solvent (e.g., DMF). 3. Low reaction temperature. 4. Insufficient reaction time. | 1. Use fresh or properly stored potassium phthalimide. Alternatively, prepare it fresh from phthalimide and a suitable base. 2. Use anhydrous solvent. 3. Ensure the reaction is heated to an appropriate temperature (e.g., 90-100 °C in DMF).[9] 4. Monitor the reaction by TLC to ensure completion. |
| Low Yield of Ethylamine (Cleavage Step) | 1. Incomplete cleavage of this compound. 2. Side reactions due to harsh cleavage conditions (acid/base). 3. Loss of volatile ethylamine during work-up. | 1. Ensure sufficient reaction time and reagent stoichiometry for the cleavage. For the Ing-Manske procedure, adding a base like NaOH after the initial reaction with hydrazine can accelerate the cleavage.[10] 2. Switch to the milder Ing-Manske procedure using hydrazine hydrate.[11][12] 3. During work-up and solvent removal, use a cooled receiving flask and avoid excessive heating. |
| Difficulty in Separating Ethylamine from Byproducts | 1. Phthalhydrazide precipitate is difficult to filter. 2. Co-precipitation of the product with byproducts. | 1. Allow the reaction mixture to cool completely to ensure maximum precipitation of phthalhydrazide before filtration. Washing the precipitate with a small amount of cold solvent can help. 2. Acidify the filtrate to convert ethylamine to its salt, which is soluble in water, allowing for the removal of organic impurities by extraction. Then, basify the aqueous layer and extract the free ethylamine. |
| Presence of Phthalic Acid in the Final Product | Incomplete separation during work-up after basic hydrolysis. | After basic hydrolysis, acidify the solution to precipitate phthalic acid. Filter off the phthalic acid before basifying the filtrate to liberate and extract the ethylamine. |
Data Presentation
Table 1: Comparison of Cleavage Methods for N-Substituted Phthalimides
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Basic Hydrolysis | NaOH or KOH | Aqueous solution, heating | Readily available reagents | Harsh conditions, potential for lower yields due to side reactions | [6][8] |
| Acidic Hydrolysis | HCl or H₂SO₄ | Aqueous solution, heating | Effective for cleavage | Very harsh conditions, can damage sensitive functional groups | [13][14] |
| Ing-Manske Procedure | Hydrazine Hydrate (NH₂NH₂) | Refluxing in ethanol (B145695) | Milder conditions, often higher yields | Hydrazine is toxic, phthalhydrazide byproduct can be difficult to remove | [4][11][15] |
| Modified Ing-Manske | Hydrazine Hydrate followed by NaOH | Sequential addition | Significantly reduces reaction time | Requires careful monitoring to add the base after the initial reaction is complete | [10][16] |
Table 2: Effect of NaOH Addition on the Reaction Time for the Cleavage of N-Arylphthalimides (as an analogy for N-Alkylphthalimides)
| Substrate | Amine Reagent | Equivalents of NaOH Added | Reaction Time to 80% Yield (hours) |
| N-phenylphthalimide | Hydrazine | 0 | 5.3 |
| N-phenylphthalimide | Hydrazine | 1 | 1.6 |
| N-phenylphthalimide | Hydrazine | 5 | 1.2 |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 0 | 7.5 |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 10 | 4.0 |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 20 | 2.0 |
| N-(2-ethylphenyl)phthalimide | Methylamine | 0 | 1.7 |
| N-(2-ethylphenyl)phthalimide | Methylamine | 1 | 1.0 |
| N-(2-ethylphenyl)phthalimide | Methylamine | 25 | 0.7 |
| Data adapted from a study on N-arylphthalimides, demonstrating the rate-enhancing effect of NaOH in the aminolysis cleavage step.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound (N-Alkylation)
-
Reagents and Equipment:
-
Potassium phthalimide
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
-
Procedure:
-
In a round-bottom flask, suspend potassium phthalimide (1.0 eq.) in anhydrous DMF.
-
Add ethyl iodide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 90-100°C with stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Synthesis of Ethylamine via Basic Hydrolysis of this compound
-
Reagents and Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask, reflux condenser, heating mantle, distillation apparatus.
-
-
Procedure:
-
Place this compound (1.0 eq.) in a round-bottom flask.
-
Add an aqueous solution of NaOH (e.g., 10-20%).
-
Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC for the disappearance of the starting material).
-
The ethylamine produced can be distilled directly from the reaction mixture.
-
The distillate can be collected in a cooled receiver containing a standard acid solution for titration or further work-up.
-
Protocol 3: Synthesis of Ethylamine via the Ing-Manske Procedure
-
Reagents and Equipment:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, filtration apparatus.
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1-1.5 eq.) to the solution.[11]
-
Heat the mixture under reflux for 1-3 hours. A white precipitate of phthalhydrazide will form.[9]
-
Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.
-
Wash the solid with a small amount of cold ethanol.
-
The filtrate contains the ethylamine. The ethanol can be carefully removed by distillation to isolate the ethylamine.
-
Visualizations
Caption: Overall workflow of the Gabriel synthesis of ethylamine.
Caption: Side reactions during the cleavage of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel_synthesis [chemeurope.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. Write reactions for preparation of ethanamine using Gabriel phthalimide synthesis. Why cannot aniline be prepared by Gabriel phthalimide synthesis? [allen.in]
- 7. quora.com [quora.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
- 12. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]
Removal of phthalhydrazide byproduct from Gabriel synthesis
Welcome to the technical support center for the purification of primary amines synthesized via the Gabriel method. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of the phthalhydrazide (B32825) byproduct.
Frequently Asked Questions (FAQs)
Q1: What is phthalhydrazide and why is its removal challenging?
A1: Phthalhydrazide is a cyclic byproduct formed during the hydrazinolysis of N-alkylphthalimides, a key step in the Gabriel synthesis to deprotect the primary amine.[1] Its removal can be challenging due to its bulky nature and often low solubility in common organic solvents, which can lead to co-precipitation with the desired amine product, thereby complicating purification and reducing yields.[1][2]
Q2: What are the primary methods for removing phthalhydrazide?
A2: The most common strategies for removing phthalhydrazide leverage its poor solubility and the chemical properties of the desired amine. These methods include:
-
Precipitation and Filtration: Exploiting the low solubility of phthalhydrazide in many organic solvents.[3]
-
Aqueous Extraction (Basic): Converting phthalhydrazide into a water-soluble salt by washing with a basic aqueous solution.[3]
-
Aqueous Extraction (Acidic): Protonating the desired amine to make it water-soluble while the neutral phthalhydrazide remains insoluble and can be filtered off.[4]
Q3: Can I avoid the formation of phthalhydrazide altogether?
A3: Yes, several alternative reagents to potassium phthalimide (B116566) can be used in the Gabriel synthesis to avoid the formation of phthalhydrazide. These alternatives often allow for milder deprotection conditions. Notable examples include:
-
Di-tert-butyl-iminodicarboxylate: This reagent is used to N-alkylate and the resulting product is deprotected under acidic conditions, avoiding the use of hydrazine (B178648).[5]
-
Sodium Saccharin: This reagent can be alkylated and subsequently cleaved under different conditions, offering an alternative pathway to primary amines.[1][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of phthalhydrazide.
Issue 1: Phthalhydrazide remains in the product after filtration.
-
Possible Cause 1: Incomplete precipitation.
-
Solution: Ensure the reaction mixture is sufficiently cooled (e.g., in an ice bath) for an adequate amount of time to maximize the precipitation of phthalhydrazide before filtration.[3]
-
-
Possible Cause 2: Co-precipitation of the product with phthalhydrazide.
-
Solution: Wash the filtered solid thoroughly with a cold solvent in which your product is soluble but phthalhydrazide is not. If the product is still contaminated, consider redissolving the crude product in a suitable solvent and re-precipitating the phthalhydrazide.[3]
-
-
Possible Cause 3: Phthalhydrazide is partially soluble in the solvent.
-
Solution: Before concentrating the filtrate, perform an aqueous wash (e.g., with 0.1 M NaOH) to remove dissolved phthalhydrazide.[3]
-
Issue 2: Low yield of the desired amine.
-
Possible Cause 1: The amine product formed a salt with phthalhydrazide and was lost during filtration.
-
Solution: After filtration of the phthalhydrazide, wash the reaction flask and the filtered solid with a dilute acid to recover the amine salt. Alternatively, perform a basic wash of the crude product to break any amine-phthalhydrazide salt.[3]
-
-
Possible Cause 2: The amine is partially soluble in the aqueous phase during extraction.
-
Solution: When performing an aqueous extraction, ensure the pH is optimized to keep the amine in the organic phase. Back-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.[3]
-
Issue 3: An emulsion forms during aqueous extraction.
-
Possible Cause: Presence of surfactant-like impurities or high-fat content in the sample. [7][8]
-
Solution 1 (Prevention): Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases.[7]
-
Solution 2 (Breaking the emulsion):
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[7]
-
Add a small amount of a different organic solvent to alter the properties of the organic phase.[7]
-
Centrifuge the mixture to facilitate phase separation.[8]
-
Filter the entire mixture through a pad of Celite or glass wool.[7][9]
-
-
Issue 4: The desired amine is an oil and does not crystallize.
-
Possible Cause: The product is inherently a low-melting solid or an oil at room temperature.
-
Solution: If the amine is not amenable to crystallization, purification should be achieved using other techniques such as column chromatography or distillation.[10] If using column chromatography, ensure that the phthalhydrazide has been substantially removed beforehand to avoid streaking and contamination of fractions.
-
Data Presentation
Table 1: Comparison of Phthalhydrazide Removal Methods
| Removal Method | Principle of Separation | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Precipitation & Filtration | Low solubility of phthalhydrazide in organic solvents. | Simple and fast. | Potential for co-precipitation with the product; may not be effective for all solvent systems. | Moderate to High | Variable |
| Aqueous Extraction (Basic) | Conversion of phthalhydrazide to a water-soluble salt. | Effective for removing both solid and dissolved phthalhydrazide; breaks amine-phthalhydrazide salts. | Requires a water-immiscible organic solvent; product must be stable to basic conditions. | High | Good to Excellent |
| Aqueous Extraction (Acidic) | Protonation of the amine product to render it water-soluble, while phthalhydrazide remains insoluble. | Good for water-soluble amine products. | Product must be stable to acidic conditions; requires back-extraction after basification. | High | Good to Excellent |
Table 2: Comparison of Gabriel Synthesis Reagents
| Reagent | Deprotection Byproduct | Deprotection Conditions | Advantages | Disadvantages | Typical Yield |
| Potassium Phthalimide | Phthalhydrazide | Hydrazine | Well-established method. | Formation of difficult-to-remove byproduct. | 40-95%[11][12] |
| Di-tert-butyl-iminodicarboxylate | t-Butanol, CO2, NH4+ salt | Acidic conditions (e.g., TFA, HCl) | Avoids hydrazine and phthalhydrazide; mild deprotection. | Reagent is more expensive than phthalimide. | 42-98%[13][14] |
| Sodium Saccharin | Saccharin derivatives | Hydrolysis | Avoids phthalhydrazide; can offer different reactivity. | Can require specific conditions for efficient cleavage. | ~85% (for alkylation step)[6] |
Experimental Protocols
Protocol 1: Removal of Phthalhydrazide by Precipitation and Filtration
-
Reaction Completion: After the hydrazinolysis step is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Precipitation: Further cool the mixture in an ice bath for at least 1 hour to maximize the precipitation of phthalhydrazide.
-
Filtration: Collect the precipitated phthalhydrazide by suction filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with a minimal amount of cold solvent (the same solvent used for the reaction).
-
Product Isolation: The filtrate contains the desired primary amine. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Removal of Phthalhydrazide by Basic Aqueous Extraction
-
Solvent Removal: After the hydrazinolysis reaction, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 0.1 M sodium hydroxide (B78521) solution. Repeat the washing two more times.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 3: Amine Synthesis using Di-tert-butyl-iminodicarboxylate
-
N-Alkylation:
-
To a solution of di-tert-butyl-iminodicarboxylate (1.0 eq.) in a suitable solvent (e.g., acetonitrile), add a base such as cesium carbonate (1.2 eq.).
-
Add the alkyl halide (1.0 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate to obtain the N-alkylated intermediate.
-
-
Deprotection:
-
Dissolve the N-alkylated intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Carefully neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the amine product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the primary amine.
-
Mandatory Visualizations
Caption: Workflow for Phthalhydrazide Removal by Precipitation.
Caption: Phase Separation in Basic Aqueous Extraction.
Caption: Alternative Synthesis Pathway to Avoid Phthalhydrazide.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Forest of amines! (saccharin to cyclic and asymmetric amines) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [guidechem.com]
- 14. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
Technical Support Center: N-Ethylphthalimide Deprotection Without Hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of N-ethylphthalimide using methods that avoid the use of hydrazine (B178648). This resource is intended for researchers, scientists, and drug development professionals seeking safer and milder alternatives to traditional hydrazinolysis.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reactivity of the cleavage reagent: The chosen non-hydrazine reagent may not be strong enough under the initial conditions. | 1. Increase Reagent Equivalents: Increase the molar excess of the amine (e.g., methylamine (B109427), ethylenediamine) or sodium borohydride (B1222165). 2. Elevate Temperature: Carefully increase the reaction temperature, monitoring for potential side reactions and degradation of the starting material or product. 3. Optimize Solvent: Ensure the solvent system is appropriate for the chosen reagent and substrate solubility. For instance, aqueous solutions or protic solvents like ethanol (B145695) can facilitate aminolysis. |
| Steric hindrance: Bulky groups near the phthalimide (B116566) moiety can hinder the approach of the deprotecting agent. | 1. Use a Less Bulky Reagent: Consider smaller nucleophiles if sterically feasible. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. | |
| Incomplete Reaction | Deactivation of the phthalimide ring: Electron-withdrawing substituents on the phthalimide ring can reduce the electrophilicity of the carbonyl carbons, making them less susceptible to nucleophilic attack. | 1. Optimize Reductive Cleavage: For the sodium borohydride method, ensure sufficient equivalents of NaBH₄ are used and allow for adequate reaction time (can be up to 24 hours).[1][2] 2. Consider a stronger amine: If using aminolysis, a more nucleophilic or less hindered amine might be more effective. |
| Formation of Side Products | Reaction with other functional groups: The deprotecting agent may react with other sensitive functional groups in the molecule (e.g., esters, amides). | 1. Use Milder Conditions: The sodium borohydride method is generally considered mild and chemoselective.[1][2][3] 2. Protect Sensitive Groups: If possible, protect other functional groups that may react with the cleavage reagents. |
| Racemization: For chiral centers adjacent to the nitrogen, harsh basic or acidic conditions can lead to racemization. | 1. Employ Near-Neutral Methods: The NaBH₄/acetic acid method is performed under near-neutral conditions and has been shown to deprotect phthalimides of α-amino acids without measurable loss of optical activity.[1][2][4] | |
| Difficulty in Product Isolation | Formation of soluble byproducts: The byproducts of aminolysis (e.g., N,N'-dimethylphthalamide from methylamine) can sometimes be difficult to separate from the desired amine. | 1. Acidic Workup: Treat the reaction mixture with aqueous HCl to protonate the desired amine, making it water-soluble, while the amide byproduct may precipitate or be extracted into an organic solvent.[5] 2. Chromatography: Purification by column chromatography may be necessary to isolate the pure amine. |
Frequently Asked Questions (FAQs)
Q1: What are the primary non-hydrazine methods for this compound deprotection?
A1: The main alternatives to hydrazine for cleaving the phthalimide group are:
-
Reductive Cleavage with Sodium Borohydride (NaBH₄): A mild, two-stage, one-flask method that is advantageous for substrates sensitive to harsh conditions.[1][2][5]
-
Aminolysis with other amines: This involves using other primary amines, such as methylamine or ethylenediamine, to displace the desired amine from the phthalimide ring.[5]
Q2: I am observing a significant amount of starting material even after a prolonged reaction time with sodium borohydride. What can I do?
A2: This is a common issue. You can try the following:
-
Increase the equivalents of NaBH₄: A larger excess of the reducing agent can help drive the reaction to completion.
-
Ensure the correct solvent system: The reduction is typically slow but effective in aqueous 2-propanol.[1]
-
Verify the two-stage process: Remember that this is a two-step, one-pot reaction. After the initial reduction with NaBH₄, the addition of acetic acid and heating is crucial for the release of the primary amine.[1][2]
Q3: Are there any side reactions to be aware of when using the sodium borohydride method?
A3: The NaBH₄ method is generally very mild.[1][2] However, over-reduction can sometimes lead to complex product mixtures, although this is less common under the recommended conditions of aqueous isopropanol.[1] It is important to monitor the reaction by a suitable method like Thin Layer Chromatography (TLC).
Q4: How do I choose between sodium borohydride and aminolysis with methylamine or ethylenediamine?
A4: The choice depends on the specific substrate and desired reaction conditions:
-
Sodium Borohydride is preferred for its exceptionally mild and near-neutral conditions, making it ideal for sensitive substrates, particularly those with chiral centers that are prone to racemization.[1][2][4]
-
Methylamine is a good alternative that is milder than hydrazine. Its byproduct, N,N'-dimethylphthalamide, is often easier to remove than phthalhydrazide.[5]
-
Ethylenediamine is another effective reagent, and its use at room temperature for solid-phase synthesis has been demonstrated, highlighting its utility under mild conditions.
Q5: How can I effectively remove the N,N'-dimethylphthalamide byproduct after deprotection with methylamine?
A5: After removing the solvent and excess methylamine, the residue can be treated with an aqueous HCl solution. This will protonate the desired ethylamine (B1201723), making it water-soluble. The N,N'-dimethylphthalamide byproduct is neutral and will precipitate, allowing for its removal by filtration. The ethylamine can then be liberated by basifying the filtrate and extracting it with an organic solvent.[5]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various non-hydrazine phthalimide cleavage methods. Please note that yields and reaction times can vary depending on the specific substrate.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Reductive Deprotection | Sodium borohydride (NaBH₄), Acetic acid | 2-Propanol, Water | Room Temp., then 80°C | ~26 hours | ~97% | Mild, near-neutral conditions; suitable for sensitive substrates; avoids racemization. | Long reaction times. |
| Aminolysis | Methylamine (40% aq.) | Water or Ethanol | Room Temp. | A few hours | High (General) | Milder than hydrazine; volatile reagent and byproduct are relatively easy to remove. | Methylamine is a regulated precursor in some regions. |
| Aminolysis | Ethylenediamine | Ethanol | Room Temp. to Reflux | Variable | Good (General) | Less harsh than hydrazine; effective at room temperature. | Byproduct removal may require specific workup procedures. |
Experimental Protocols
Method 1: Reductive Cleavage with Sodium Borohydride
This is a two-stage, one-flask method.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
Procedure:
-
Dissolve the this compound (1.0 equiv) in a mixture of 2-propanol and water (typically a 6:1 ratio) in a round-bottom flask with stirring.[1]
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.[5]
-
Stir the reaction for approximately 24 hours. Monitor the reaction by TLC for the disappearance of the starting material.[1]
-
After the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-80 °C for 1-2 hours to promote the release of the primary amine.[1][5]
-
Cool the reaction mixture and proceed with a suitable aqueous work-up and extraction to isolate the ethylamine.
Caption: Workflow for this compound deprotection via reductive cleavage.
Method 2: Aminolysis with Aqueous Methylamine
Materials:
-
This compound
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol (optional, as co-solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Dissolve or suspend the this compound (1.0 equiv) in an excess of 40% aqueous methylamine solution at room temperature. Ethanol can be used as a co-solvent if solubility is an issue.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the desired ethylamine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated ethylamine with dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the ethylamine.
Caption: Workflow for this compound deprotection via aminolysis.
Signaling Pathways and Logical Relationships
The deprotection of this compound by these non-hydrazine methods involves distinct chemical transformations rather than biological signaling pathways. The logical relationship between the choice of method and substrate characteristics is crucial.
Caption: Decision logic for choosing a deprotection method.
References
- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Navigating N-Ethylphthalimide Cleavage: A Technical Support Guide to Acidic Hydrolysis
For researchers, scientists, and drug development professionals grappling with the deprotection of N-Ethylphthalimide, acidic hydrolysis presents a viable but often challenging route. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of this chemical transformation, ensuring a higher probability of success in your synthetic endeavors.
The cleavage of the phthalimide (B116566) group is a critical step in the Gabriel synthesis of primary amines, yielding the desired amine and a phthalic acid byproduct. While acidic hydrolysis is a fundamental method for this transformation, it is frequently associated with challenges such as slow reaction rates, harsh conditions, and purification difficulties. Understanding these potential pitfalls is key to optimizing the reaction and achieving desired outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the acidic hydrolysis of this compound and offers strategies to overcome them.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Conversion | - Insufficient acid concentration or temperature.- Short reaction time. | - Increase the concentration of the acid (e.g., use concentrated HCl or H₂SO₄).- Elevate the reaction temperature, often to reflux.- Extend the reaction time and monitor progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). |
| Low Yield of Ethylamine (B1201723) | - Incomplete hydrolysis.- Degradation of the product under harsh acidic conditions.- Loss of volatile ethylamine during workup. | - Ensure the reaction goes to completion by monitoring with TLC.- Consider using a milder acidic condition for a longer duration if the product is sensitive.- During workup, neutralize the reaction mixture carefully under cold conditions and consider forming the amine salt to prevent evaporation before extraction. |
| Formation of Side Products | - Harsh reaction conditions (high temperature or very strong acid) can lead to decomposition of the starting material or product. | - Optimize the reaction conditions by starting with milder acid concentrations and lower temperatures, gradually increasing them as needed.- While specific side products for this compound are not extensively documented, charring or discoloration of the reaction mixture may indicate decomposition. |
| Difficulty in Isolating Ethylamine | - Co-precipitation or co-extraction of phthalic acid with the product.- Emulsion formation during extraction. | - After hydrolysis, cool the reaction mixture to precipitate the phthalic acid, which can then be removed by filtration.- Adjust the pH of the aqueous layer to ensure the phthalic acid is fully deprotonated (soluble in base) and the ethylamine is in its free base form for efficient extraction with an organic solvent.- To break emulsions, add a saturated brine solution or use a different extraction solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic hydrolysis of this compound?
A1: The acidic hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of one of the carbonyl oxygens of the phthalimide ring by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. A series of proton transfers and ring-opening steps ensue, ultimately leading to the formation of ethylamine and phthalic acid.[1][2]
Q2: Which acid should I use for the hydrolysis, and at what concentration?
A2: Both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can be used for the hydrolysis of this compound.[3] Concentrated acids are often employed to drive the reaction to completion, typically with heating or reflux. The choice of acid and its concentration may need to be optimized based on the specific substrate and the desired reaction rate versus the potential for side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the primary products of the reaction?
A4: The acidic hydrolysis of this compound yields two primary products: ethylamine (the desired primary amine) and phthalic acid (the byproduct from the phthalimide group).[2][3]
Q5: The workup is messy, and I'm having trouble separating my product. What can I do?
A5: A common challenge is the separation of the water-soluble ethylamine from the phthalic acid. A standard workup procedure involves cooling the reaction mixture to precipitate the phthalic acid, which is then filtered off. The filtrate is then made basic to deprotonate the ethylammonium (B1618946) salt to the free ethylamine, which can then be extracted with an organic solvent. Careful pH control is crucial during this process.
Q6: Are there alternative, milder methods for this compound cleavage?
A6: Yes, several alternative methods are often preferred due to their milder conditions and potentially higher yields. The most common is the Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide.[3][4] Other methods include basic hydrolysis and reductive cleavage. The choice of method often depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound using Concentrated Hydrochloric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Acid Addition: Add concentrated hydrochloric acid (e.g., 10-20 equivalents) to the flask.
-
Heating: Heat the mixture to reflux and maintain the temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture in an ice bath to precipitate the phthalic acid.
-
Filter the mixture to remove the precipitated phthalic acid.
-
Carefully neutralize the filtrate with a strong base (e.g., NaOH or KOH) while keeping the solution cool.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude ethylamine.
-
-
Purification: Purify the crude product by distillation or another appropriate method if necessary.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the acidic hydrolysis of this compound.
Caption: Simplified mechanism of this compound acidic hydrolysis.
References
Technical Support Center: Overcoming Low Yields in N-Ethylphthalimide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Ethylphthalimide and related N-alkylphthalimides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and why is it preferred?
The most prevalent method for synthesizing this compound is a variation of the Gabriel synthesis.[1] This chemical reaction transforms primary alkyl halides, such as ethyl bromide or ethyl iodide, into primary amines after a deprotection step.[1] The initial step involves the N-alkylation of potassium phthalimide (B116566). This method is favored because it prevents the over-alkylation that often occurs when using ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.[2] The use of the phthalimide anion as a surrogate for an amino group allows for the clean and selective formation of primary amines.[1]
Q2: Why is my this compound yield consistently low?
Low yields in this compound synthesis can stem from several factors:
-
Reagent Quality: The purity and reactivity of the starting materials are critical. Potassium phthalimide can degrade over time, and the ethyl halide may contain impurities.
-
Presence of Moisture: Water can hydrolyze potassium phthalimide, reducing its effectiveness as a nucleophile.[2] It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature significantly impacts the reaction rate and overall yield.[2]
-
Steric Hindrance: While not an issue for ethyl halides, using more sterically hindered (secondary or tertiary) alkyl halides will dramatically decrease yields as the reaction proceeds via an SN2 mechanism.[2][3]
-
Inefficient Deprotection: If the goal is the primary amine (ethylamine), the final cleavage of the this compound can also be a source of yield loss if not carried out under optimal conditions.[2]
Q3: What are the best solvents and bases for the N-alkylation of phthalimide?
Polar aprotic solvents are generally the most effective for the N-alkylation of phthalimide. Dimethylformamide (DMF) is widely considered the best choice as it allows for lower reaction temperatures and shorter reaction times.[2][4] Other suitable solvents include dimethyl sulfoxide (B87167) (DMSO) and acetonitrile.[2]
Potassium carbonate (K2CO3) is a commonly used and effective base for the in situ generation of the phthalimide anion from phthalimide.[4] Alternatively, pre-formed potassium phthalimide can be used. Stronger bases like potassium hydroxide (B78521) (KOH) can also be employed.[5]
Q4: Are there alternative methods to the traditional Gabriel synthesis for preparing this compound?
Yes, several alternative methods have been developed to improve yields and reaction conditions:
-
Phase-Transfer Catalysis (PTC): This method uses a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the reaction between the phthalimide salt (solid phase) and the ethyl halide (organic phase).[6] This can lead to excellent yields in a shorter reaction time.
-
Ionic Liquids: Using ionic liquids as solvents can offer advantages such as higher yields, milder reaction conditions, and the potential for solvent recycling.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter timeframes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or very little product formation | Degraded Potassium Phthalimide: The reagent may have absorbed moisture or degraded over time. | Use fresh, high-purity potassium phthalimide or synthesize it immediately before use. Alternatively, generate the phthalimide anion in situ using phthalimide and a base like potassium carbonate.[2] |
| Inactive Ethyl Halide: The ethylating agent may be old or impure. | Use a freshly opened bottle or distill the ethyl halide before the reaction. | |
| Presence of Water: Moisture will consume the phthalimide anion. | Ensure all glassware is oven-dried and use anhydrous solvents. Drying solvents over molecular sieves is recommended.[2] | |
| Low Product Yield | Suboptimal Solvent: The chosen solvent may not effectively solubilize the reactants. | Switch to anhydrous DMF, which is generally the best solvent for this reaction.[2] |
| Inappropriate Base: If generating the phthalimide anion in situ, the base may not be strong enough or fully soluble. | Use finely ground, anhydrous potassium carbonate and ensure vigorous stirring. | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Increase the reaction temperature, typically to around 80-100 °C in DMF.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Side Products | Elimination Reaction: Although less common with primary halides, high temperatures and very strong bases can promote the elimination of HBr/HI from the ethyl halide to form ethene. | Use milder conditions and avoid excessively high temperatures.[2] |
| Contamination with Unreacted Phthalimide: The initial alkylation reaction did not go to completion. | Optimize the alkylation step by increasing the reaction time or temperature to ensure full consumption of the starting material.[2] | |
| Difficulty in Product Purification | Phthalhydrazide (B32825) Precipitate (if proceeding to the amine): In the Ing-Manske procedure for cleaving the phthalimide, the phthalhydrazide byproduct can be difficult to filter. | Ensure the complete precipitation of phthalhydrazide before filtration. Thoroughly wash the precipitate with a suitable solvent.[2] |
Data Presentation
The following table summarizes the yields of N-alkylated phthalimides under various reaction conditions, demonstrating the impact of the solvent and base.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | K2CO3 | DMF | 90 | - | High Yield | [7] |
| Propargyl Bromide | K2CO3 | DMF | Room Temp | - | 77 | [8] |
| Dimethyl Carbonate | KOH / TBAB (PTC) | DMF | 120 | 4 | 70 | [9] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
This protocol describes the N-alkylation of potassium phthalimide with an ethyl halide.
Materials:
-
Potassium phthalimide
-
Ethyl bromide (or ethyl iodide)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add the ethyl halide (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the ethyl halide is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.[2]
Protocol 2: Cleavage of this compound to Ethylamine (Ing-Manske Procedure)
This protocol describes the liberation of the primary amine from the N-alkylated phthalimide.
Materials:
-
This compound
-
Ethanol
Procedure:
-
Dissolve the this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and remove the solid phthalhydrazide by filtration.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue, containing the crude ethylamine, can be further purified by distillation or acid-base extraction.[2]
Visualizations
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
N-Ethylphthalimide reaction failure with secondary alkyl halides
This guide addresses common issues encountered during the synthesis of amines using the Gabriel method, specifically focusing on the challenges presented by secondary alkyl halides.
Troubleshooting Guide & FAQs
Question: Why am I seeing low to no yield of my desired N-alkylphthalimide product when using a secondary alkyl halide?
Answer:
The reaction of potassium phthalimide (B116566) with an alkyl halide is the first step in the Gabriel synthesis of primary amines. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] However, this method is generally inefficient and often fails when using secondary alkyl halides for two primary reasons:
-
Steric Hindrance: The phthalimide anion is a very bulky nucleophile. For an SN2 reaction to occur, this large molecule must attack the carbon atom bearing the halogen from the backside.[1] In a secondary alkyl halide, the presence of two alkyl groups around this carbon center creates significant spatial crowding, or steric hindrance. This bulkiness physically blocks the phthalimide nucleophile from approaching the reaction site, dramatically slowing down or preventing the SN2 reaction.[2]
-
Competing Elimination (E2) Reaction: The phthalimide anion, in addition to being a nucleophile, can also act as a base.[3] When the SN2 pathway is hindered, an alternative reaction, the E2 elimination, becomes dominant.[4][5] Instead of attacking the carbon with the halide, the phthalimide anion abstracts a proton (hydrogen atom) from an adjacent carbon. This leads to the formation of a double bond, producing an alkene as the major product instead of the desired N-alkylphthalimide.[6] For secondary alkyl halides reacting with a strong base or a bulky nucleophile, E2 is often the major pathway.[4][7]
Question: How can I confirm if an E2 elimination reaction is the cause of my reaction failure?
Answer:
To confirm that a competing E2 elimination is occurring, you can analyze the product mixture using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify volatile alkene byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can detect the characteristic signals of a double bond in the alkene product, which will be distinctly different from the expected signals of the N-alkylphthalimide product.
Question: Are there any conditions under which the Gabriel synthesis might work with a secondary alkyl halide?
Answer:
While the traditional Gabriel synthesis is ill-suited for secondary alkyl halides, some success has been achieved using modified reagents and conditions.[8] For instance, certain alternative reagents that are electronically similar to phthalimide salts, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, have been developed. These reagents can be more reactive and may allow for the successful alkylation of some secondary alkyl halides under specific conditions, as they can be cleaved more readily.[8] However, even with these modifications, yields can be variable and side reactions remain a concern.
Data Presentation: SN2 vs. E2 Competition
The choice between substitution (SN2) and elimination (E2) is highly dependent on the structure of the alkyl halide. The following table summarizes the expected outcomes for reactions with a strong, bulky nucleophile/base like the phthalimide anion.
| Alkyl Halide Type | Primary Mechanism | Major Product(s) | Typical Yield (Desired Product) | Reference(s) |
| Primary (e.g., 1-bromopropane) | SN2 | N-alkylphthalimide | Good to Excellent (70-90%) | [9] |
| Secondary (e.g., 2-bromopropane) | E2 | Alkene (Propene) | Very Low to None | [10][2][4] |
| Tertiary (e.g., tert-butyl bromide) | E2 | Alkene | None (SN2 is blocked) | [2][7] |
Yields are illustrative and can vary significantly based on specific reactants and conditions.
Experimental Protocols & Alternative Methods
Given the limitations of the Gabriel synthesis with secondary substrates, alternative methods are strongly recommended for preparing amines from secondary alkyl halides.
Recommended Alternative: Reductive Amination
Reductive amination is a highly versatile and generally more efficient method for synthesizing primary, secondary, and tertiary amines.[11] It is often considered the premier method in modern organic synthesis.[10]
General Protocol for Reductive Amination:
-
Imine Formation: A secondary aldehyde or ketone is reacted with ammonia (B1221849) (to form a primary amine), a primary amine (to form a secondary amine), or a secondary amine (to form a tertiary amine). This initial reaction forms an imine or enamine intermediate.[11]
-
Reduction: The intermediate is then reduced in situ using a suitable reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation (H2/Ni).[11]
Example Reaction: Synthesis of isopropylamine (B41738) from acetone.
-
Acetone is reacted with ammonia to form an imine intermediate.
-
The intermediate is reduced with a reagent like NaBH3CN to yield isopropylamine (a primary amine).
Visualizations
Logical Workflow: Troubleshooting Reaction Failure
Caption: Troubleshooting workflow for Gabriel synthesis failures.
Reaction Pathway Diagram: SN2 vs. E2 Competition
References
- 1. The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+ [pearson.com]
- 2. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Minimizing byproducts in the synthesis of N-Ethylphthalimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of N-Ethylphthalimide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are the Gabriel synthesis and the direct condensation of phthalic anhydride (B1165640) with ethylamine (B1201723).[1][2] The Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with an ethyl halide.[1] Direct condensation reacts phthalic anhydride with ethylamine, typically at elevated temperatures or in the presence of a catalyst.[3][4]
Q2: What are the common byproducts in the synthesis of this compound?
A2: In the Gabriel synthesis, incomplete reaction can leave unreacted phthalimide.[5] If the reaction conditions are not anhydrous, potassium phthalimide can hydrolyze to phthalic acid.[6] In the direct condensation method, the primary byproduct is the intermediate, N-ethylphthalamic acid, resulting from incomplete cyclization.[7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the this compound product.
Q4: What are the recommended purification techniques for this compound?
A4: The most common method for purifying crude this compound is recrystallization, often from ethanol (B145695).[1][3] Washing the crude product with water can help remove water-soluble impurities.[1] In some cases, passing the crude product through a column of silica (B1680970) gel may be necessary for high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor quality of reagents: Degradation of potassium phthalimide due to moisture or aged ethyl halide.[5][6] 2. Inappropriate solvent: Use of a solvent that does not favor the SN2 reaction (in Gabriel synthesis) or the condensation reaction. 3. Insufficient reaction temperature or time: The reaction may not have reached completion.[1] 4. Use of secondary or tertiary ethyl halide: These are unsuitable for the Gabriel synthesis due to steric hindrance, leading to elimination side reactions.[1] | 1. Verify reagent quality: Use freshly prepared or properly stored, anhydrous reagents. The quality of potassium phthalimide can be checked by ensuring it is a fine, dry powder.[6] 2. Optimize solvent: For the Gabriel synthesis, polar apathetic solvents like DMF or DMSO are generally effective.[1] For direct condensation, glacial acetic acid is a common choice.[4] 3. Adjust reaction conditions: Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC to determine the optimal duration.[1] 4. Use a primary ethyl halide: Ensure you are using a primary ethyl halide like ethyl iodide or ethyl bromide for the Gabriel synthesis. |
| Presence of Significant Starting Material (Phthalimide or Phthalic Anhydride) in the Product | 1. Incomplete reaction: Reaction conditions may not be optimal for full conversion. 2. Hydrolysis of starting material: Phthalic anhydride can hydrolyze to phthalic acid in the presence of water. | 1. Drive the reaction to completion: Consider increasing the molar excess of the ethylating agent or ethylamine. Increasing the reaction temperature and/or time can also improve conversion. 2. Ensure anhydrous conditions: Use dry solvents and glassware to prevent hydrolysis of phthalic anhydride. |
| Presence of Phthalamic Acid as a Major Byproduct (in direct condensation) | Incomplete cyclization: The intermediate N-ethylphthalamic acid has not fully converted to this compound. | Promote cyclization: Increase the reaction temperature and/or reaction time. The use of a dehydrating agent or a catalyst can also facilitate the ring-closure. |
| Product is an Off-Color (Yellow or Brown) Oil or Solid | Formation of colored impurities: This can be due to overheating, prolonged reaction times, or the use of impure starting materials. | Optimize reaction conditions: Avoid excessive heating and monitor the reaction to prevent extended reaction times once the starting material is consumed. Purification: Recrystallization of the crude product, potentially with the use of activated charcoal, can help remove colored impurities. |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent: The choice of solvent for precipitation or extraction may be inappropriate. Formation of an emulsion during extraction: This can complicate the separation of aqueous and organic layers. | Optimize work-up procedure: For precipitation, pour the reaction mixture into cold water to induce crystallization.[1] For extraction, use a solvent in which this compound is highly soluble and immiscible with the aqueous layer. To break emulsions, adding brine (saturated NaCl solution) can be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Condensation
This protocol describes the synthesis of this compound by the direct condensation of phthalic anhydride with ethylamine.
Materials:
-
Phthalic anhydride
-
Ethylamine (as a solution, e.g., 70% in water)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid.
-
Slowly add ethylamine solution (1.0-1.2 equivalents) to the flask with stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.[4] The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the disappearance of the phthalic anhydride spot on TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and any unreacted ethylamine.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from ethanol to obtain a white crystalline solid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing N-Ethylphthalimide Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for N-Ethylphthalimide alkylation, a key step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound alkylation?
The alkylation of this compound is a specific example of the Gabriel synthesis, a robust method for preparing primary amines.[1] This reaction avoids the over-alkylation often encountered with the direct alkylation of ammonia.[2] The process involves the nucleophilic substitution of an alkyl halide by the phthalimide (B116566) anion, forming an N-alkyl phthalimide intermediate. This intermediate is then cleaved to release the desired primary amine.[1]
Q2: Why is my this compound alkylation reaction so slow or showing no product formation?
Several factors can contribute to a sluggish or unsuccessful reaction:
-
Insufficient Temperature: The reaction may require heating to overcome the activation energy.
-
Poor Reagent Quality: The alkyl halide or the phthalimide salt may have degraded over time.
-
Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants. Polar aprotic solvents like DMF or DMSO are generally preferred.
-
Steric Hindrance: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more sterically hindered, which slows down the substitution reaction and can promote competing elimination reactions.[2]
Q3: How can I improve the yield of my this compound alkylation?
To enhance the product yield, consider the following:
-
Optimize Reaction Temperature: Gradually increase the temperature, monitoring for any potential side product formation.
-
Use a Catalyst: For less reactive alkyl halides (e.g., chlorides or bromides), adding a catalytic amount of potassium iodide can accelerate the reaction.
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use dry solvents and reagents.
-
Choice of Base: When starting from phthalimide, a non-nucleophilic base like potassium carbonate is effective. Pre-forming the potassium salt of phthalimide with potassium hydroxide (B78521) can also be beneficial.
Q4: What are common side reactions, and how can they be minimized?
The most common side reaction is elimination (E2), which is favored with secondary and tertiary alkyl halides, leading to the formation of alkenes.[2] To minimize this, it is highly recommended to use primary alkyl halides. If the synthesis of a secondary amine is required, alternative synthetic routes should be considered.[2]
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot corresponding to the starting materials (phthalimide salt and alkyl halide) should diminish over time, while a new spot for the N-alkylphthalimide product will appear.
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound alkylation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very slow reaction | 1. Insufficient temperature.2. Low-quality or decomposed reagents.3. Inappropriate solvent.4. Alkyl halide is not reactive enough. | 1. Increase the reaction temperature in 10°C increments.2. Verify the purity of starting materials. Consider purifying the alkyl halide if necessary.3. Ensure the use of a dry, polar aprotic solvent like DMF or DMSO.4. Add a catalytic amount of potassium iodide, especially when using alkyl bromides or chlorides. |
| Low yield of desired product | 1. Competing elimination reaction (especially with secondary halides).2. Incomplete reaction.3. Product loss during workup and purification. | 1. Use primary alkyl halides to avoid elimination.2. Increase reaction time or temperature.3. Optimize purification methods, such as flash column chromatography. |
| Formation of multiple products | 1. Use of secondary or tertiary alkyl halides leading to elimination byproducts.2. Impure starting materials. | 1. Use primary alkyl halides.2. Ensure the purity of all reagents and solvents. |
| Difficulty in isolating the final amine after cleavage | 1. Incomplete precipitation of phthalhydrazide (B32825) (when using hydrazine).2. The desired amine is water-soluble. | 1. Ensure complete precipitation of phthalhydrazide before filtration. Acidifying the mixture can sometimes help.2. If the amine is water-soluble, perform multiple extractions with an organic solvent or consider alternative workup procedures. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Phthalimide
-
Preparation: To a solution of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the spot for the alkyl halide disappears.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the N-alkylphthalimide product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Cleavage of N-Alkylphthalimide (Ing-Manske Procedure)
-
Preparation: Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.
-
Reaction: Add hydrazine (B178648) hydrate (B1144303) (1.5-2.0 equivalents) to the solution. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A white precipitate of phthalhydrazide will form.
-
Workup: Cool the reaction mixture and filter to remove the solid phthalhydrazide. Wash the precipitate with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue containing the primary amine can be further purified by distillation or acid-base extraction.
Visualizing the Process
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of phthalimide.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Crude N-Ethylphthalimide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude N-Ethylphthalimide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound, particularly when synthesized via the Gabriel synthesis or related methods, may include:
-
Unreacted starting materials: Phthalimide (B116566), potassium phthalimide, and ethyl halide (e.g., ethyl bromide or ethyl iodide).
-
Byproducts: Phthalamic acid (from hydrolysis of phthalimide), and over-alkylated products.
-
Residual solvents: High-boiling point solvents such as DMF used during the synthesis.[1]
-
Colored impurities: These can arise from side reactions or degradation of starting materials or products.
Q2: Which purification method is most suitable for crude this compound?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The two most common and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method.
-
Column Chromatography: A highly effective technique for separating the desired product from a complex mixture of impurities, especially when impurities have different polarities.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of pure this compound is in the range of 73-77 °C. A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point lower than this range suggests the presence of impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[1] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable mobile phase for TLC can be a mixture of hexane (B92381) and ethyl acetate (B1210297).
Troubleshooting Guides
Recrystallization Issues
Problem 1: The crude this compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not appropriate for this compound, or there are significant insoluble impurities.
-
Solution:
-
Ensure the solvent is at its boiling point.
-
If the compound still does not dissolve, select a more suitable solvent. Based on the solubility of the parent compound, phthalimide, solvents like ethanol (B145695), acetone, or a mixture of ethanol and water could be effective.[2][3]
-
If a large portion of insoluble material remains, it may be an impurity. In this case, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
-
Problem 2: No crystals form upon cooling the solution.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate some of the solvent to concentrate the solution.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound, if available.
-
Cool the solution in an ice bath to further decrease the solubility.
-
Problem 3: The purified product is still colored.
-
Possible Cause: The colored impurities have similar solubility to this compound in the chosen solvent.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Be sure to remove the charcoal by hot filtration.
-
Consider a different recrystallization solvent or switch to column chromatography for better separation.
-
Problem 4: The final yield is very low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. The crude product may have contained a large percentage of impurities.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the solution slowly to maximize crystal formation.
-
Cool the flask in an ice bath for an extended period before filtration.
-
Analyze the crude product by techniques like NMR or LC-MS to estimate the initial purity.
-
Column Chromatography Issues
Problem 1: The compound does not move down the column.
-
Possible Cause: The eluent (solvent system) is not polar enough to move the this compound down the silica (B1680970) gel column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[5][6]
Problem 2: All compounds come out of the column at the same time.
-
Possible Cause: The eluent is too polar, causing all components of the mixture to move down the column quickly without proper separation.
-
Solution: Decrease the polarity of the eluent. Start with a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture) and gradually increase the polarity.
Problem 3: The purified fractions are still impure.
-
Possible Cause: Poor separation on the column due to improper packing, overloading the column with the crude mixture, or an inappropriate solvent system.
-
Solution:
-
Ensure the silica gel is packed uniformly without any cracks or air bubbles.
-
Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Optimize the solvent system using TLC before running the column to ensure good separation between the product and impurities.
-
Problem 4: The product comes out as an oil instead of a solid.
-
Possible Cause: The presence of residual high-boiling point solvents from the reaction or the column, or the presence of impurities that are oils at room temperature.
-
Solution:
-
Ensure all solvent is removed from the purified fractions under high vacuum. Gentle heating may be necessary, but be cautious of potential product degradation.
-
If oily impurities are present, a second purification step, such as recrystallization of the oily product, may be necessary.
-
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Phthalimide Derivatives
This table provides solubility data for the parent compound, phthalimide, which can serve as a useful guide for selecting a recrystallization solvent for this compound. The ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature.
| Solvent | Solubility of Phthalimide ( g/100g solvent) at 25°C | Solubility of Phthalimide ( g/100g solvent) at higher temperatures | Notes |
| Water | Low | Moderate | Can be used in a mixed solvent system with a more soluble organic solvent. |
| Ethanol | Moderate | High | A good starting choice for recrystallization.[2][3] |
| Acetone | High | Very High | May be too good of a solvent, leading to lower recovery. Can be used in a mixed solvent system. |
| Ethyl Acetate | Moderate | High | Another viable option for recrystallization. |
| Toluene | Low | Moderate | Can be effective for less polar impurities. |
| Hexane | Very Low | Low | Generally not a good primary solvent for recrystallization but can be used as an anti-solvent. |
Note: This data is for phthalimide and should be used as a starting point for optimizing the recrystallization of this compound.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound (Adapted from similar compounds)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will show the this compound spot with an Rf value of approximately 0.2-0.4 and good separation from impurity spots. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Avoiding racemization during N-Ethylphthalimide deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to avoid racemization during the deprotection of N-ethylphthalimide and related N-alkylphthalimide compounds, particularly those with a chiral center adjacent to the nitrogen atom.
Frequently Asked Questions (FAQs)
Q1: Why am I observing racemization during the deprotection of my N-phthaloyl protected amino acid?
A1: Racemization occurs due to the abstraction of the acidic proton at the α-carbon (the chiral center). This is facilitated by basic conditions, elevated temperatures, or prolonged reaction times. The resulting planar carbanion (enolate) intermediate can be protonated from either face, leading to a loss of stereochemical integrity. Traditional methods like hydrazinolysis, while effective for cleavage, can be harsh enough to promote this side reaction.[1]
Q2: What is the primary mechanism of racemization and how can it be visually understood?
A2: The primary mechanism is the formation of a planar, achiral enolate intermediate under basic conditions, which subsequently loses its stereochemical information. The diagram below illustrates this process.
Caption: Mechanism of racemization via a planar enolate intermediate.
Q3: What are the best reagents to minimize racemization?
A3: Milder, near-neutral methods are highly recommended to prevent racemization. The use of sodium borohydride (B1222165) (NaBH₄) in a two-stage, one-flask operation is considered an exceptionally mild and effective method.[2][3] This procedure has been shown to deprotect phthalimides of α-amino acids with no measurable loss of optical activity.[1][2] Other alternatives to harsh hydrazinolysis include using aqueous methylamine (B109427) or ethylenediamine, although their effectiveness can be substrate-dependent.[4][5]
Q4: My reaction still shows some epimerization even with milder reagents. What other parameters can I optimize?
A4: If racemization persists, consider the following optimizations:
-
Temperature: Perform the reaction at the lowest effective temperature. For many mild procedures, room temperature or even 0 °C is sufficient.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
-
Reagent Stoichiometry: Use the minimum effective amount of the deprotection reagent. For instance, with hydrazine (B178648), using a large excess can increase basicity and the risk of side reactions.[6]
Troubleshooting Guide
This workflow helps diagnose and solve racemization issues during this compound deprotection.
Caption: Troubleshooting workflow for racemization issues.
Data Presentation: Comparison of Deprotection Methods
The selection of the deprotection reagent is critical for preserving stereochemical integrity. The following table summarizes the performance of common methods.
| Deprotection Method | Conditions | Efficacy on α-Amino Acids | Racemization Risk | Citation(s) |
| Hydrazine Monohydrate | Reflux in Ethanol (B145695) | High | High | [4][7] |
| Ethylenediamine | Reflux in Ethanol | Moderate to High | Moderate | [4] |
| Aqueous Methylamine (40%) | Room Temperature | High | Low to Moderate | [5] |
| Sodium Borohydride / Acetic Acid | 1. NaBH₄, 2-Propanol/H₂O2. Glacial Acetic Acid | High | Very Low / None Detected | [2][3][8] |
Experimental Protocols
Protocol 1: Mild Deprotection using Sodium Borohydride (Ganem's Method)
This two-stage, one-flask procedure is highly recommended for substrates prone to racemization.[2][7]
Materials:
-
N-alkylphthalimide substrate
-
Sodium borohydride (NaBH₄)
-
2-Propanol (IPA) and Water
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reduction: Dissolve the N-alkylphthalimide (1.0 equivalent) in a mixture of 2-propanol and water (typically a 4:1 ratio).[7]
-
To the stirred solution, add sodium borohydride (4.0-5.0 equivalents) portion-wise at room temperature.[7]
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.[7]
-
Hydrolysis: Once the reduction is complete, carefully quench the excess NaBH₄ by slowly adding glacial acetic acid to the reaction mixture.
-
Heat the mixture to approximately 50-60 °C for 1-2 hours to facilitate the cyclization of the intermediate and release of the free primary amine.[7][8]
-
Work-up: After cooling, the byproduct, phthalide, can be removed by extraction, yielding the desired primary amine.[2]
Protocol 2: Deprotection using Hydrazine Monohydrate (Ing-Manske Procedure)
This is a classic and effective method but carries a higher risk of racemization with sensitive substrates.
Materials:
-
N-alkylphthalimide substrate
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Reflux condenser
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask.[7]
-
Add hydrazine monohydrate (1.2-1.5 equivalents) to the solution.[7]
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. Reaction times can range from 1 to 4 hours.[4][9]
-
Work-up: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide (B32825) should form.
-
Acidify the mixture with concentrated HCl and heat at reflux for an additional hour to ensure complete precipitation.[7]
-
Cool the mixture and remove the phthalhydrazide precipitate by filtration.
-
The desired amine hydrochloride salt is in the filtrate. The free amine can be isolated by basification followed by extraction.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 4. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Ethylphthalimide Cleavage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the mild cleavage of N-Ethylphthalimide and related N-alkylphthalimides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common mild methods for cleaving this compound?
The most prevalent mild methods avoid the harsh conditions of strong acid or base hydrolysis.[1] Key methods include:
-
Hydrazinolysis (Ing-Manske Procedure): This is a widely used method employing hydrazine (B178648) hydrate (B1144303), typically in refluxing ethanol (B145695), under relatively neutral conditions.[1][2]
-
Reductive Cleavage with Sodium Borohydride (B1222165) (NaBH₄): Considered an exceptionally mild, two-stage, one-flask procedure.[3][4] It is highly advantageous for substrates sensitive to racemization or other side reactions.[3]
-
Aminolysis with Methylamine (B109427) or Ethylenediamine: These primary amines serve as effective and often milder alternatives to hydrazine.[5][6]
Q2: My deprotection reaction is incomplete. What should I check?
Incomplete conversion is a common issue. Consider the following troubleshooting steps:
-
Monitor the Reaction: Always track the disappearance of the starting material by Thin Layer Chromatography (TLC).[5]
-
Reagent Stoichiometry: Ensure a sufficient excess of the cleaving reagent is used. For instance, 4-5 equivalents of NaBH₄ or 5-10 equivalents of aqueous methylamine are recommended.[5] For hydrazinolysis, 1.2-1.5 equivalents of hydrazine hydrate are typical.[5]
-
Reaction Time and Temperature: Some mild methods require longer reaction times. The NaBH₄ reduction step is often stirred for 12-24 hours at room temperature.[5] If conversion is still low, a careful increase in temperature might be necessary, while monitoring for potential side product formation.[7]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or isopropanol (B130326) are commonly used to facilitate the reaction.[2][8]
Q3: I'm observing low yields. What are the potential causes?
Low yields can stem from several factors beyond incomplete conversion:
-
Substrate Sensitivity: The target molecule may be sensitive to the chosen conditions. If the substrate contains other sensitive functional groups (e.g., esters, amides), hydrazinolysis might cause side reactions.[9] In such cases, the milder NaBH₄ method is preferable.[3]
-
Work-up and Product Isolation: The desired amine product can be lost during the work-up phase. The byproducts of cleavage (e.g., phthalhydrazide (B32825) or phthalide) must be efficiently removed.[3][5] Acidification can precipitate phthalhydrazide for removal by filtration, while the phthalide (B148349) byproduct from the NaBH₄ method can be removed with an organic wash before basifying and extracting the amine product.[5]
Q4: How can I avoid racemization of a chiral center during cleavage?
Protecting amino acids and other chiral amines with a phthalimide (B116566) group is common, but deprotection can risk racemization.[10] The Sodium Borohydride (NaBH₄)/acetic acid method is the premier choice for preserving stereochemical integrity.[3][4] This process operates under gentle, near-neutral conditions, and phthalimides of α-amino acids are smoothly deprotected with no measurable loss of optical activity.[3][4]
Q5: I'm having trouble removing the phthalimide byproduct. What's the best work-up procedure?
The work-up procedure is tailored to the cleavage method and the byproduct formed:
-
For Hydrazinolysis (Phthalhydrazide byproduct): After the reaction, cool the mixture and acidify with HCl.[5] This typically causes the phthalhydrazide to precipitate, which can then be removed by filtration.[5][11]
-
For NaBH₄ Reduction (Phthalide byproduct): After the heating step with acetic acid, remove the alcohol solvent via rotary evaporation. Dilute the aqueous residue and wash with an organic solvent like dichloromethane (B109758) to extract the neutral phthalide byproduct.[5]
-
For Methylamine Cleavage (N,N'-dimethylphthalamide byproduct): After removing the solvent and excess methylamine, treat the residue with aqueous HCl. This protonates the desired amine (making it water-soluble) and should precipitate the N,N'-dimethylphthalamide byproduct, which can be filtered off.[5]
Q6: Are there any safer or milder alternatives to using hydrazine?
Yes. Due to the toxicity of hydrazine, several alternatives are commonly used:
-
Sodium Borohydride (NaBH₄): This is an excellent, mild, and non-toxic alternative that avoids the issues associated with hydrazinolysis.[3][7]
-
Aqueous Methylamine: A 40% aqueous solution of methylamine is a convenient reagent for removing the phthaloyl group at room temperature.[5][6]
-
Ethylenediamine or Ethanolamine: These have also been explored as effective reagents for phthalimide cleavage.[12][13]
Comparison of Mild Cleavage Methods
| Deprotection Method | Reagent(s) | Typical Conditions | Reaction Time | Key Advantages | Potential Drawbacks |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (1.2-1.5 equiv) | Reflux in Ethanol | 1-2 hours | Well-established, relatively fast, and effective.[1][2] | Hydrazine is toxic; can cause side reactions with other functional groups like amides or esters.[9] |
| Reductive Cleavage | NaBH₄ (4-5 equiv), Acetic Acid | Room temp, then 50-80°C | 12-26 hours | Exceptionally mild, avoids racemization, ideal for sensitive substrates.[3][4] | Longer reaction times are required.[5] |
| Aminolysis | Aq. Methylamine (5-10 equiv) | Room temp in Ethanol | Hours to overnight | Milder and safer alternative to hydrazine; volatile reagent is easy to remove.[5][6][8] | The N,N'-dimethylphthalamide byproduct is more soluble than phthalhydrazide, requiring a specific work-up.[5] |
Experimental Protocols
Protocol 1: Reductive Cleavage with Sodium Borohydride (NaBH₄)
This method is ideal for sensitive substrates where racemization must be avoided.[3]
-
Reduction: Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (a 6:1 ratio is typical) in a round-bottom flask.[5] To the stirred solution, add sodium borohydride (NaBH₄, 4.0-5.0 equiv) portion-wise at room temperature. Allow the reaction to stir for 12-24 hours, monitoring by TLC until the starting material is consumed.[5]
-
Cyclization and Release: Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄. Heat the mixture to 80°C for 1-2 hours to facilitate the release of the primary amine.[5]
-
Work-up: Cool the mixture to room temperature and remove the 2-propanol under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to extract the phthalide byproduct.[5]
-
Isolation: Make the aqueous layer basic (pH > 10) with a suitable base (e.g., saturated NaHCO₃ or NaOH solution). Extract the liberated primary amine with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[5]
Protocol 2: Cleavage with Hydrazine Hydrate (Ing-Manske Procedure)
This is a classic and efficient method for robust substrates.[1]
-
Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the N-alkylphthalimide (1.0 equiv) in ethanol. Add hydrazine hydrate (1.2-1.5 equiv).[5]
-
Reflux: Heat the mixture to reflux with stirring. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl and heat at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.[5]
-
Isolation: Cool the mixture and remove the phthalhydrazide precipitate by filtration, washing the solid with a small amount of cold ethanol.[5] Concentrate the filtrate to remove ethanol. Make the remaining aqueous solution strongly basic (pH > 12) with NaOH solution and extract the primary amine with an organic solvent (e.g., dichloromethane, 3x). Dry the combined organic extracts, filter, and concentrate to obtain the crude amine.[5]
Protocol 3: Cleavage with Aqueous Methylamine
This method provides a milder and safer alternative to hydrazine.[5]
-
Reaction: Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol. Add an excess of 40% aqueous methylamine solution (5-10 equiv) at room temperature with stirring.[5]
-
Stirring: Stir the mixture at room temperature for a few hours to overnight, monitoring progress by TLC.[5]
-
Work-up: Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure. Treat the residue with an aqueous HCl solution. This will protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.[5]
-
Isolation: Filter the mixture to remove the precipitate. Make the filtrate basic with NaOH solution to deprotonate the amine salt. Extract the liberated amine with an organic solvent, dry the combined extracts, filter, and concentrate to yield the final product.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during this compound cleavage.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. Amine synthesis by imide cleavage [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Phthalimides [organic-chemistry.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 13. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phthalimide and N-Ethylphthalimide in Primary Amine Synthesis
The Gabriel synthesis is a cornerstone methodology in organic chemistry for the controlled preparation of primary amines, effectively circumventing the common issue of overalkylation seen with direct ammonia (B1221849) alkylation.[1][2][3] This guide provides a detailed comparison of the roles and applications of two key compounds in this context: phthalimide (B116566), the traditional starting reagent, and N-ethylphthalimide, a common intermediate.
This document will clarify that phthalimide and this compound are not alternative starting materials for the same general synthesis but rather represent different stages of the reaction pathway. We will compare the complete synthesis of a primary amine starting from phthalimide against the specific final step of producing ethylamine (B1201723) from this compound, providing experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Core Principles: Roles in the Gabriel Synthesis
The Gabriel synthesis fundamentally involves two main transformations:
-
N-Alkylation: A phthalimide anion, typically generated by deprotonating phthalimide with a base like potassium hydroxide, acts as a potent nucleophile.[4] This anion attacks a primary alkyl halide in an SN2 reaction to form a stable N-alkylphthalimide intermediate.[1][4]
-
Cleavage: The N-alkylphthalimide is then cleaved to release the desired primary amine. This is most commonly achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis.[5][6]
Within this framework:
-
Phthalimide is the foundational reagent, serving as a surrogate for the ammonia anion (-NH2).[6] It can be used to synthesize a wide variety of primary amines by choosing different alkyl halides.
-
This compound is not a starting reagent for general amine synthesis but is the specific N-alkylphthalimide intermediate formed when the alkylating agent is an ethyl halide (e.g., ethyl bromide or ethyl iodide).[7][8] Its primary role is as the direct precursor to ethylamine in the final cleavage step.
Performance Comparison: Reaction Pathways
The following sections provide a comparative analysis of two distinct pathways:
-
Pathway A: A general synthesis of a primary amine using phthalimide and an alkyl halide.
-
Pathway B: The specific synthesis of ethylamine from its direct precursor, this compound.
Data Presentation: Quantitative Comparison
| Parameter | Pathway A: General Synthesis (e.g., Benzylamine) | Pathway B: Cleavage of this compound |
| Starting Reagent | Phthalimide (or Potassium Phthalimide) | This compound |
| Number of Steps | 2 (Alkylation + Cleavage) | 1 (Cleavage) |
| Key Reagents | 1. Base (e.g., KOH) 2. Alkyl Halide (e.g., Benzyl (B1604629) Bromide) 3. Cleavage Agent (e.g., Hydrazine) | 1. Cleavage Agent (e.g., Hydrazine) |
| Typical Solvent | DMF, Ethanol (B145695) | Ethanol |
| Reaction Temperature | Alkylation: Often elevated (e.g., 90-190°C) Cleavage: Reflux (e.g., 80°C)[9][10] | Reflux (e.g., 80°C)[9] |
| Typical Reaction Time | Alkylation: Several hours (e.g., 8-12 hours) Cleavage: Several hours (e.g., 12 hours)[9] | Several hours (e.g., 12 hours)[9] |
| Reported Yield | Variable, dependent on substrate. Alkylation step often high (e.g., 70-90%). Overall yield is cumulative. | Generally high for the cleavage step. |
| Scope | Broad: applicable to many primary alkyl halides.[1] | Specific: produces only ethylamine.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of Benzylamine from Phthalimide (Pathway A)
This two-step protocol is representative of the general Gabriel synthesis.
Step 1: N-Alkylation to form N-Benzylphthalimide
-
Reagents: Potassium phthalimide (1.85 g, 10 mmol), Benzyl bromide (1.71 g, 1.2 mL, 10 mmol), Dimethylformamide (DMF, 20 mL).
-
Procedure: Suspend potassium phthalimide in 20 mL of DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add benzyl bromide to the suspension.
-
Heat the reaction mixture to 90°C and maintain for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of cold water with vigorous stirring.
-
Filter the resulting white precipitate (N-benzylphthalimide), wash thoroughly with water, and dry under vacuum.
Step 2: Hydrazinolysis to form Benzylamine
-
Reagents: N-Benzylphthalimide (from Step 1), Hydrazine hydrate (B1144303) (0.5 mL, ~10 mmol), Ethanol (30 mL).
-
Procedure: Dissolve the dried N-benzylphthalimide in 30 mL of ethanol in a round-bottom flask and bring the solution to reflux.
-
Add hydrazine hydrate dropwise to the refluxing solution. A white precipitate (phthalhydrazide) will begin to form.[6]
-
Continue refluxing for 2 hours.
-
Cool the mixture to room temperature and add 20 mL of 2M HCl.
-
Filter the mixture to remove the insoluble phthalhydrazide (B32825).
-
Transfer the filtrate to a separatory funnel and make it basic by adding 4M NaOH solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzylamine.
Protocol 2: Synthesis of Ethylamine from this compound (Pathway B)
This protocol details the cleavage step, which is the sole transformation required when starting from an N-alkylated intermediate.
-
Reagents: this compound (1.75 g, 10 mmol), Hydrazine hydrate (0.5 mL, ~10 mmol), Ethanol (30 mL).
-
Procedure: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in 30 mL of ethanol.
-
Heat the solution to reflux and add hydrazine hydrate dropwise.[7]
-
A voluminous white precipitate of phthalhydrazide will form. Continue to reflux the mixture for 2 hours to ensure complete reaction.
-
Cool the reaction mixture and work up as described in Protocol 1, Step 2 (steps 5-9) to isolate the final product, ethylamine.
Mandatory Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the chemical pathways and the logical relationship between the two starting materials.
References
- 1. byjus.com [byjus.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
- 8. testbook.com [testbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
Navigating the Synthesis of Primary Amines: A Comparative Guide to Alternatives Beyond the Gabriel Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a cornerstone of molecular construction. While the Gabriel synthesis has long been a staple for transforming primary alkyl halides into primary amines, its limitations, such as harsh reaction conditions for phthalimide (B116566) cleavage, have spurred the development of numerous alternative methodologies.[1][2] This guide provides an objective comparison of the performance of key alternatives—Reductive Amination, the Hofmann Rearrangement, the Curtius Rearrangement, and the Schmidt Reaction—supported by experimental data to inform the selection of the most appropriate synthetic route.
At a Glance: Comparing Primary Amine Synthetic Routes
The choice of synthetic method for a primary amine depends on several factors including the starting material, functional group tolerance, desired scale, and safety considerations. The following table summarizes the key features of the Gabriel synthesis and its primary alternatives.
| Feature | Gabriel Synthesis | Reductive Amination | Hofmann Rearrangement | Curtius Rearrangement | Schmidt Reaction |
| Starting Material | Primary Alkyl Halide | Aldehyde or Ketone | Primary Amide | Carboxylic Acid | Carboxylic Acid |
| Key Reagents | Potassium Phthalimide, Hydrazine | Ammonia (B1221849), Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | Br₂ or NBS, Strong Base (e.g., NaOH) | Azide (B81097) Source (e.g., DPPA, NaN₃) | Hydrazoic Acid (HN₃) or NaN₃, Strong Acid |
| Change in Carbon Chain | Same number of carbons | Same number of carbons | Loss of one carbon | Loss of one carbon | Loss of one carbon |
| General Yields | Often moderate to good, but can be variable.[2] | Generally good to excellent.[3] | Good, but can be substrate-dependent.[4] | Good to excellent, known for mild conditions.[5] | Often high, but requires harsh acidic conditions.[5] |
| Key Advantages | Avoids overalkylation common with direct amination of alkyl halides.[6] | High functional group tolerance, one-pot procedures are common.[7] | Utilizes readily available starting materials. | Very mild conditions, broad functional group tolerance.[5] | Direct, one-step conversion from carboxylic acids.[5] |
| Key Disadvantages | Harsh conditions for deprotection (acidic hydrolysis or hydrazine).[1] | Potential for side reactions like self-condensation of the carbonyl compound.[8] | Requires a primary amide starting material, loss of a carbon atom.[4] | Use of potentially explosive azide intermediates.[5] | Harsh acidic conditions limit substrate scope, use of toxic and explosive hydrazoic acid.[5] |
Delving into the Alternatives: Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Reductive Amination
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. For the synthesis of primary amines, ammonia is used as the nitrogen source. The reaction proceeds in two main stages, which can often be performed in a single pot: the formation of an imine or iminium ion intermediate, followed by its reduction to the amine.[9]
The Hofmann Rearrangement
The Hofmann rearrangement provides a route to primary amines from primary amides with the loss of one carbon atom. The reaction is typically carried out with bromine or N-bromosuccinimide in the presence of a strong base. A key intermediate in this reaction is an isocyanate, which is then hydrolyzed to the primary amine.[4]
The Curtius Rearrangement
Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate and results in a primary amine with one less carbon atom. However, the starting material is a carboxylic acid, which is first converted to an acyl azide. The thermal or photochemical decomposition of the acyl azide leads to the isocyanate.[5][10]
The Schmidt Reaction
The Schmidt reaction is a one-step method for converting carboxylic acids to primary amines with the loss of one carbon atom. It involves the reaction of a carboxylic acid with hydrazoic acid (or sodium azide) in the presence of a strong acid. The mechanism is closely related to the Curtius rearrangement, also proceeding through an isocyanate intermediate.[5][11]
Experimental Protocols and Performance Data
For a direct comparison, the synthesis of benzylamine (B48309) and phenethylamine (B48288) via these alternative routes is considered. The following tables summarize representative experimental conditions and reported yields. It is important to note that yields can be highly dependent on the specific substrate, reaction scale, and optimization of conditions.
Synthesis of Benzylamine: A Comparative Overview
| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| Reductive Amination | Benzaldehyde | NH₃, H₂, Raney Ni | - | 115°C | - | up to 100 (GC/MS conversion)[8] |
| Hofmann Rearrangement | Phenylacetamide | Br₂, NaOH | Water | - | - | ~70-80 (typical) |
| Curtius Rearrangement | Phenylacetic Acid | DPPA, t-BuOH | Toluene (B28343) | Reflux | 3h | ~90 (as Boc-protected amine) |
| Schmidt Reaction | Phenylacetic Acid | NaN₃, H₂SO₄ | Chloroform (B151607) | 40-50°C | 1h | ~75 |
Synthesis of Phenethylamine: A Comparative Overview
| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| Reductive Amination | Phenylacetaldehyde | NH₃, H₂, Ni catalyst | - | - | - | High (commercial process)[9] |
| Hofmann Rearrangement | 3-Phenylpropanamide | NaOCl | Water | 80°C | 1h | ~90 |
| Curtius Rearrangement | 3-Phenylpropanoic Acid | DPPA, Benzyl alcohol | Toluene | 100°C | 3h | ~85 (as Cbz-protected amine) |
| Schmidt Reaction | 3-Phenylpropanoic Acid | NaN₃, H₂SO₄ | Benzene (B151609) | 55°C | - | ~65 |
Detailed Experimental Protocols
General Procedure for Reductive Amination of an Aldehyde using Sodium Triacetoxyborohydride (B8407120)
To a solution of the aldehyde (1.0 eq) and ammonia (as ammonium (B1175870) acetate, ~10 eq) in an appropriate solvent such as 1,2-dichloroethane (B1671644) or methanol (B129727) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) in portions at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched by the addition of aqueous sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford the primary amine.[12]
General Procedure for the Hofmann Rearrangement of a Primary Amide
A solution of sodium hydroxide (B78521) in water is cooled in an ice bath. Bromine is added dropwise to the cold, stirred solution to form sodium hypobromite (B1234621) in situ. The primary amide is then added to this solution. The reaction mixture is stirred and may be gently warmed to facilitate the rearrangement. After the reaction is complete, the mixture is cooled and the primary amine product is isolated by extraction with an organic solvent. The product can be further purified by distillation or recrystallization.[6]
General Procedure for the Curtius Rearrangement of a Carboxylic Acid using DPPA
To a solution of the carboxylic acid (1.0 eq) and triethylamine (B128534) (1.1 eq) in an anhydrous solvent such as toluene is added diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. The mixture is stirred for a short period to form the acyl azide in situ. The reaction is then heated to reflux to induce the rearrangement to the isocyanate. After the rearrangement is complete, a trapping agent such as water, an alcohol, or an amine is added to react with the isocyanate. For the formation of the primary amine, the reaction is quenched with water, and the resulting carbamic acid decarboxylates to the amine. The product is then isolated by standard workup and purification procedures.[13]
General Procedure for the Schmidt Reaction of a Carboxylic Acid
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
To a solution of the carboxylic acid in a solvent such as chloroform or benzene is added a strong acid, typically concentrated sulfuric acid. The mixture is cooled in an ice bath, and sodium azide is added portion-wise while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The reaction is carefully quenched by pouring it onto ice, and the resulting aqueous solution is made basic. The primary amine is then extracted with an organic solvent and purified.[5]
Conclusion
While the Gabriel synthesis remains a viable method for the preparation of primary amines from alkyl halides, a range of powerful alternatives offers greater flexibility and often milder reaction conditions. Reductive amination stands out for its versatility and high functional group tolerance, starting from readily available aldehydes and ketones. The Hofmann, Curtius, and Schmidt rearrangements provide effective routes from carboxylic acid derivatives, albeit with the loss of a carbon atom. The Curtius rearrangement is particularly notable for its mild conditions, whereas the Schmidt reaction offers a direct conversion from carboxylic acids but requires harsh acidic conditions. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule and the practical considerations of the laboratory setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Recent New Developments in Hofmann, Curtius, Schmidt, Lossen, and Related Reactions | CoLab [colab.ws]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Purity Analysis of N-Ethylphthalimide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. N-Ethylphthalimide, a common reagent and building block in organic synthesis, is no exception. This guide provides a comparative overview of spectroscopic techniques for confirming the purity of this compound, offering detailed experimental protocols and data to aid in the selection of the most appropriate analytical method.
Comparison of Analytical Techniques for Purity Assessment
Spectroscopic methods offer a rapid and reliable means of assessing the purity of this compound. The choice of technique often depends on the desired level of detail, the nature of potential impurities, and available instrumentation. While ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are primary methods for structural confirmation and purity assessment, chromatographic techniques like HPLC and GC-MS provide superior separation and quantification of impurities.
Data Presentation: Spectroscopic and Chromatographic Data Summary
| Technique | This compound (Expected Data) | Potential Impurity: Phthalimide | Potential Impurity: Ethylamine |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.82 (m, 2H), 7.72-7.69 (m, 2H), 3.73 (q, J=7.2 Hz, 2H), 1.27 (t, J=7.2 Hz, 3H) | δ 7.90-7.85 (m, 2H), 7.78-7.73 (m, 2H), ~8.2 (br s, 1H) | δ 2.68 (q, J=7.2 Hz, 2H), 1.10 (t, J=7.2 Hz, 3H), 1.25 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.1, 133.9, 132.0, 123.2, 34.6, 13.0 | δ 169.5, 134.5, 132.2, 123.8 | δ 44.5, 18.9 |
| FTIR (KBr, cm⁻¹) | ~1770 & 1710 (C=O stretch), ~1390 (C-N stretch), ~720 (aromatic C-H bend) | ~3180 (N-H stretch), ~1770 & 1745 (C=O stretch), ~1390 (C-N stretch), ~720 (aromatic C-H bend) | ~3360 & 3280 (N-H stretch), ~2960 (C-H stretch), ~1600 (N-H bend) |
| Mass Spec. (EI, m/z) | 175 (M⁺), 160 ([M-CH₃]⁺), 148 ([M-C₂H₃]⁺), 132, 104, 76 | 147 (M⁺), 104, 76 | 45 (M⁺), 44 ([M-H]⁺), 30 ([M-CH₃]⁺) |
| HPLC (RP-C18) | Retention time dependent on method | Shorter retention time than this compound | Very short retention time, may require specific method |
| GC-MS | Retention time dependent on method | Longer retention time than this compound | Very short retention time, may require derivatization |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in ~0.6 mL of CDCl₃ with TMS.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.3 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the this compound sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (for GC-MS).
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve ~1 mg of the this compound sample in 1 mL of the mobile phase.
-
Chromatographic Conditions (Isocratic Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis: The purity is determined by the relative area of the main peak. Impurities will appear as separate peaks, typically at different retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions: Use standard EI-MS parameters as described above.
-
Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Impurities can be identified and quantified based on their respective peaks.
Mandatory Visualization
Caption: Workflow for the spectroscopic and chromatographic analysis of this compound purity.
Conclusion
A multi-faceted approach combining spectroscopic and chromatographic techniques provides the most comprehensive assessment of this compound purity. While ¹H NMR and FTIR are excellent for rapid identity confirmation and detection of major impurities, HPLC and GC-MS offer superior sensitivity and quantitative capabilities for trace impurity analysis. The selection of the optimal analytical strategy will be guided by the specific requirements of the research or development phase.
Superiority of N-Ethylphthalimide in Primary Amine Synthesis Over Direct Alkylation of Ammonia
A Comparative Guide for the Selective Synthesis of Primary Amines
The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. While the direct alkylation of ammonia (B1221849) appears to be the most straightforward approach, it is plagued by a lack of selectivity that often leads to a complex mixture of products. The Gabriel synthesis, which utilizes N-alkylphthalimides like N-Ethylphthalimide, offers a robust and controlled alternative for producing pure primary amines. This guide provides an objective comparison of these two methods, supported by mechanistic insights, quantitative data, and detailed experimental protocols.
Mechanistic Differences and Selectivity
The core advantage of the Gabriel synthesis lies in its ability to prevent the over-alkylation that is characteristic of the direct alkylation of ammonia.[1][2][3][4]
Direct Alkylation of Ammonia: This method involves the reaction of an alkyl halide with ammonia.[3][5] While the initial SN2 reaction produces the desired primary amine, the product itself is nucleophilic.[6] In fact, the resulting primary amine is often more nucleophilic than ammonia, causing it to compete with ammonia for the remaining alkyl halide.[7][8][9] This leads to a "runaway" reaction, producing a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making the isolation of the pure primary amine difficult and inefficient.[3][6][7][10][11] Controlling the reaction to favor the primary amine often requires using a large excess of ammonia, which can be impractical.[11][12]
Gabriel Synthesis using this compound: The Gabriel synthesis circumvents the issue of over-alkylation by using a phthalimide (B116566) anion as an ammonia surrogate.[13] The nitrogen atom in phthalimide is protected and, once alkylated to form this compound, is no longer nucleophilic due to the electron-withdrawing effects of the adjacent carbonyl groups.[14][15] This effectively stops the reaction after a single alkylation.[16][14] The desired primary amine is then liberated in a subsequent, separate step, typically through hydrazinolysis or hydrolysis, which cleaves the N-alkylphthalimide.[1][10][15] This two-step process ensures the exclusive formation of the primary amine.[17][18]
The following diagrams illustrate the fundamental differences between the two synthetic routes.
Performance Comparison: Yield and Purity
The primary advantage of the Gabriel synthesis is the high yield of a pure primary amine, free from secondary or tertiary amine contamination.[17][18] Direct alkylation, on the other hand, typically results in lower yields of the desired primary amine due to the formation of multiple byproducts that require extensive purification.
| Parameter | Direct Alkylation of Ammonia (with Ethyl Bromide) | Gabriel Synthesis (using this compound) |
| Primary Product | Ethylamine (B1201723) | Ethylamine |
| Major Byproducts | Diethylamine, Triethylamine, Tetraethylammonium bromide[7] | Phthalhydrazide (or Phthalic acid)[13][19] |
| Typical Yield of 1° Amine | Low to moderate (Highly variable, often < 40%) | High to excellent (Often > 85-95%) |
| Product Purity | Low (Mixture of amines requiring difficult separation)[3] | High (Contaminants are easily separated) |
| Selectivity | Poor | Excellent for primary amines |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of ethylamine via both routes are provided below.
This two-step procedure involves the N-alkylation of potassium phthalimide followed by hydrazinolysis.
Step A: Synthesis of this compound
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (1.0 eq.) in dimethylformamide (DMF).[20]
-
Alkylation: Add ethyl bromide (1.05 eq.) to the suspension.
-
Reaction: Heat the mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Isolation: The this compound product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol (B145695).
Step B: Cleavage of this compound (Ing-Manske Procedure)
-
Reactant Setup: Dissolve the dried this compound (1.0 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.[20]
-
Hydrazinolysis: Add hydrazine (B178648) hydrate (B1144303) (1.5 eq.) to the solution.[21]
-
Reaction: Reflux the mixture for 2-3 hours. A white precipitate of phthalhydrazide will form.[13][21]
-
Isolation: Cool the reaction mixture. Acidify with dilute HCl to convert the ethylamine to its hydrochloride salt. Filter off the phthalhydrazide precipitate.
-
Purification: Evaporate the filtrate to obtain the crude ethylamine hydrochloride. The free amine can be liberated by adding a strong base (e.g., NaOH) and can be purified by distillation.
References
- 1. byjus.com [byjus.com]
- 2. proprep.com [proprep.com]
- 3. GABRIEL phthalimide synthesis is preferred for synthesizing primary amines.WHY - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Amine synthesis by direct alkylation [quimicaorganica.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 16. Gabriel Synthesis [organic-chemistry.org]
- 17. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide: Hydrazine vs. Sodium Borohydride for N-Ethylphthalimide Cleavage
For researchers and professionals in drug development and organic synthesis, the efficient deprotection of phthalimides is a critical step in the synthesis of primary amines. The choice of reagent for this cleavage can significantly impact yield, purity, and compatibility with other functional groups in the molecule. This guide provides an objective comparison of two common reagents for the cleavage of N-Ethylphthalimide: hydrazine (B178648) and sodium borohydride (B1222165), supported by experimental data and detailed protocols.
Performance Comparison
Hydrazine, typically in the form of hydrazine hydrate (B1144303), is the most traditional and widely used reagent for the cleavage of phthalimides, a method known as the Ing-Manske procedure.[1][2] It is generally effective and proceeds under relatively mild, neutral conditions.[1][2] However, the workup can be complicated by the formation of a bulky phthalhydrazide (B32825) precipitate, which can be challenging to handle on a large scale.[3]
Sodium borohydride offers a milder, near-neutral alternative for phthalimide (B116566) deprotection.[1][2] This two-stage, one-flask method is particularly advantageous for substrates that are sensitive to the conditions of hydrazinolysis or harsh acidic or basic hydrolysis.[1][2] The byproducts of the sodium borohydride reaction are generally easier to remove by extraction.[4]
The following table summarizes the key quantitative data for the cleavage of this compound using both methods, based on representative yields reported in the literature for similar N-alkylphthalimides.
| Parameter | Hydrazine (Ing-Manske) | Sodium Borohydride |
| Reagent & Equivalents | Hydrazine hydrate (1.2-1.5 equiv.) | Sodium borohydride (4.0-5.0 equiv.) |
| Solvent | Ethanol (B145695) | 2-Propanol/Water |
| Temperature | Reflux | Room Temperature, then 50-60 °C |
| Reaction Time | 1-4 hours | 12-24 hours, then 1-2 hours |
| Typical Yield of Ethylamine (B1201723) | 70-85% | 85-95% |
| Byproduct | Phthalhydrazide (precipitate) | Phthalide (soluble in organic solvents) |
| Workup Complexity | Moderate (filtration of precipitate) | Low (extractive) |
Experimental Protocols
Protocol 1: Cleavage of this compound using Hydrazine (Ing-Manske Procedure)
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl, which will cause the precipitation of phthalhydrazide.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation.
-
Cool the mixture and filter off the phthalhydrazide precipitate, washing it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated ethylamine with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethylamine. Further purification can be done by distillation.[1]
Protocol 2: Reductive Cleavage of this compound using Sodium Borohydride
Materials:
-
This compound
-
2-Propanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Dichloromethane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.[1]
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethylamine. Further purification can be performed by distillation.
Decision Workflow
The choice between hydrazine and sodium borohydride often depends on the specific requirements of the synthesis, such as the presence of other functional groups and the desired scale of the reaction. The following diagram illustrates a logical workflow for selecting the appropriate cleavage method.
Experimental Workflow Diagram
The general experimental workflow for both methods involves the reaction followed by workup and purification to isolate the final product, ethylamine.
References
Navigating Amine Synthesis: A Comparative Guide to N-Ethylphthalimide and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the strategic introduction of primary amine functionalities is a frequent and critical challenge. While N-Ethylphthalimide, a common reagent in the venerable Gabriel synthesis, has long served as a workhorse for this purpose, its limitations in modern, complex synthetic campaigns are increasingly apparent. This guide provides an objective comparison of this compound with contemporary alternatives, supported by experimental data, to inform the selection of the most appropriate synthetic strategy.
The Gabriel synthesis, which utilizes phthalimides like this compound, offers a classic and often reliable method for preparing primary amines, effectively preventing the overalkylation that plagues direct alkylation with ammonia (B1221849).[1][2] However, the method's substrate scope is significantly restricted, and its deprotection conditions can be incompatible with sensitive functional groups present in complex molecules.[3][4] This guide will explore these limitations and compare the performance of this compound with two powerful alternatives: reductive amination and the use of di-tert-butyl iminodicarboxylate, a precursor to Boc-protected amines.
Key Limitations of this compound in Complex Molecule Synthesis
The primary drawbacks of employing this compound and the Gabriel synthesis in the synthesis of complex molecules include:
-
Limited to Primary Amines: The Gabriel synthesis is exclusively a method for the preparation of primary amines. It cannot be used to synthesize secondary or tertiary amines.[3]
-
Steric Hindrance: The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric bulk. Consequently, the Gabriel synthesis fails with secondary and tertiary alkyl halides, severely limiting the structural diversity of accessible amines.[4][5]
-
Inability to Form Aromatic Primary Amines: Aryl halides do not readily undergo nucleophilic substitution with the phthalimide (B116566) anion, making the Gabriel synthesis unsuitable for the preparation of anilines and other aromatic primary amines.[3]
-
Harsh Deprotection Conditions: The final step of liberating the primary amine from the N-alkylphthalimide intermediate typically requires harsh conditions, such as acidic or basic hydrolysis, or treatment with hydrazine (B178648).[3][4] These conditions can lead to low yields and are often incompatible with delicate functional groups elsewhere in the molecule.[4][6]
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, this section presents quantitative data for the synthesis of a common primary amine, benzylamine, using the Gabriel synthesis, reductive amination, and a method equivalent to using a Boc-protected amine precursor.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | Potassium Phthalimide, Benzyl (B1604629) Chloride; then Hydrazine Hydrate (B1144303) | DMF; then Ethanol | Reflux | 3 - 5 | 60 - 79[7] | High purity of primary amine, avoids over-alkylation.[1][7] | Limited to primary amines, harsh deprotection.[3][4] |
| Reductive Amination | Benzaldehyde (B42025), Ammonia, H₂, Catalyst (e.g., RuCl₂(PPh₃)₃) | t-amyl alcohol | 130 | 5 - 30 | ~90[8] | Wide substrate scope, one-pot procedure, mild conditions.[7] | Requires a suitable reducing agent, potential for over-alkylation.[7] |
| Di-tert-butyl iminodicarboxylate | Di-tert-butyl iminodicarboxylate, Benzyl Bromide, Base; then Acid | Acetonitrile; then Acidic Workup | RT - 50 | 1 - 24 | ~98 (alkylation)[9] | Very mild deprotection, broad compatibility.[10] | Multi-step, requires protection/deprotection sequence. |
Experimental Protocols
Gabriel Synthesis of Benzylamine
Alkylation:
-
To a solution of potassium phthalimide (1.85 g, 10 mmol) in 20 mL of dimethylformamide (DMF), add benzyl chloride (1.27 g, 10 mmol).
-
Heat the reaction mixture at reflux for 3 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-benzylphthalimide.
Deprotection (Hydrazinolysis):
-
Suspend the N-benzylphthalimide (2.37 g, 10 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (0.6 mL, 12 mmol) to the suspension.
-
Heat the mixture at reflux for 2 hours, during which a white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture and add 10 mL of 2M HCl.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with 2M NaOH and extract with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzylamine.
Reductive Amination of Benzaldehyde
-
To a solution of benzaldehyde (1.06 g, 10 mmol) in 20 mL of methanol (B129727), add a solution of ammonia in methanol (7N, 5 mL, 35 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution to 0 °C and add sodium borohydride (B1222165) (0.42 g, 11 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic with 2M NaOH and extract with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzylamine.[11]
Synthesis of Benzylamine via Di-tert-butyl iminodicarboxylate
Alkylation:
-
To a solution of di-tert-butyl iminodicarboxylate (2.17 g, 10 mmol) in 20 mL of acetonitrile, add potassium carbonate (1.52 g, 11 mmol) and benzyl bromide (1.71 g, 10 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain N-benzyl-di-tert-butyl iminodicarboxylate.
Deprotection:
-
Dissolve the N-benzyl-di-tert-butyl iminodicarboxylate (3.07 g, 10 mmol) in 20 mL of dichloromethane.
-
Add trifluoroacetic acid (15 mL) and stir the solution at room temperature for 1 hour.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water, make it basic with 2M NaOH, and extract with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give benzylamine.[10][12]
Visualizing the Synthetic Pathways
To further clarify the differences between these synthetic strategies, the following diagrams illustrate the key transformations.
Conclusion and Recommendations
While the Gabriel synthesis using reagents like this compound has its place in the synthetic chemist's toolbox, its limitations become particularly pronounced in the context of complex molecule synthesis. The inability to synthesize secondary, tertiary, or aromatic amines, coupled with often harsh deprotection conditions, necessitates the consideration of more versatile and milder alternatives.
Reductive amination stands out as a highly adaptable and often high-yielding one-pot procedure suitable for a wide range of substrates, including those with steric hindrance that would be problematic for the Gabriel synthesis.
The use of di-tert-butyl iminodicarboxylate offers an excellent alternative when mild deprotection is paramount. Although it involves a protection-deprotection sequence, the high yields and broad functional group tolerance of the Boc group make it a superior choice for the synthesis of complex molecules bearing sensitive functionalities.
For the synthesis of simple, unhindered primary amines where the starting material is an alkyl halide, the Gabriel synthesis remains a viable option. However, for the majority of modern synthetic challenges involving complex architectures, reductive amination and strategies employing Boc-protected amines offer a more robust, flexible, and often higher-yielding approach. Researchers and drug development professionals are encouraged to consider these modern alternatives to overcome the inherent limitations of the Gabriel synthesis.
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 10. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 11. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to the Validation of Primary Amine Product from N-Ethylphthalimide Reaction
For researchers, scientists, and drug development professionals, the synthesis of primary amines is a fundamental process. The Gabriel synthesis, a classic method for preparing primary amines, is often employed using starting materials like N-Ethylphthalimide to produce ethylamine (B1201723). However, the validation of the final product requires a thorough understanding of the reaction's performance in comparison to alternative synthetic routes. This guide provides an objective comparison of the Gabriel synthesis with other methods for producing ethylamine, supported by experimental data and detailed protocols for validation.
Comparison of Synthetic Methods for Ethylamine
The choice of synthetic route for producing a primary amine like ethylamine depends on several factors, including yield, purity of the final product, reaction conditions, and the nature of the starting materials. Below is a comparative summary of the Gabriel synthesis and its common alternatives.
| Synthesis Method | Starting Materials | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | This compound, Hydrazine (B178648) | 70-85 | >95 | Avoids over-alkylation, produces pure primary amines. | Harsh reaction conditions, phthalhydrazide (B32825) byproduct can be difficult to remove. |
| Reductive Amination | Acetaldehyde, Ammonia, Reducing agent (e.g., H₂/Ni, NaBH₃CN) | 60-80 | 90-98 | One-pot reaction, uses readily available starting materials. | Can produce secondary and tertiary amine byproducts, requires a specific reducing agent.[1] |
| Azide Synthesis | Ethyl halide (e.g., Ethyl bromide), Sodium azide, Reducing agent (e.g., LiAlH₄) | 80-95 | >98 | High yields, clean reaction with no over-alkylation. | Use of potentially explosive and toxic sodium azide, requires a strong reducing agent. |
| Hofmann Rearrangement | Propanamide, Bromine, Sodium hydroxide (B78521) | 40-60 | >95 | Utilizes readily available amides. | Loss of one carbon atom from the starting material, use of toxic bromine. |
| Curtius Rearrangement | Propanoyl chloride, Sodium azide | 60-80 | >95 | Versatile method, isocyanate intermediate can be trapped by various nucleophiles. | Involves the use of potentially explosive azides. |
| Schmidt Reaction | Propanoic acid, Hydrazoic acid | 50-70 | >90 | One-step conversion of carboxylic acids to amines. | Use of highly toxic and explosive hydrazoic acid. |
Experimental Protocols
Detailed methodologies for the synthesis and validation of ethylamine are crucial for reproducibility and accurate comparison.
Synthesis of Ethylamine via Gabriel Synthesis
Materials:
-
This compound
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.[2]
-
Cool the reaction mixture and add concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold water.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and add a concentrated NaOH solution until the mixture is strongly alkaline.
-
Extract the liberated ethylamine with diethyl ether.
-
Dry the ethereal extract over anhydrous potassium carbonate.
-
Distill off the diethyl ether to obtain pure ethylamine.
Validation of Ethylamine Product
The purity and identity of the synthesized ethylamine can be confirmed using various analytical techniques.
Objective: To determine the purity of the synthesized ethylamine and identify any volatile impurities.
Instrumentation and Conditions:
-
GC Column: Rtx-35 capillary column (30 m x 0.25 mm x 0.25 µm)[3]
-
Oven Program: Initial temperature of 40°C for 5 min, ramp to 160°C at 40°C/min, hold for 1 min.[3]
-
Injector Temperature: 210°C[3]
-
Detector Temperature: 230°C[3]
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 30-200
Sample Preparation:
-
Prepare a standard solution of ethylamine in a suitable solvent (e.g., methanol).
-
Dissolve a small amount of the synthesized ethylamine in the same solvent.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
Objective: To quantify the purity of the synthesized ethylamine, particularly for non-volatile impurities. As ethylamine lacks a strong chromophore, pre-column derivatization is often necessary.
Instrumentation and Conditions (with OPA derivatization):
-
HPLC System: With a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient of acetonitrile (B52724) and water.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid).
Sample Preparation and Derivatization:
-
Prepare a solution of the synthesized ethylamine in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).
-
Mix an aliquot of the sample solution with the OPA/thiol reagent.
-
Allow the reaction to proceed for a short period before injection.
Objective: To confirm the structure of the synthesized ethylamine.
¹H NMR (in CDCl₃):
-
δ 1.1 (t, 3H): Protons of the methyl group (CH₃).
-
δ 2.7 (q, 2H): Protons of the methylene (B1212753) group (CH₂).
-
δ 1.3 (s, 2H): Protons of the amine group (NH₂).[4]
¹³C NMR (in CDCl₃):
-
δ 18.8: Carbon of the methyl group (CH₃).
-
δ 36.4: Carbon of the methylene group (CH₂).[5]
Objective: To identify the functional groups present in the synthesized ethylamine.
Characteristic Peaks (liquid film):
-
~3360 cm⁻¹ and ~3290 cm⁻¹: N-H stretching vibrations of a primary amine (two bands).[6]
-
~2965 cm⁻¹ and ~2870 cm⁻¹: C-H stretching vibrations of the ethyl group.[6]
-
~1615 cm⁻¹: N-H bending vibration.[7]
-
~1460 cm⁻¹: C-H bending vibration.[6]
-
~1080 cm⁻¹: C-N stretching vibration.[6]
Visualizations
The following diagrams illustrate the Gabriel synthesis pathway, the general workflow for product validation, and a decision-making process for selecting a synthetic method.
Gabriel Synthesis Pathway for Ethylamine.
Experimental Workflow for Ethylamine Validation.
References
- 1. brainly.in [brainly.in]
- 2. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
- 3. CN103776931A - Measuring method of ethylamine in workplace air - Google Patents [patents.google.com]
- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
Efficacy of N-Ethylphthalimide as a protecting group compared to Boc or Cbz
A Comparative Guide to Amine Protecting Groups: N-Ethylphthalimide vs. Boc and Cbz
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. The ideal protecting group should be easily introduced and removed, stable under a variety of reaction conditions, and orthogonal to other protecting groups present in the molecule. This guide provides an objective comparison of the N-phthaloyl group, represented here by this compound, with two of the most commonly used amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
At a Glance: Key Characteristics
The fundamental difference between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality. This allows for the selective deprotection of one amine in the presence of others.[1][2][3]
-
N-Phthaloyl (represented by this compound): Cleaved by hydrazinolysis or other reductive methods. It is notably stable to both acidic and basic conditions.[2][3]
-
Boc (tert-butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[4]
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenolysis.[4]
Data Presentation: Comparison of Protecting Groups
The following table summarizes the key characteristics and performance of N-Phthaloyl, Boc, and Cbz protecting groups based on experimental data from various sources.
| Feature | N-Phthaloyl (e.g., this compound) | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Nature | Cyclic diacyl imide | tert-Butyl carbamate | Benzyl (B1604629) carbamate |
| Protection Reagent | Phthalic anhydride (B1165640), N-Carbethoxyphthalimide | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Yield | Good to Excellent (often >90%) | Excellent (typically >95%)[5][6] | Excellent (typically >90%)[7][8] |
| Stability | Stable to strong acids and bases[2][3] | Stable to bases and catalytic hydrogenolysis[4] | Stable to acidic and basic conditions[4] |
| Cleavage Conditions | Hydrazine (B178648) hydrate (B1144303) (Ing-Manske procedure), NaBH₄/2-propanol then acetic acid[9][10] | Strong acids (e.g., TFA, HCl)[11] | Catalytic hydrogenolysis (H₂, Pd/C)[12] |
| Typical Deprotection Yield | Good to Excellent (70-90%)[13] | Excellent (>95%) | Excellent (>95%) |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[2] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[1] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[8] |
| Potential Side Reactions | Racemization under harsh conditions, potential for side reactions with sensitive functional groups during hydrazinolysis.[14][15] | Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met).[15] | Premature cleavage in the presence of other reducible groups. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of primary amines using N-Phthaloyl, Boc, and Cbz are provided below.
N-Phthaloyl Group Protection and Deprotection
Protection of a Primary Amine using Phthalic Anhydride:
-
A mixture of the primary amine (1 equivalent) and phthalic anhydride (1 equivalent) is heated in a suitable solvent (e.g., glacial acetic acid, or under solvent-free microwave conditions).
-
The reaction is heated (e.g., refluxed for 2 hours in glacial acetic acid or irradiated in a microwave for 30-60 seconds).
-
Upon cooling, the N-alkylphthalimide product often crystallizes and can be isolated by filtration.
-
The crude product can be purified by recrystallization.
Deprotection via Hydrazinolysis (Ing-Manske Procedure): [9]
-
To a solution of the N-alkylphthalimide (1.0 equiv) in ethanol (B145695), add hydrazine hydrate (1.2-1.5 equiv).
-
The mixture is heated to reflux with stirring, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is acidified with concentrated HCl and heated at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide (B32825) byproduct.
-
The mixture is cooled, and the phthalhydrazide precipitate is removed by filtration.
-
The filtrate containing the desired amine hydrochloride is then worked up to isolate the free amine.
Boc Group Protection and Deprotection
Protection of a Primary Amine using (Boc)₂O: [16]
-
Dissolve the primary amine (1.0 equiv) and triethylamine (B128534) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv) to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (B109758).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Deprotection of a Boc-protected Amine: [11]
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Cbz Group Protection and Deprotection
Protection of a Primary Amine using Cbz-Cl: [8]
-
To the amine (1.0 equiv) in a THF/H₂O (2:1) mixture, add NaHCO₃ (2.0 equiv).
-
Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl, 1.5 equiv).
-
Stir the solution at 0°C for several hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica (B1680970) gel column chromatography.
Deprotection of a Cbz-protected Amine via Hydrogenolysis: [12]
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol (B129727) or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate the chemical structures and the general protection/deprotection workflows for the N-Phthaloyl, Boc, and Cbz protecting groups.
Caption: General workflows for amine protection and deprotection.
Caption: Structures of this compound, Boc, and Cbz.
Caption: Orthogonal deprotection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine synthesis by imide cleavage [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to N-Alkylphthalimide Hydrolysis for Primary Amine Synthesis
For researchers and professionals in organic synthesis and drug development, the Gabriel synthesis is a cornerstone for the formation of primary amines. A critical step in this synthesis is the deprotection of the N-alkylphthalimide intermediate. The choice of hydrolysis method is paramount, directly impacting reaction efficiency, yield, and compatibility with other functional groups. This guide provides an objective comparison of the most common methods for N-alkylphthalimide hydrolysis, supported by experimental data and detailed protocols.
Overview of Hydrolysis Methods
The cleavage of the phthalimide (B116566) group to liberate a primary amine can be accomplished through several key strategies: hydrazinolysis, basic hydrolysis, acidic hydrolysis, and reductive cleavage. Each method presents a unique set of advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.
| Method | Reagents | Conditions | Key Advantages | Potential Drawbacks |
| Hydrazinolysis (Ing-Manske) | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) | Mild, neutral pH, typically reflux in ethanol (B145695) | Widely applicable, reliable, and generally high-yielding.[1] | Hydrazine is highly toxic; the phthalhydrazide (B32825) byproduct can be difficult to remove.[2] |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Harsh conditions, often requiring high temperatures.[1] | Utilizes common and inexpensive reagents. | Not suitable for base-sensitive substrates; can lead to side reactions.[3] |
| Acidic Hydrolysis | Strong acids (e.g., H₂SO₄, HBr, HCl) | Harsh conditions, often slow and requiring high temperatures.[1][3] | Can be effective for certain substrates. | Limited applicability due to harsh conditions; may cause degradation of the product.[3] |
| Reductive Cleavage | Sodium borohydride (B1222165) (NaBH₄), Acetic Acid | Mild, two-stage, one-flask reaction.[1] | Suitable for substrates sensitive to hydrazinolysis or harsh acidic/basic conditions.[1] | Requires a stoichiometric amount of reducing agent and subsequent work-up. |
Quantitative Comparison of Hydrolysis Methods
The following tables summarize available quantitative data for different hydrolysis methods. It is important to note that reaction conditions and substrates may vary between studies, affecting direct comparability.
Table 1: Hydrazinolysis of N-Substituted Phthalimides
| N-Substituent | Reagent | Base Added (equiv.) | Reaction Time to 80% Yield (h) | Reference |
| N-Phenylphthalimide | Hydrazine | 0 | 5.3 | [4] |
| N-Phenylphthalimide | Hydrazine | 1 (NaOH) | 1.6 | [4] |
| N-Phenylphthalimide | Hydrazine | 5 (NaOH) | 1.2 | [4] |
| N-(2-Ethylphenyl)phthalimide | Methylamine | 0 | 1.7 | [4] |
| N-(2-Ethylphenyl)phthalimide | Methylamine | 1 (NaOH) | 1.0 | [4] |
| N-(2-Ethylphenyl)phthalimide | Methylamine | 25 (NaOH) | 0.7 | [4] |
Table 2: Reductive Cleavage with Sodium Borohydride
| N-Alkylphthalimide Substrate | Yield (%) | Reference |
| N-Benzylphthalimide | 95 | [1] |
Experimental Protocols
Detailed methodologies for the key hydrolysis methods are provided below.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol is a widely used method for the cleavage of N-alkylphthalimides.[1]
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate (85%)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide).
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Acidify the mixture with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Protocol 2: Basic Hydrolysis
This method employs a strong base to hydrolyze the phthalimide.[5]
Materials:
-
N-alkylphthalimide
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask, suspend the N-alkylphthalimide (1.0 equiv) in an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux. The reaction time can be lengthy and should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3x) to isolate the primary amine.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine. The salt of phthalic acid will remain in the aqueous layer.
Protocol 3: Reductive Cleavage with Sodium Borohydride
This is a milder, two-stage, one-flask method suitable for sensitive substrates.[1]
Materials:
-
N-alkylphthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio).
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature. Stir for 12-24 hours and monitor by TLC.
-
Once the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and remove the 2-propanol via rotary evaporation.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide (B148349) byproduct.
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.
Visualizing the Hydrolysis Workflows
To further clarify the experimental processes and the relationships between the different hydrolysis methods, the following diagrams are provided.
Caption: Experimental workflow for N-alkylphthalimide hydrolysis methods.
Caption: Logical relationships of hydrolysis methods and their features.
References
A Comparative Guide to Primary Amine Synthesis: Assessing the Atom Economy of the Gabriel Synthesis and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, a classical method for obtaining primary amines, is often lauded for its ability to avoid the overalkylation common in direct alkylation with ammonia (B1221849). However, in an era increasingly focused on green chemistry, a critical evaluation of its atom economy is imperative. This guide provides a detailed comparison of the atom economy of the Gabriel synthesis for producing ethylamine (B1201723) using N-Ethylphthalimide against prominent alternatives: the Hofmann rearrangement, the Curtius rearrangement, and reductive amination.
Data Presentation: Atom Economy Comparison
The atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have an atom economy of 100%. The following table summarizes the calculated atom economies for the synthesis of ethylamine via the Gabriel synthesis and its alternatives.
| Synthesis Method | Reactants | Desired Product | Byproducts | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Atom Economy (%) |
| Gabriel Synthesis (Hydrolysis) | This compound + 2 H₂O | Ethylamine | Phthalic Acid | 175.19 + 2(18.02) = 211.23 | 45.08 | 21.34% |
| Gabriel Synthesis (Hydrazinolysis) | This compound + N₂H₄ | Ethylamine | Phthalhydrazide (B32825) | 175.19 + 32.05 = 207.24 | 45.08 | 21.75% |
| Hofmann Rearrangement | Propanamide + NaOBr | Ethylamine | NaBr + CO₂ | 73.09 + 118.90 = 191.99 | 45.08 | 23.48% |
| Curtius Rearrangement | Propanoyl azide (B81097) | Ethylamine | N₂ + CO | 99.09 | 45.08 | 45.49% |
| Reductive Amination | Acetaldehyde + NH₃ + H₂ | Ethylamine | H₂O | 44.05 + 17.03 + 2.02 = 63.10 | 45.08 | 71.44% |
Experimental Protocols
Detailed methodologies for the synthesis of ethylamine via each of the compared methods are provided below. These protocols are based on established laboratory procedures.
Gabriel Synthesis of Ethylamine from this compound
1. Hydrolysis Method:
-
Step 1: Hydrolysis of this compound. In a round-bottom flask, this compound (175.19 g, 1 mol) is suspended in a 10% aqueous solution of sodium hydroxide (B78521) (200 mL).
-
Step 2: Reflux. The mixture is heated under reflux for 1-2 hours until the this compound has completely reacted, and a clear solution of sodium phthalate (B1215562) and ethylamine is formed.
-
Step 3: Distillation. The ethylamine is then distilled from the reaction mixture. As ethylamine has a low boiling point (16.6 °C), the receiving flask should be cooled in an ice bath.
-
Step 4: Purification. The collected distillate, an aqueous solution of ethylamine, can be further purified by fractional distillation.
2. Hydrazinolysis Method:
-
Step 1: Reaction with Hydrazine. this compound (175.19 g, 1 mol) is dissolved in ethanol (B145695) in a round-bottom flask. Hydrazine hydrate (B1144303) (50 g, 1 mol) is added to the solution.
-
Step 2: Reflux. The mixture is heated under reflux for 1-2 hours. During this time, a white precipitate of phthalhydrazide will form.
-
Step 3: Isolation of Ethylamine. After cooling, the mixture is acidified with concentrated hydrochloric acid and then distilled to collect the ethylamine hydrochloride. The free amine can be liberated by treatment with a strong base followed by extraction.
Hofmann Rearrangement of Propanamide
-
Step 1: Preparation of Sodium Hypobromite (B1234621) Solution. In a flask cooled in an ice bath, a solution of sodium hydroxide (40 g, 1 mol) in water (200 mL) is prepared. To this, bromine (53 g, 0.33 mol) is added slowly with stirring.
-
Step 2: Reaction with Propanamide. Propanamide (73.09 g, 1 mol) is added to the freshly prepared cold sodium hypobromite solution.
-
Step 3: Heating. The mixture is gently warmed. An exothermic reaction will occur, and the temperature should be maintained between 50-70 °C.
-
Step 4: Distillation. Once the reaction has subsided, the mixture is heated to distill the ethylamine, which is collected in a cooled receiver containing dilute acid.
Curtius Rearrangement of Propanoyl Azide
-
Step 1: Synthesis of Propanoyl Azide. Propanoyl chloride (92.52 g, 1 mol) is added dropwise to a stirred solution of sodium azide (65.01 g, 1 mol) in water or a water-acetone mixture at 0 °C. The propanoyl azide is then extracted with a suitable organic solvent (e.g., toluene). Caution: Acyl azides are potentially explosive and should be handled with care.
-
Step 2: Thermal Rearrangement. The organic solution of propanoyl azide is heated gently. The azide rearranges to ethyl isocyanate with the evolution of nitrogen gas.
-
Step 3: Hydrolysis of the Isocyanate. The resulting ethyl isocyanate is then hydrolyzed by heating with an aqueous acid or base to yield ethylamine. The ethylamine is then isolated by distillation.
Reductive Amination of Acetaldehyde
-
Step 1: Imine Formation. Acetaldehyde (44.05 g, 1 mol) is dissolved in an appropriate solvent (e.g., methanol) and cooled in an ice bath. An excess of ammonia is bubbled through the solution, or an aqueous solution of ammonia is added to form the corresponding imine in situ.
-
Step 2: Reduction. A reducing agent, such as hydrogen gas with a nickel catalyst or sodium cyanoborohydride, is introduced to the reaction mixture. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at elevated pressure.
-
Step 3: Work-up and Isolation. After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed by distillation. The resulting ethylamine is then purified by fractional distillation.
Visualization of Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of Atom Economy within Green Chemistry.
Caption: Workflow for assessing the atom economy of a chemical synthesis.
Conclusion
Based on the calculated atom economies, the Gabriel synthesis exhibits a significantly lower atom economy for the production of ethylamine compared to the Hofmann and Curtius rearrangements, and most notably, reductive amination. The primary reason for the poor atom economy of the Gabriel synthesis is the generation of a large byproduct molecule (phthalic acid or phthalhydrazide) relative to the small desired product (ethylamine). While the Gabriel synthesis offers advantages in terms of preventing overalkylation and often providing good yields of pure primary amines, its inefficiency in atom economy is a significant drawback from a green chemistry perspective.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering green chemistry metrics alongside traditional measures of reaction success like yield. While the Gabriel synthesis remains a valuable tool in the synthetic chemist's arsenal, for large-scale production or in processes where sustainability is a key driver, alternative methods with higher atom economies, such as reductive amination, should be strongly considered. The choice of synthesis will ultimately depend on a balance of factors including substrate scope, functional group tolerance, reaction conditions, and overall process efficiency.
Safety Operating Guide
Proper Disposal of N-Ethylphthalimide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of N-Ethylphthalimide, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile. |
| Body Protection | A lab coat and closed-toe shoes. |
| Respiratory Protection | If dust is generated, a NIOSH-approved respirator may be necessary.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream in compliance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, chemically compatible, and sealable container.
-
The container must be in good condition, free of leaks, and clearly labeled.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), following your institution's specific guidelines.[2]
-
The storage area should be secure, well-ventilated, and situated away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Spill and Exposure Procedures
In the event of a spill or accidental exposure, follow these immediate actions:
-
Spill: For small spills, carefully sweep up the solid material and place it into a suitable container for disposal.[1] Ensure adequate ventilation.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
In all cases of exposure, seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
